molecular formula C16H33ClO2S B1201784 1-Hexadecanesulfonyl chloride CAS No. 38775-38-1

1-Hexadecanesulfonyl chloride

Cat. No.: B1201784
CAS No.: 38775-38-1
M. Wt: 325 g/mol
InChI Key: YOSVFFVBSPQTTP-UHFFFAOYSA-N
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Description

1-Hexadecanesulfonyl chloride is a natural product found in Streptomyces sparsus and Nelumbo nucifera with data available.

Properties

IUPAC Name

hexadecane-1-sulfonyl chloride
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InChI

InChI=1S/C16H33ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3
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InChI Key

YOSVFFVBSPQTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H33ClO2S
Source PubChem
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DSSTOX Substance ID

DTXSID2068139
Record name 1-Hexadecanesulfonyl chloride
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Molecular Weight

325.0 g/mol
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CAS No.

38775-38-1
Record name 1-Hexadecanesulfonyl chloride
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Record name 1-Hexadecanesulfonyl chloride
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Record name 1-Hexadecanesulfonyl chloride
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Record name 1-Hexadecanesulfonyl chloride
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Record name 1-Hexadecanesulfonyl chloride
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Record name Hexadecane-1-sulphonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Hexadecanesulfonyl Chloride from 1-Hexadecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-hexadecanesulfonyl chloride, a valuable reagent in organic synthesis, starting from the readily available 1-hexadecanol. This document details the primary synthetic route involving direct chlorosulfonation, along with an alternative two-step methodology. Emphasis is placed on detailed experimental protocols, quantitative data presentation, and visual representations of the synthetic workflows to aid in laboratory application.

Introduction

This compound, also known as cetylsulfonyl chloride, is a long-chain alkyl sulfonyl chloride. Its utility in organic chemistry stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the introduction of the 16-carbon alkyl chain into various molecules, a common strategy in the synthesis of surfactants, lubricants, and pharmacologically active compounds. The synthesis of this compound from 1-hexadecanol is a key transformation for accessing this versatile building block.

Synthetic Routes

Two primary methodologies for the preparation of this compound from 1-hexadecanol are discussed herein:

  • Direct Chlorosulfonation: This is the most direct method, involving the reaction of 1-hexadecanol with chlorosulfonic acid.

  • Two-Step Synthesis via 1-Hexadecanethiol: An alternative route that proceeds through the conversion of 1-hexadecanol to 1-hexadecanethiol, followed by oxidative chlorination.

Direct Chlorosulfonation with Chlorosulfonic Acid

The reaction of 1-hexadecanol with chlorosulfonic acid is an exothermic process that directly yields this compound. The reaction proceeds through an initial sulfation of the alcohol followed by chlorination by the excess reagent.

ParameterValueReference
Reactants 1-Hexadecanol, Chlorosulfonic Acid[1]
Molar Ratio (Alcohol:Acid) 1 : 5-10[1]
Initial Temperature -25 °C[1]
Reaction Temperature 50-60 °C[1]
Reaction Time 3-6 hours[1]
Yield 40-68%[1]
Purity >95% (by ¹H NMR)[1]

Materials:

  • 1-Hexadecanol

  • Chlorosulfonic acid (freshly distilled is recommended)[2]

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a gas trap.

  • Initial Cooling: Charge the flask with 1-hexadecanol (e.g., 24.25 g, 0.1 mol). Cool the flask to -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (e.g., 87.4 g, 0.75 mol, 7.5 eq) dropwise to the stirred 1-hexadecanol. The addition rate should be carefully controlled to maintain the internal temperature below -20 °C. This reaction is highly exothermic.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 3-6 hours. The reaction is complete when the evolution of hydrogen chloride gas ceases.[2]

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This step should be performed in a fume hood as it will generate a large amount of acidic fumes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with cold water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. Finally, wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as dry benzene, although the solubility is low.[2] Alternatively, vacuum distillation can be employed.

Safety Precautions:

  • Chlorosulfonic acid is a highly corrosive and reactive chemical. It reacts violently with water.[3] All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

  • The quenching of the reaction mixture is highly exothermic and releases large quantities of HCl gas. This must be done slowly and with efficient cooling and ventilation.

Two-Step Synthesis via 1-Hexadecanethiol

This alternative method avoids the direct use of the highly reactive chlorosulfonic acid on the alcohol. It involves the conversion of 1-hexadecanol to a suitable leaving group (e.g., bromide), followed by substitution with a thiol source to form 1-hexadecanethiol. The thiol is then subjected to oxidative chlorination.

A common method to achieve this transformation is to first convert the alcohol to an alkyl bromide, followed by reaction with thiourea and subsequent hydrolysis.

Part A: Synthesis of 1-Bromohexadecane

  • Place 1-hexadecanol (e.g., 48.5 g, 0.2 mol) in a round-bottom flask.

  • Add a 48% aqueous solution of hydrobromic acid (HBr) in excess (e.g., 100 mL).

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours.

  • After cooling, separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and purify by vacuum distillation to obtain 1-bromohexadecane.

Part B: Synthesis of 1-Hexadecanethiol

  • In a round-bottom flask, dissolve 1-bromohexadecane (e.g., 30.5 g, 0.1 mol) in ethanol (200 mL).

  • Add thiourea (e.g., 8.4 g, 0.11 mol) to the solution.

  • Heat the mixture to reflux for 3-4 hours. A white precipitate of the isothiouronium salt will form.

  • To the reaction mixture, add a solution of sodium hydroxide (e.g., 12 g, 0.3 mol) in water (50 mL).

  • Heat the mixture to reflux for another 2 hours to hydrolyze the intermediate.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether or hexane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1-hexadecanethiol by vacuum distillation.

The prepared 1-hexadecanethiol is then converted to the sulfonyl chloride.

ParameterValueReference
Reactants 1-Hexadecanethiol, Trichloroisocyanuric acid[1]
Solvent Acetonitrile/Water (4:1)[1]
Temperature 0-5 °C[1]
Reaction Time 30 minutes[1]
Yield ~61% (for dodecanethiol)[1]

Materials:

  • 1-Hexadecanethiol

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Petroleum ether

  • 1% Hydrochloric acid (aq)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hexadecanethiol (e.g., 25.85 g, 0.1 mol) in a mixture of acetonitrile (160 mL) and water (40 mL).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of TCCA: Add trichloroisocyanuric acid (e.g., 29.0 g, 0.125 mol) portion-wise, ensuring the temperature does not exceed 5 °C.[1]

  • Reaction: Stir the mixture in the ice bath for 30 minutes. A precipitate of cyanuric acid will form.[1]

  • Filtration: Remove the cyanuric acid by filtration and wash the solid with ethyl acetate (e.g., 50 mL).[1]

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure at a bath temperature not exceeding 30 °C to minimize hydrolysis of the product.[1]

  • Workup: Dissolve the crude product in petroleum ether (e.g., 100 mL), wash with cold 1% aqueous HCl (e.g., 100 mL), and then with water.[1]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a white powder.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

TechniqueObserved SignalsReference
¹H NMR δ 3.45 (t, 2H, -CH₂SO₂Cl), 1.25-1.45 (m, 28H, -(CH₂)₁₄-), 0.88 (t, 3H, -CH₃)[1]
¹³C NMR δ 56.2 (C1), 32.1-22.7 (C2-C15), 14.1 (C16)[1]
IR (cm⁻¹) 1360-1390 (S=O symmetric stretch), 1170-1190 (S=O asymmetric stretch), 580-620 (S-Cl stretch)[1]
Molecular Weight 324.95 g/mol

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis of this compound.

G Direct Chlorosulfonation of 1-Hexadecanol Hexadecanol 1-Hexadecanol Intermediate Hexadecyl Hydrogen Sulfate (Intermediate) Hexadecanol->Intermediate + ClSO3H ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) Product This compound Intermediate->Product + ClSO3H HCl HCl (byproduct) Intermediate->HCl Product->HCl G Two-Step Synthesis of this compound cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Oxidative Chlorination Hexadecanol 1-Hexadecanol Bromohexadecane 1-Bromohexadecane Hexadecanol->Bromohexadecane + HBr ThiouroniumSalt S-Hexadecylisothiouronium Bromide Bromohexadecane->ThiouroniumSalt + Thiourea Hexadecanethiol 1-Hexadecanethiol ThiouroniumSalt->Hexadecanethiol Hydrolysis (NaOH) Hexadecanethiol_step2 1-Hexadecanethiol Product This compound Hexadecanethiol_step2->Product Oxidative Chlorination (e.g., TCCA) G General Experimental Workflow Start Start: 1-Hexadecanol Reaction Reaction (e.g., Chlorosulfonation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization/Distillation) Concentration->Purification Characterization Product Characterization (NMR, IR, etc.) Purification->Characterization End Final Product: this compound Characterization->End

References

Synthesis of 1-Hexadecanesulfonyl Chloride via Thiol Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-hexadecanesulfonyl chloride, a key intermediate in organic synthesis, through the oxidation of 1-hexadecanethiol. The document details various synthetic methodologies, presents quantitative data for comparison, and provides experimental protocols.

Introduction

This compound (C₁₆H₃₃ClO₂S) is a valuable reagent in organic chemistry, primarily utilized for the introduction of the hexadecylsulfonyl moiety into molecules.[1] This functional group is integral to the synthesis of various compounds, including sulfonamides and sulfonate esters, which have applications in pharmaceuticals and agrochemicals. The oxidation of the corresponding thiol, 1-hexadecanethiol, presents a direct and efficient route to this important sulfonyl chloride. This guide explores several prominent oxidative methods for this transformation.

Synthetic Methodologies

The conversion of 1-hexadecanethiol to this compound involves the oxidation of the sulfur atom and subsequent chlorination. Several reagent systems have been effectively employed for this purpose. The choice of method often depends on factors such as yield, reaction conditions, scalability, and safety considerations.

Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid

A common and cost-effective method for the synthesis of sulfonyl chlorides from thiols is the use of sodium hypochlorite (bleach) in the presence of hydrochloric acid. This system generates in situ chlorine, which acts as the oxidizing and chlorinating agent.

Experimental Protocol:

A solution of 1-hexadecanethiol in a suitable organic solvent, such as dichloromethane, is cooled to a low temperature (typically -5 to 0 °C). An aqueous solution of sodium hypochlorite and hydrochloric acid is then added dropwise, maintaining the low temperature to control the exothermic reaction and prevent over-oxidation to the sulfonic acid.[2] After the addition is complete, the reaction mixture is stirred for a short period. The excess oxidant is then quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude this compound.

Oxidation with Hydrogen Peroxide Catalyzed by Zirconium Tetrachloride

Hydrogen peroxide is a green and readily available oxidant. Its reactivity can be enhanced by the use of a Lewis acid catalyst such as zirconium tetrachloride (ZrCl₄). This system provides an efficient method for the direct conversion of thiols to sulfonyl chlorides.[1]

Experimental Protocol:

To a solution of 1-hexadecanethiol in an appropriate solvent, zirconium tetrachloride (as a catalyst) is added. Hydrogen peroxide is then added portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and evaporation of the solvent to afford the desired product.

Oxidation using Hydrogen Peroxide and Thionyl Chloride

The combination of hydrogen peroxide and thionyl chloride (SOCl₂) forms a highly reactive reagent system for the direct oxidative chlorination of thiols. This method is characterized by its high efficiency and rapid reaction times, often proceeding to completion within minutes at room temperature.

Experimental Protocol:

In a typical procedure, 1-hexadecanethiol is dissolved in a suitable solvent. Thionyl chloride and hydrogen peroxide are then added sequentially. The reaction is highly exothermic and may require cooling to maintain room temperature. The reaction progress is monitored, and upon completion, the product is isolated through an extractive workup. This method's advantages include its speed and high yields.[3]

Oxidation with Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid (TCCA) is a stable, solid-phase chlorinating and oxidizing agent that serves as a convenient and safer alternative to gaseous chlorine. It can effectively convert thiols to their corresponding sulfonyl chlorides in good yields.

Experimental Protocol:

1-Hexadecanethiol is dissolved in a mixture of an organic solvent (e.g., acetonitrile) and water, and the solution is cooled in an ice bath. TCCA is then added portion-wise, ensuring the temperature remains low. The reaction mixture is stirred for a period after the addition is complete. The solid by-product, cyanuric acid, is removed by filtration. The filtrate is then subjected to an aqueous workup, extraction, drying, and solvent removal to yield this compound.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic methods described, allowing for a direct comparison of their efficiencies and reaction conditions.

MethodOxidizing/Chlorinating Agent(s)Typical Yield (%)Reaction TimeReaction Temperature
Oxidative ChlorinationNaOCl / HCl68 - 8630 - 60 minutes-5 to 0 °C
Catalytic OxidationH₂O₂ / ZrCl₄92 - 98~2 hoursRoom Temperature
Hydrogen Peroxide/Thionyl ChlorideH₂O₂ / SOCl₂up to 97~1 minuteRoom Temperature
TCCA OxidationTrichloroisocyanuric acid~61 (for dodecanethiol)~30 minutes0 to 5 °C

Experimental Workflow and Chemical Transformations

The following diagrams illustrate the general experimental workflow and the chemical transformations involved in the synthesis of this compound from 1-hexadecanethiol.

experimental_workflow General Experimental Workflow start Start: 1-Hexadecanethiol reaction Oxidative Chlorination (Addition of Reagents) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

chemical_transformation Chemical Transformation cluster_reactants Reactant cluster_products Product thiol 1-Hexadecanethiol (C16H33SH) sulfonyl_chloride This compound (C16H33SO2Cl) thiol->sulfonyl_chloride [O], Cl

Caption: Overall chemical transformation from 1-hexadecanethiol to this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the long alkyl chain. The protons on the carbon adjacent to the sulfonyl chloride group will be the most deshielded.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 16 carbon atoms in the hexadecyl chain. The carbon atom bonded to the sulfonyl chloride group will appear at a characteristic downfield chemical shift.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of this compound will exhibit characteristic absorption bands. The most prominent of these will be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The C-S and C-Cl stretching vibrations will also be present.

Safety Considerations

The reagents used in these syntheses, such as hydrochloric acid, hydrogen peroxide, thionyl chloride, and trichloroisocyanuric acid, are corrosive and/or strong oxidizing agents and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and in a well-ventilated fume hood. The reactions can be exothermic and require careful temperature control. This compound itself is corrosive and causes severe skin burns and eye damage.[2]

Conclusion

The synthesis of this compound from 1-hexadecanethiol can be achieved through several effective oxidative chlorination methods. The choice of the specific method will be guided by the desired scale of the reaction, available resources, and safety infrastructure. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chemical intermediate. Proper characterization using spectroscopic techniques is essential to ensure the identity and purity of the final product.

References

1-Hexadecanesulfonyl chloride CAS number 38775-38-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Hexadecanesulfonyl Chloride

CAS Number: 38775-38-1 Molecular Formula: C₁₆H₃₃ClO₂S Synonyms: Hexadecylsulfonyl chloride, n-Hexadecane sulfonyl chloride, Cetyl sulfonyl chloride

This technical guide provides a comprehensive overview of this compound, a long-chain sulfonyl chloride compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this chemical in their work. The guide covers its chemical and physical properties, synthesis, reactivity, applications, and safety information.

Physicochemical Properties

This compound is a solid or semi-solid compound at room temperature, appearing as a white or beige substance.[1] Its key physicochemical properties are summarized below.

PropertyValueUnitSource
Molecular Weight324.95 g/mol [2][3]
Melting Point56 - 58°C[3]
Boiling Point402.5°C (at 760 mmHg)[3]
Density0.999g/cm³[3]
Flash Point197.2°C[3]
Water Solubilitylog10WS: -6.50mol/L (calculated)[4]
Octanol/Water Partition CoefficientlogP: 6.036(calculated)[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are outlined below.

Spectroscopic TechniqueKey Features and AssignmentsSource
Infrared (IR) Spectroscopy 1360–1390 cm⁻¹ (Symmetric S=O stretching) 1170–1190 cm⁻¹ (Asymmetric S=O stretching) 580–620 cm⁻¹ (S-Cl stretching)[5]
¹H NMR Spectroscopy A deshielded multiplet around 3.68 ppm is indicative of the protons on the carbon adjacent to the strongly electron-withdrawing sulfonyl chloride group.[6][7]
¹³C NMR Spectroscopy Spectral data is available and can be accessed through chemical databases.[8][9]
Mass Spectrometry (MS) The mass spectrum shows characteristic fragmentation patterns for long-chain alkyl sulfonyl chlorides.[8][10]

Synthesis of this compound

A widely reported and effective method for synthesizing this compound is through the direct sulfonation of 1-hexadecanol using chlorosulfonic acid.[5] This process involves two main steps: the initial sulfonation of the alcohol followed by chlorination of the resulting sulfonic acid intermediate.[5]

G cluster_workflow Synthesis Workflow Reactants 1-Hexadecanol + Chlorosulfonic Acid (excess) Mixing Mix at -25°C Reactants->Mixing Step 1 Reflux Reflux at 50-60°C (3-6 hours) Mixing->Reflux Step 2 Workup Quench in Ice Water & Extract with CH₂Cl₂ Reflux->Workup Step 3 Drying Dry over MgSO₄ Workup->Drying Step 4 Product This compound Drying->Product Step 5

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-Hexadecanol

The following is a typical experimental procedure for the synthesis of this compound.[5]

  • Reactant Preparation: In a suitable reaction vessel, place 1-Hexadecanol (1 equivalent).

  • Reaction Initiation: Cool the vessel to -25°C. Slowly add chlorosulfonic acid (ClSO₃H) (5–10 equivalents) to the 1-hexadecanol. This reaction is exothermic.

  • Reflux: After the addition is complete, heat the reaction mixture to 50–60°C and maintain it under reflux for 3 to 6 hours.

  • Workup: After cooling, carefully pour the reaction mixture into ice water to quench the excess chlorosulfonic acid.

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂).

  • Drying: Dry the organic extract over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Remove the solvent via rotary evaporation to yield the final product, this compound. Purity can be assessed using ¹H NMR, with reported yields between 40–68%.[5]

Chemical Reactivity

The sulfonyl chloride group in this compound is highly electrophilic, making the compound susceptible to nucleophilic attack.[5] This reactivity is fundamental to its use in organic synthesis.

  • Substitution Reactions: It readily reacts with various nucleophiles.

    • With amines: Forms N-substituted sulfonamides.

    • With alcohols: Forms sulfonate esters.

    • With thiols: Forms thiosulfonate esters.[5]

  • Hydrolysis: In the presence of water, it hydrolyzes to form hexadecanesulfonic acid and hydrochloric acid.[5]

  • Reduction: It can be reduced to 1-hexadecanethiol using strong reducing agents like lithium aluminum hydride.[5]

G cluster_reactivity Chemical Reactivity Start 1-Hexadecanesulfonyl Chloride Sulfonamide Sulfonamide Start->Sulfonamide + Nucleophilic Substitution SulfonateEster Sulfonate Ester Start->SulfonateEster + Nucleophilic Substitution SulfonicAcid Hexadecanesulfonic Acid Start->SulfonicAcid + Hydrolysis Amine Amine (R-NH₂) Alcohol Alcohol (R-OH) Water Water (H₂O)

Caption: Key reactions of this compound with nucleophiles.

Applications

This compound is a versatile reagent with applications spanning organic synthesis, polymer chemistry, and biological research.

  • Organic Synthesis: It is a key intermediate for introducing the hexadecylsulfonyl group into molecules, enabling the synthesis of various sulfonamides and sulfonate esters which are important in the pharmaceutical and agrochemical industries.[5] Sulfonic acid salts, derived from compounds like this, are significant in drug development for their formulation properties.[11]

  • Polymer Chemistry: This compound is used to synthesize sulfonated polymers, which are valuable in creating ion exchange resins for water purification and membranes for fuel cells and batteries due to their ionic conductivity.[5]

  • Industrial Uses: Its surfactant properties make it useful in the production of detergents and cleaning agents. It also serves as an intermediate in the manufacture of other specialty chemicals.[5]

  • Biological Studies: It is a potent inhibitor of serine hydrolases, such as lipases.[5] The long 16-carbon alkyl chain enhances hydrophobic interactions within the enzyme's active site, leading to effective and often irreversible inhibition.[5] This property allows researchers to study enzyme structure-function relationships and kinetics.[5] It is also used in proteomics research.[12]

G cluster_inhibition Mechanism of Lipase Inhibition Inhibitor 1-Hexadecanesulfonyl Chloride Binding Binding to Active Site Inhibitor->Binding Enzyme Lipase (with catalytic Serine) Enzyme->Binding CovalentBond Covalent Bond Formation Binding->CovalentBond Hydrophobic Interactions InactivatedEnzyme Irreversibly Inactivated Enzyme CovalentBond->InactivatedEnzyme Sulfonyl group reacts with Serine residue

Caption: Mechanism of lipase inhibition by this compound.

Safety and Handling

This compound is a hazardous chemical that causes severe skin burns and eye damage and may cause respiratory irritation.[8][13] It must be handled with appropriate safety precautions.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationGHS05DangerH318: Causes serious eye damage
Specific target organ toxicity, single exposureGHS07WarningH335: May cause respiratory irritation

Source:[8]

Handling and Storage Recommendations:
  • Handling: Use only in a well-ventilated area.[14] Do not breathe dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing.[1][14] Wash thoroughly after handling.[14]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][14] Store away from incompatible substances such as strong oxidizing agents, strong bases, and moisture.[1][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[14] A respirator may be required depending on workplace conditions.[14]

First-Aid Measures:
  • Eyes: Immediately flush with plenty of water for at least 15-30 minutes. Get immediate medical attention.[13][14]

  • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get immediate medical attention.[14]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Get immediate medical attention.[14]

References

An In-depth Technical Guide to the Physical Properties of 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanesulfonyl chloride, a long-chain aliphatic sulfonyl chloride, is a versatile reagent in organic synthesis and a precursor for various functionalized molecules with potential applications in drug development and materials science. Its distinct physical properties, governed by its long alkyl chain and reactive sulfonyl chloride group, are critical for its handling, reaction setup, and purification. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its primary chemical transformations.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₃ClO₂S[1][2]
Molecular Weight 324.95 g/mol [2][3][4][5]
Appearance White to brownish crystalline powder or solid[6][7]
Melting Point 56-58 °C[4][7][8]
Boiling Point 402.5 °C at 760 mmHg (Predicted)[4][7]
Density 0.999 g/cm³ (Predicted)
Solubility Reacts with water. Soluble in organic solvents.[9]
CAS Number 38775-38-1[1][2][3][5][10][11]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. Due to the compound's moisture sensitivity, all experiments should be conducted in a dry environment, and all glassware must be thoroughly dried.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Spatula

  • Mortar and pestle (if sample is in large crystals)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end gently on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid increase (e.g., 10-20 °C/min) to obtain an approximate melting range.

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Prepare a new capillary with the sample and place it in the apparatus.

  • Heat the sample at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Determination of Boiling Point (Micro Method)

Given the high predicted boiling point and potential for decomposition, a micro boiling point determination using a Thiele tube is recommended.

Apparatus and Materials:

  • Thiele tube

  • High-temperature mineral oil

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (high range)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or heating mantle

Procedure:

  • Add a small amount (0.5-1 mL) of this compound to the small test tube.

  • Place a capillary tube, with the open end down, into the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer so that the bulb and sample are immersed in the mineral oil within the Thiele tube, with the side arm of the Thiele tube positioned for heating.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

The density of the solid this compound can be determined using a pycnometer and a non-reactive, inert liquid of known density in which the compound is insoluble.

Apparatus and Materials:

  • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance

  • Inert, non-reactive liquid of known density (e.g., a high-boiling point alkane)

  • This compound sample

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

  • Fill the pycnometer with the inert liquid, ensuring no air bubbles are present, and insert the stopper. The excess liquid will exit through the capillary.

  • Place the filled pycnometer in a water bath to bring it to a constant temperature (e.g., 20 °C).

  • Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m₂).

  • Empty and dry the pycnometer.

  • Add a known mass of this compound to the pycnometer and weigh it (m₃).

  • Fill the pycnometer containing the sample with the inert liquid, bring it to the same constant temperature in the water bath, dry it, and weigh it (m₄).

  • The density of the solid is calculated using the following formula: Density = [(m₃ - m₁) * Density of inert liquid] / [(m₂ - m₁) - (m₄ - m₃)]

Synthesis and Reactivity

This compound is typically synthesized through the oxidative chlorination of 1-hexadecanethiol. Its high reactivity is centered on the electrophilic sulfur atom, making it susceptible to nucleophilic attack.

Synthesis Workflow

The synthesis of this compound from 1-hexadecanethiol can be visualized as a two-step process involving oxidation followed by chlorination.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Reactant1 1-Hexadecanethiol Process Oxidative Chlorination Reactant1->Process Reactant2 Oxidizing/Chlorinating Agent (e.g., Cl2, H2O or SO2Cl2) Reactant2->Process Product This compound Process->Product Byproduct Byproducts (e.g., HCl) Process->Byproduct

Synthesis of this compound.
Key Chemical Reactions

The reactivity of this compound is dominated by nucleophilic substitution at the sulfonyl group. Two primary examples are its hydrolysis and its reaction with amines to form sulfonamides.

Chemical_Reactions cluster_hydrolysis Hydrolysis cluster_aminolysis Reaction with Amines Start This compound Nucleophile1 Water (H₂O) Start->Nucleophile1 Nucleophilic Attack Nucleophile2 Amine (R-NH₂) Start->Nucleophile2 Nucleophilic Attack Product1 1-Hexadecanesulfonic Acid Nucleophile1->Product1 Byproduct1 HCl Nucleophile1->Byproduct1 Product2 N-Alkyl-1-hexadecanesulfonamide Nucleophile2->Product2 Byproduct2 HCl Nucleophile2->Byproduct2

Key Reactions of this compound.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, along with standardized protocols for their measurement. Understanding these properties is fundamental for the safe and effective use of this important chemical intermediate in research and development. The provided visualizations offer a clear representation of its synthesis and key reactive pathways, aiding in the conceptualization of its chemical behavior. Researchers, scientists, and drug development professionals are encouraged to adhere to these protocols and safety guidelines when handling this reactive compound.

References

1-Hexadecanesulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of 1-Hexadecanesulfonyl chloride, a sulfonyl chloride derivative. The data is presented for use in research and development applications.

Compound Identification and Properties

This compound is a chemical compound characterized by a long 16-carbon alkyl chain attached to a sulfonyl chloride functional group.[1] This structure gives it a hydrophobic alkyl tail and a reactive polar headgroup.

A summary of its key molecular identifiers and properties is provided in the table below.

ParameterValueSource
IUPAC Name hexadecane-1-sulfonyl chloride[1][2]
Synonyms Hexadecylsulfonyl chloride, n-Hexadecane sulfonyl chloride[3][4]
CAS Number 38775-38-1[1][2][3][4][5]
Molecular Formula C₁₆H₃₃ClO₂S[1][3][4][5][6]
Molecular Weight 324.96 g/mol [2][7]
Canonical SMILES CCCCCCCCCCCCCCCCS(=O)(=O)Cl[1][2]
InChI Key YOSVFFVBSPQTTP-UHFFFAOYSA-N[1][3][4][5]

Note on Visualization and Experimental Protocols: The user request included a requirement for diagrams of signaling pathways or experimental workflows using Graphviz, as well as detailed experimental protocols. For the specific topic of molecular weight and formula, these requirements are not applicable as there are no signaling pathways or complex experimental workflows to depict. The core data requested are fundamental physicochemical properties.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-hexadecanesulfonyl chloride. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this important chemical intermediate. The document includes tabulated spectral data, a detailed experimental protocol for spectral acquisition, and a logical diagram illustrating the correlation between the molecular structure and its NMR spectral features.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1~3.45Triplet2H~7.5
H-2~1.85Quintet2H~7.5
H-3 to H-151.25–1.45Multiplet26H-
H-16~0.88Triplet3H~7.0

Table 2: Predicted ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-1~56.2
C-2~28.5
C-3 to C-13~29.0 - 29.7
C-14~31.9
C-15~22.7
C-16~14.1

Structural Assignment and NMR Correlation

The structure of this compound directly influences its NMR spectra. The following diagram illustrates the logical relationship between the different carbon and proton environments in the molecule and their expected signals.

G cluster_0 This compound Structure cluster_1 ¹H NMR Signals cluster_2 ¹³C NMR Signals CH3-(CH2)14-SO2Cl CH3-(CH2)14-SO2Cl H1 H-1 (~3.45 ppm, t) CH3-(CH2)14-SO2Cl->H1 α-CH2 H2 H-2 (~1.85 ppm, quin) CH3-(CH2)14-SO2Cl->H2 β-CH2 H3_15 H-3 to H-15 (1.25-1.45 ppm, m) CH3-(CH2)14-SO2Cl->H3_15 bulk CH2 H16 H-16 (~0.88 ppm, t) CH3-(CH2)14-SO2Cl->H16 terminal CH3 C1 C-1 (~56.2 ppm) CH3-(CH2)14-SO2Cl->C1 α-C C2 C-2 (~28.5 ppm) CH3-(CH2)14-SO2Cl->C2 β-C C3_13 C-3 to C-13 (~29.0-29.7 ppm) CH3-(CH2)14-SO2Cl->C3_13 bulk C C14 C-14 (~31.9 ppm) CH3-(CH2)14-SO2Cl->C14 γ-C from end C15 C-15 (~22.7 ppm) CH3-(CH2)14-SO2Cl->C15 β-C from end C16 C-16 (~14.1 ppm) CH3-(CH2)14-SO2Cl->C16 terminal C

Structure-Spectra Correlation Diagram

Experimental Protocol

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃, 0.6-0.7 mL)

    • 5 mm NMR tube

    • Pasteur pipette and bulb

    • Small vial

    • Glass wool

  • Procedure:

    • Weigh the appropriate amount of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool plug directly into the NMR tube to a height of approximately 4-5 cm. This removes any particulate matter that could degrade the spectral quality.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended. The ¹H NMR spectrum of this compound has been reported to be acquired on a Varian CFT-20 instrument.[1]

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16-32

    • Spectral Width: 10-12 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2-5 seconds

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C and the presence of a long alkyl chain)

    • Spectral Width: 0-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to obtain pure absorption line shapes.

  • Apply baseline correction to ensure a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.

  • For both spectra, pick the peaks and report the chemical shifts in ppm. For the ¹H NMR spectrum, determine the multiplicity and coupling constants where applicable.

This comprehensive guide provides the necessary spectral data and experimental procedures to aid researchers in their work with this compound. The provided information should facilitate accurate identification and characterization of this compound using NMR spectroscopy.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristic infrared (IR) spectroscopy absorption peaks for sulfonyl chlorides. This information is critical for the identification and characterization of molecules containing the sulfonyl chloride functional group, which are pivotal intermediates in the synthesis of sulfonamides, a class of compounds with significant therapeutic applications. This document outlines the key spectral features, presents a detailed experimental protocol for acquiring high-quality IR spectra, and includes a logical workflow for the spectral interpretation process.

Core Principles of Sulfonyl Chloride IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present. For a sulfonyl chloride (R-SO₂Cl), the most informative absorption bands arise from the stretching vibrations of the sulfur-oxygen and sulfur-chlorine bonds.

The sulfonyl group (SO₂) gives rise to two distinct, strong absorption bands corresponding to asymmetric and symmetric stretching modes. These are typically found in the fingerprint region of the IR spectrum and are highly characteristic. The presence of the electron-withdrawing chlorine atom influences the position of these absorptions. Additionally, the sulfur-chlorine (S-Cl) bond has a characteristic stretching vibration at lower wavenumbers.

Characteristic Infrared Absorption Peaks for Sulfonyl Chlorides

The following table summarizes the key IR absorption frequencies for the sulfonyl chloride functional group. It is important to note that the exact position of these peaks can be influenced by the molecular structure of the R-group (e.g., alkyl vs. aryl) and the physical state of the sample.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
1380 - 1340SO₂ asymmetric stretchStrong
1190 - 1160SO₂ symmetric stretchStrong
600 - 500S-Cl stretchStrong
3100 - 3000C-H stretch (aromatic)Medium to Weak
2980 - 2880C-H stretch (aliphatic)Medium to Weak
1590 - 1430C=C stretch (aromatic ring)Medium to Strong

Table 1: Summary of characteristic IR absorption peaks for sulfonyl chlorides.

The two most prominent and reliable peaks for identifying a sulfonyl chloride are the strong absorptions corresponding to the asymmetric and symmetric stretches of the SO₂ group.[1][2] For instance, butane-1-sulfonyl chloride exhibits strong characteristic bands in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[1] In the case of (2-Chlorophenyl)methanesulfonyl chloride, the expected SO₂ asymmetric and symmetric stretching vibrations are in the ranges of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively.[2] The S-Cl stretching vibration is also a key indicator, though it appears at a lower frequency.[2][3]

Experimental Protocol for Acquiring IR Spectra of Sulfonyl Chlorides

The following is a generalized protocol for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a sulfonyl chloride. Due to the reactive nature of sulfonyl chlorides (particularly their sensitivity to moisture), proper sample handling is crucial.

Materials and Equipment:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Sample holder (e.g., KBr pellets, NaCl plates, or ATR accessory)

  • Anhydrous solvent (e.g., methylene chloride, chloroform) if preparing a solution

  • Mortar and pestle (for KBr pellets)

  • Hydraulic press (for KBr pellets)

  • Nitrogen or argon gas supply for purging

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Spectrometer Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry nitrogen or argon to minimize atmospheric water and carbon dioxide interference.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the sample holder.

  • Sample Preparation (choose one of the following methods):

    • Neat Liquid (for liquid sulfonyl chlorides):

      • Place one drop of the liquid sulfonyl chloride between two salt plates (e.g., NaCl or KBr).

      • Gently press the plates together to form a thin film.

      • Mount the plates in the spectrometer's sample holder.

    • Solution (for solid or viscous liquid sulfonyl chlorides):

      • Dissolve a small amount of the sulfonyl chloride in a suitable anhydrous solvent (e.g., methylene chloride). The concentration should be approximately 1-5% (w/v).

      • Use a matched pair of liquid cells with an appropriate path length (e.g., 0.1 mm).

      • Fill the sample cell with the solution and the reference cell with the pure solvent.

      • Place both cells in the spectrometer.

    • KBr Pellet (for solid sulfonyl chlorides):

      • In a dry environment (e.g., a glove box or under a stream of dry nitrogen), grind a small amount of the solid sulfonyl chloride (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

      • Transfer the finely ground powder to a pellet press.

      • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

      • Carefully remove the pellet and mount it in the spectrometer's sample holder.

    • Attenuated Total Reflectance (ATR) (for solids and liquids):

      • Ensure the ATR crystal is clean.

      • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

      • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • Compare the observed peak positions with the characteristic absorption frequencies for sulfonyl chlorides and other expected functional groups.

Logical Workflow for Sulfonyl Chloride Identification via IR Spectroscopy

The following diagram illustrates a logical workflow for the identification of a sulfonyl chloride functional group from an unknown IR spectrum. This decision-making process guides the analyst through a systematic evaluation of the key spectral features.

Sulfonyl_Chloride_ID_Workflow start Start: Analyze IR Spectrum check_so2_asym Strong peak at 1380-1340 cm⁻¹? start->check_so2_asym check_so2_sym Strong peak at 1190-1160 cm⁻¹? check_so2_asym->check_so2_sym  Yes   not_so2cl Sulfonyl Chloride Unlikely check_so2_asym->not_so2cl No check_s_cl Strong peak at 600-500 cm⁻¹? check_so2_sym->check_s_cl  Yes   consider_other_so2 Consider other SO₂-containing functional groups (e.g., sulfonates, sulfonamides) check_so2_sym->consider_other_so2 No check_s_cl->consider_other_so2 No check_other_peaks Analyze other regions for confirmatory evidence (e.g., C-H, C=C) check_s_cl->check_other_peaks  Yes   confirm_so2cl High Probability of Sulfonyl Chloride check_other_peaks->confirm_so2cl

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric behavior of 1-hexadecanesulfonyl chloride (C₁₆H₃₃ClO₂S), a long-chain aliphatic sulfonyl chloride. Understanding the fragmentation pattern of this compound is crucial for its identification and characterization in complex matrices, which is of significant interest in various research and development fields, including the synthesis of novel surfactants, functional polymers, and pharmaceutical intermediates. This document outlines the principal fragmentation pathways under electron ionization (EI) mass spectrometry, provides a detailed experimental protocol for its analysis, and presents the data in a clear, structured format.

Electron Ionization Mass Spectrometry Fragmentation Pattern

Under electron ionization, this compound undergoes characteristic fragmentation primarily driven by the cleavage of the long alkyl chain and the loss of the sulfonyl chloride functional group components. The molecular ion (M⁺˙) is often of low abundance or not observed due to the molecule's instability under typical EI conditions.

The fragmentation is characterized by two main competing pathways:

  • Cleavage of the Sulfonyl Chloride Group: The molecule readily loses a chlorine radical (•Cl) or a sulfur dioxide molecule (SO₂).

  • Alkyl Chain Fragmentation: The long hexadecyl chain undergoes typical alkane fragmentation, producing a series of carbocations separated by 14 atomic mass units (corresponding to CH₂ groups).

A summary of the expected key fragments and their mass-to-charge ratios (m/z) is presented in the table below.

m/z Proposed Fragment Identity Fragmentation Pathway Relative Abundance (Predicted)
324/326[C₁₆H₃₃SO₂Cl]⁺˙Molecular Ion (M⁺˙)Very Low to Absent
289[C₁₆H₃₃SO₂]⁺Loss of •Cl from the molecular ionModerate
260[C₁₆H₃₃Cl]⁺˙Loss of SO₂ from the molecular ionLow
225[C₁₆H₃₃]⁺Loss of •SO₂Cl from the molecular ionModerate
99[SO₂Cl]⁺Cleavage of the C-S bondLow
85[C₆H₁₃]⁺Alkyl chain fragmentationHigh
71[C₅H₁₁]⁺Alkyl chain fragmentationHigh
57[C₄H₉]⁺Alkyl chain fragmentationBase Peak[1]
43[C₃H₇]⁺Alkyl chain fragmentationHigh

Proposed Fragmentation Pathways

The fragmentation of this compound can be visualized as a series of competing and sequential reactions following the initial ionization. The primary fragmentation events involve the sulfonyl chloride headgroup, followed by the characteristic fragmentation of the long alkyl chain.

Fragmentation_Pathway M [C₁₆H₃₃SO₂Cl]⁺˙ m/z 324/326 F1 [C₁₆H₃₃SO₂]⁺ m/z 289 M->F1 - •Cl F2 [C₁₆H₃₃Cl]⁺˙ m/z 260 M->F2 - SO₂ F3 [C₁₆H₃₃]⁺ m/z 225 F1->F3 - SO₂ F2->F3 - •Cl F5 Other Alkyl Fragments (m/z 43, 71, 85...) F3->F5 Alkyl Chain Fragmentation F4 [C₄H₉]⁺ (Base Peak) m/z 57 F5->F4

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

For the analysis of this compound by mass spectrometry, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred method due to the compound's volatility.

Sample Preparation
  • Direct Analysis: Dissolve approximately 1 mg of this compound in 1 mL of a dry, aprotic solvent such as dichloromethane or hexane. Further dilute this stock solution to a final concentration of 10-50 µg/mL.

  • Derivatization for Enhanced Stability: Due to the thermal lability of sulfonyl chlorides, derivatization to the corresponding sulfonamide is recommended for more robust analysis.

    • To the 1 mg/mL stock solution of this compound, add a 1.2 molar equivalent of a simple secondary amine (e.g., diethylamine) and a 1.5 molar equivalent of a non-nucleophilic base (e.g., triethylamine).

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • The resulting sulfonamide solution can be directly analyzed by GC-MS after appropriate dilution.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the GC-MS analysis of this compound or its sulfonamide derivative.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C, and hold for 10 minutes.
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400

Logical Workflow for Analysis

The process of analyzing this compound and interpreting its mass spectrum follows a logical sequence to ensure accurate identification and characterization.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interp Data Interpretation Prep Dissolve in Aprotic Solvent Deriv Optional: Derivatize to Sulfonamide Prep->Deriv for stability Inject Inject Sample Prep->Inject Deriv->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect MS Obtain Mass Spectrum Detect->MS Identify Identify Key Fragments (Alkyl series, SO₂Cl losses) MS->Identify Confirm Confirm Structure Identify->Confirm

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Hexadecanesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanesulfonyl chloride (C16H33ClO2S), a member of the sulfonyl chloride family, is a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its long alkyl chain and reactive sulfonyl chloride group impart unique physicochemical properties that are crucial for its application in diverse chemical transformations. The solubility of this reagent in various organic solvents is a fundamental parameter that governs reaction kinetics, purification strategies, and formulation development. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic protocols and ensuring process scalability and reproducibility.

This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of public quantitative solubility data, this document presents a predicted qualitative solubility profile based on its chemical structure. Furthermore, it offers detailed experimental protocols for the systematic determination of its solubility in a range of organic solvents. These methodologies are designed to enable researchers to generate precise and reliable solubility data tailored to their specific experimental conditions.

Physicochemical Properties

This compound is a white to brownish crystalline powder that is sensitive to moisture.[1] The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 38775-38-1[2]
Molecular Formula C16H33ClO2S[2]
Molecular Weight 324.95 g/mol [3]
Melting Point 56-58 °C[1][2]
Boiling Point 402.5 °C at 760 mmHg[2]
Density 0.999 g/cm³[2]
Appearance White to brownish crystalline powder[1]
Hazards Corrosive, causes severe skin burns and eye damage, moisture sensitive.[4][5]

Qualitative and Quantitative Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a long, nonpolar hexadecyl chain and a polar sulfonyl chloride head. This amphiphilic character suggests that its solubility will be highest in solvents of intermediate polarity and in nonpolar aprotic solvents that can accommodate the long alkyl chain. Conversely, its solubility is expected to be low in highly polar protic solvents, with which it can also react, and in very nonpolar short-chain alkanes.

The following table provides a predicted qualitative solubility profile. It is intended to serve as a guide for solvent selection in initial experimental work. Researchers are encouraged to use the experimental protocols provided in the subsequent section to determine quantitative solubility data.

SolventChemical FormulaPredicted Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Nonpolar Aprotic Solvents
HexaneC6H14SolubleData to be determined
TolueneC7H8SolubleData to be determined
Diethyl Ether(C2H5)2OSolubleData to be determined
Polar Aprotic Solvents
Dichloromethane (DCM)CH2Cl2Very SolubleData to be determined
Tetrahydrofuran (THF)C4H8OVery SolubleData to be determined
Ethyl AcetateC4H8O2SolubleData to be determined
AcetonitrileCH3CNSparingly SolubleData to be determined
Dimethylformamide (DMF)(CH3)2NCHOSoluble (may react slowly)Data to be determined
Dimethyl Sulfoxide (DMSO)(CH3)2SOSoluble (may react slowly)Data to be determined
Polar Protic Solvents
MethanolCH3OHReactiveNot applicable
EthanolC2H5OHReactiveNot applicable
WaterH2OInsoluble and ReactiveNot applicable

Experimental Protocols for Solubility Determination

The following protocols provide systematic methods for determining both the qualitative and quantitative solubility of this compound in organic solvents. It is crucial to use anhydrous solvents and to protect the experiments from atmospheric moisture due to the reactivity of the sulfonyl chloride group.

Qualitative Solubility Determination (Rapid Assessment)

This method offers a quick preliminary assessment of solubility.

Materials:

  • This compound

  • Anhydrous organic solvents of interest

  • Dry test tubes or small vials

  • Vortex mixer or magnetic stirrer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a dry test tube.

  • Add 1 mL of the selected anhydrous solvent to the test tube.

  • Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or by stirring.

  • Visually inspect the mixture against a contrasting background.

  • Record the observation as:

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The shake-flask method is a reliable approach for determining the thermodynamic solubility of a compound.[6]

Materials:

  • This compound

  • Anhydrous organic solvents of interest

  • Screw-cap vials or flasks

  • Thermostatically controlled shaker or orbital incubator

  • Analytical balance

  • Syringes and syringe filters (0.45 µm PTFE or similar, compatible with the solvent)

  • Pre-weighed, dry evaporating dishes or vials

  • Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

  • Desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a screw-cap vial. The excess solid is necessary to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume (e.g., 5 or 10 mL) of the anhydrous solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, dry evaporating dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: Carefully evaporate the solvent from the filtered solution. This can be achieved under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound to prevent decomposition.

  • Mass Determination: Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and to prevent moisture uptake. Weigh the dish containing the solid residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • Express the solubility in the desired units, such as g/100 mL or mg/mL.

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical transformations relevant to the use of this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask) q1 Add ~10-20 mg of compound to a dry test tube q2 Add 1 mL of anhydrous solvent q1->q2 q3 Agitate vigorously for 1-2 minutes q2->q3 q4 Visually inspect q3->q4 q5 Record observation: Soluble, Partially Soluble, or Insoluble q4->q5 qt1 Add excess compound to a vial qt2 Add known volume of anhydrous solvent qt1->qt2 qt3 Equilibrate in a shaker (24-48h at constant T) qt2->qt3 qt4 Allow solid to settle (≥24h at constant T) qt3->qt4 qt5 Withdraw supernatant and filter into a pre-weighed dish qt4->qt5 qt6 Evaporate solvent qt5->qt6 qt7 Weigh the residue qt6->qt7 qt8 Calculate solubility qt7->qt8 start Start Solubility Determination start->q1 start->qt1 G reagents This compound (R-SO2Cl) + Primary/Secondary Amine (R'-NHR'') transition_state Nucleophilic Attack (Formation of S-N bond) reagents->transition_state Reaction product Sulfonamide (R-SO2-NR'R'') transition_state->product Elimination of Cl- byproduct Amine Hydrochloride Salt (R'-NH2R''+ Cl-) transition_state->byproduct Proton Transfer base Base (e.g., Pyridine, Triethylamine) (to neutralize HCl) base->reagents Added to reaction

References

The Chemical Reactivity of the Sulfonyl Chloride Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The sulfonyl chloride functional group, -SO₂Cl, is a cornerstone of modern organic and medicinal chemistry. Its inherent electrophilicity and versatile reactivity make it a critical building block for the synthesis of a wide array of functional groups, most notably sulfonamides and sulfonate esters, which are prevalent in numerous pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical reactivity of the sulfonyl chloride group, tailored for researchers, scientists, and drug development professionals. It delves into the core reactions, mechanistic aspects, experimental protocols, and applications in drug discovery, with a focus on quantitative data and practical methodologies.

Core Reactivity and Reaction Mechanisms

The reactivity of the sulfonyl chloride group is dominated by the electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom, all being highly electronegative, withdraw electron density from the sulfur atom, rendering it highly susceptible to nucleophilic attack.[1] The primary reaction mechanism for sulfonyl chlorides with nucleophiles is a nucleophilic substitution reaction, which can proceed through different pathways depending on the substrate, nucleophile, and reaction conditions.

Nucleophilic Substitution (Sₙ2-type)

The most common mechanism is a bimolecular nucleophilic substitution (Sₙ2-type) pathway. In this concerted mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

Elimination-Addition (Sulfene Intermediate)

For alkanesulfonyl chlorides possessing an α-hydrogen, an alternative pathway involving an elimination-addition mechanism via a highly reactive sulfene intermediate (R₂C=SO₂) can occur, particularly in the presence of a base. The base abstracts an α-hydrogen, leading to the elimination of HCl and the formation of the sulfene. The sulfene then rapidly undergoes nucleophilic addition to yield the final product.

Key Reactions of the Sulfonyl Chloride Group

The versatility of the sulfonyl chloride group is demonstrated by its ability to react with a wide range of nucleophiles to form diverse and valuable functional groups.

Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is one of the most important transformations of this functional group, yielding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a vast number of drugs, including antibiotics, diuretics, and anticancer agents.[1] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Table 1: Representative Yields for Sulfonamide Synthesis

Sulfonyl ChlorideAmineBaseSolventTemperature (°C)Yield (%)Reference
Benzenesulfonyl chlorideAnilinePyridine-0-25100[3]
p-Toluenesulfonyl chloridep-ToluidinePyridine-0-25100[3]
Benzenesulfonyl chlorideAnilineTriethylamineTHFRT86[3]
Benzenesulfonyl chlorideAnilineTriethylamineDiethyl ether085[3]
2,4-Dichlorobenzenesulfonyl chlorideVarious aminesPyridineDCM0 to RT72-96[4]
p-Toluenesulfonyl chlorideBenzylamineTriethylamineCH₂Cl₂062 (sulfinamide)[5]
Aryl sulfonyl chloridesVarious aminesSodium hydrideDMF/THF-72-96[4]
Sulfonate Ester Formation

Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters. This reaction is crucial for converting a poor leaving group (hydroxyl group) into a good leaving group (sulfonate group), facilitating subsequent nucleophilic substitution or elimination reactions. Common sulfonyl chlorides used for this purpose include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl chloride (TfCl).

Experimental Protocol: Synthesis of a Tosylate from an Alcohol

  • Reaction Setup: Dissolve the alcohol (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: If not using pyridine as the solvent, add a base such as pyridine or triethylamine (1.5 equivalents).

  • Sulfonyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[6]

Friedel-Crafts Sulfonylation

Aryl sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with arenes to form diaryl sulfones. This reaction is typically catalyzed by a Lewis acid, such as AlCl₃ or FeCl₃, or a strong protic acid like triflic acid.

Experimental Protocol: Triflic Acid-Catalyzed Friedel-Crafts Sulfonylation

  • Reaction Setup: To a reaction vessel, add the arene (4 equivalents), the aryl sulfonyl chloride (1 equivalent), and triflic acid (20 mol%).

  • Reaction Conditions: Heat the reaction mixture to 160 °C and stir for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is purified by column chromatography to isolate the diaryl sulfone.[7]

Table 2: Yields of Diaryl Sulfones from Friedel-Crafts Sulfonylation

Sulfonyl ChlorideAreneCatalystTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonyl chlorideTolueneTfOH1602485[7]
Benzenesulfonyl chlorideAnisoleTfOH1602492[7]
4-Chlorobenzenesulfonyl chlorideTolueneTfOH1602478[7]
4-Nitrobenzenesulfonyl chlorideTolueneTfOH1602455[7]
Reduction of Sulfonyl Chlorides

Sulfonyl chlorides can be reduced to various sulfur-containing functional groups, including sulfinic acids, disulfides, and thiols, depending on the reducing agent and reaction conditions.

  • Reduction to Sulfinic Acids: Treatment with reducing agents like sodium sulfite or zinc can yield sulfinates.

  • Reduction to Thiols: Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) or zinc and acid can reduce sulfonyl chlorides to the corresponding thiols.

Desulfonation

The sulfonyl group can be removed from an aromatic ring in a process called desulfonation. This reversible reaction is typically achieved by heating the arylsulfonic acid or its derivative in the presence of a dilute acid.[8][9]

Experimental Protocol: Photocatalytic Reductive Desulfonation of Aryl Tosylates

  • Reaction Setup: In a reaction vial, combine the aryl tosylate (1 equivalent), 10-bromoanthracen-9-one (catalyst), and a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like DMSO.

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., Kessil lamps) at room temperature for 24 hours.

  • Work-up and Purification: After the reaction, perform a standard aqueous work-up and purify the resulting phenol by column chromatography.[10]

Reaction with Organometallic Reagents

Sulfonyl chlorides react with organometallic reagents such as Grignard reagents and organolithium compounds. The reaction with Grignard reagents can lead to the formation of sulfinates, which can be further reacted in situ to produce sulfonamides.[11] The reaction of arylmagnesium chlorides with sulfuryl chloride provides a route to arenesulfonyl chlorides.[2]

Spectroscopic Characterization

The identification and characterization of sulfonyl chlorides and their derivatives are routinely performed using standard spectroscopic techniques.

Table 3: Spectroscopic Data for Sulfonyl Chlorides and Derivatives

Functional GroupIR (cm⁻¹) - Asymmetric S=O StretchIR (cm⁻¹) - Symmetric S=O Stretch¹H NMR (ppm) - Protons α to SO₂
Sulfonyl Chloride1370-14101166-1204~3.7 (for butane-1-sulfonyl chloride)[12]
Sulfonamide (Aryl)1317-13441147-1187-
Sulfonamide (Substituted)1310-13201143-1155-

Applications in Drug Development

The sulfonyl chloride group is a vital synthon in the development of numerous therapeutic agents. The resulting sulfonamides and sulfonate esters are present in a wide range of marketed drugs and clinical candidates.

Sulfonylurea Drugs in Diabetes: Glibenclamide

Glibenclamide (Glyburide) is a second-generation sulfonylurea drug used to treat type 2 diabetes. Its mechanism of action involves the inhibition of ATP-sensitive potassium channels (K-ATP channels) in pancreatic β-cells.[5][13] This inhibition leads to cell membrane depolarization, influx of calcium ions, and subsequent release of insulin.[13][14]

Glibenclamide_Mechanism cluster_pancreatic_beta_cell Pancreatic β-cell Glibenclamide Glibenclamide SUR1 SUR1 Receptor Glibenclamide->SUR1 binds K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Mechanism of Glibenclamide-induced insulin secretion.

COX-2 Inhibitors in Inflammation: Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[15][16] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[16]

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: Mechanism of action of the COX-2 inhibitor Celecoxib.

Kinase Inhibitors in Cancer Therapy: Vemurafenib and Pazopanib

Many modern cancer therapies target specific signaling pathways that are dysregulated in tumor cells. Sulfonamide-containing molecules have emerged as potent kinase inhibitors.

  • Vemurafenib: This drug is a selective inhibitor of the BRAF V600E mutated kinase, which is prevalent in many melanomas.[17][18][19] Vemurafenib blocks the downstream signaling of the MAPK/ERK pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[17][20]

Vemurafenib_Pathway cluster_MAPK_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF_V600E BRAF V600E (mutated) RAS->BRAF_V600E constitutively active MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E inhibits

Caption: Vemurafenib inhibits the mutated BRAF V600E kinase in the MAPK pathway.

  • Pazopanib: This multi-targeted tyrosine kinase inhibitor acts on several receptors, including VEGFR, PDGFR, and c-Kit.[1][21] By inhibiting these receptors, pazopanib blocks angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[7][8]

Pazopanib_Pathway cluster_angiogenesis Angiogenesis & Cell Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Cell_Proliferation Tumor Cell Proliferation VEGFR->Tumor_Cell_Proliferation Pazopanib Pazopanib Pazopanib->VEGFR inhibits

Caption: Pazopanib inhibits VEGFR signaling, blocking angiogenesis and tumor growth.

Experimental Workflows and Logical Relationships

General Workflow for Sulfonamide Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel sulfonamide derivative.

Sulfonamide_Workflow Start Start: Sulfonyl Chloride & Amine Reaction Reaction: Base, Solvent, Temperature Control Start->Reaction Workup Aqueous Work-up: Extraction & Washing Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: NMR, IR, MS, Melting Point Purification->Characterization Final_Product Final Product: Pure Sulfonamide Characterization->Final_Product

Caption: A typical experimental workflow for sulfonamide synthesis.

Hinsberg Test: A Logical Relationship for Amine Differentiation

The Hinsberg test is a classic chemical test that utilizes the differential reactivity of primary, secondary, and tertiary amines with benzenesulfonyl chloride to distinguish between them.

Hinsberg_Test cluster_test Hinsberg Test cluster_results Interpretation Amine Amine Sample (1°, 2°, or 3°) Add_Reagent Add Benzenesulfonyl Chloride & aq. NaOH Amine->Add_Reagent Observe Observe Result Add_Reagent->Observe Primary Primary Amine: Soluble Sulfonamide Salt Observe->Primary Clear Solution Secondary Secondary Amine: Insoluble Sulfonamide Observe->Secondary Precipitate Forms Tertiary Tertiary Amine: No Reaction Observe->Tertiary Insoluble Layer

Caption: Logical workflow of the Hinsberg test for amine identification.

References

An In-depth Technical Guide to the Hydrolysis of 1-Hexadecanesulfonyl Chloride to Hexadecanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 1-hexadecanesulfonyl chloride to 1-hexadecanesulfonic acid. This reaction is a fundamental transformation in organic synthesis, yielding a long-chain sulfonic acid, a valuable anionic surfactant and intermediate. This document details the reaction mechanism, experimental protocols, quantitative data, and analytical characterization methods.

Reaction Overview and Mechanism

The hydrolysis of an alkanesulfonyl chloride, such as this compound, is a nucleophilic substitution reaction at the sulfur atom. The reaction can proceed under neutral or alkaline conditions.

Neutral Hydrolysis: In neutral water, the reaction is a solvolysis where water acts as the nucleophile. The mechanism is generally considered to be SN2-like, involving the attack of a water molecule on the electrophilic sulfur atom, leading to a transition state with significant bond-making and bond-breaking character. A second water molecule can act as a general base to accept a proton.

Alkaline Hydrolysis: Under alkaline conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, attacks the sulfonyl chloride. This reaction is also SN2 in nature, but with a transition state where bond-formation is more predominant. The rate of alkaline hydrolysis is significantly faster than neutral hydrolysis. For many preparative purposes, alkaline hydrolysis is preferred to ensure complete and rapid conversion.

The overall reaction is as follows:

CH₃(CH₂)₁₅SO₂Cl + H₂O → CH₃(CH₂)₁₅SO₃H + HCl (Neutral Hydrolysis) CH₃(CH₂)₁₅SO₂Cl + 2NaOH → CH₃(CH₂)₁₅SO₃Na + NaCl + H₂O (Alkaline Hydrolysis)

Experimental Protocols

While specific literature detailing the hydrolysis of this compound is not abundant, the following protocols are based on general procedures for the hydrolysis of long-chain alkanesulfonyl chlorides and related compounds.

2.1. Alkaline Hydrolysis for the Synthesis of Sodium 1-Hexadecanesulfonate

This protocol is adapted from procedures for the hydrolysis of similar sulfonyl chlorides to their corresponding sodium sulfonate salts.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Isopropanol (optional, as a phase-transfer catalyst)

  • Deionized water

  • Hydrochloric acid (HCl) for acidification (if the free acid is desired)

  • Dichloromethane or diethyl ether for extraction

Procedure:

  • A solution of sodium hydroxide (e.g., 2 molar equivalents in water) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • For heterogeneous reactions, a phase-transfer catalyst like isopropanol can be added to the sodium hydroxide solution.

  • This compound (1 equivalent) is added portion-wise to the stirred alkaline solution at room temperature. The reaction is exothermic, and cooling with an ice bath may be necessary to maintain the desired temperature (e.g., 20-30°C).

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for a specified time (e.g., 1-3 hours) to ensure complete hydrolysis.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the organic layer of the sulfonyl chloride.

  • Upon completion, the reaction mixture contains the sodium salt of hexadecanesulfonic acid, which is soluble in water.

  • To isolate the sodium salt, the solution can be cooled, and the product may precipitate, or the water can be removed under reduced pressure. The resulting solid can be washed with a cold organic solvent like acetone to remove any unreacted starting material.

  • To obtain the free sulfonic acid, the aqueous solution is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is acidic (e.g., pH 1-2).

  • The precipitated hexadecanesulfonic acid is then collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

2.2. Neutral Hydrolysis (Solvolysis)

This method is typically slower and may not go to completion as readily as alkaline hydrolysis.

Materials:

  • This compound

  • Water (large excess)

  • A co-solvent such as dioxane or acetone to improve solubility (optional)

Procedure:

  • This compound is dissolved in a suitable co-solvent (if necessary) in a reaction vessel.

  • A large excess of water is added, and the mixture is stirred vigorously at an elevated temperature (e.g., 70-90°C) for several hours.

  • The reaction is monitored by an appropriate analytical technique (e.g., HPLC, GC-MS of a derivatized sample) until the starting material is consumed.

  • Upon completion, the mixture is cooled, and the product can be isolated by extraction with a suitable organic solvent if a co-solvent was used, followed by removal of the solvent under reduced pressure.

Quantitative Data

Sulfonyl ChlorideReaction ConditionsSolventTemperature (°C)Rate Constant (k)Yield (%)Reference
Benzenesulfonyl chlorideNeutral HydrolysisWater253.1 x 10⁻³ s⁻¹>95[1]
p-Toluenesulfonyl chlorideAlkaline Hydrolysis (0.05 M NaOH)Water251.9 x 10⁻¹ M⁻¹s⁻¹>98[1]
Methanesulfonyl chlorideNeutral HydrolysisWater251.8 x 10⁻³ s⁻¹Not ReportedGeneral Knowledge
2-Hydroxyethanesulfonyl chlorideNeutral HydrolysisWaterNot SpecifiedNot SpecifiedNot Reported[2]

Note: The data presented above is for illustrative purposes and may not be directly representative of the hydrolysis of this compound. The reactivity of long-chain alkanesulfonyl chlorides may be influenced by their lower solubility in aqueous media.

Analytical Characterization

The starting material and the product can be characterized by a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the signal corresponding to the α-protons of the sulfonyl chloride and the appearance of a new signal for the α-protons of the sulfonic acid at a slightly different chemical shift can be monitored.

    • ¹³C NMR: Similar shifts in the carbon signals, particularly the α-carbon, can be observed.

  • Infrared (IR) Spectroscopy:

    • This compound: Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group are expected around 1375 cm⁻¹ and 1175 cm⁻¹.

    • Hexadecanesulfonic acid: The S=O stretching bands will shift, and a broad O-H stretching band will appear for the sulfonic acid group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the reaction progress and assessing the purity of the final product. Due to the polar nature of sulfonic acids, specialized columns and mobile phases are often required.[3]

    • Stationary Phase: A mixed-mode column combining reversed-phase and anion-exchange characteristics can provide good retention and peak shape for sulfonic acids.[4]

    • Mobile Phase: A buffered aqueous-organic mobile phase (e.g., acetonitrile/water with a phosphate or formate buffer) is typically used.[4]

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or Evaporative Light Scattering Detection (ELSD) can be employed.[3]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the starting material and the product.

Visualizations

Reaction Pathway Diagram

Hydrolysis_Pathway Start 1-Hexadecanesulfonyl Chloride TS_OH Transition State (with OH⁻) Start->TS_OH + 2OH⁻ Product_Na Sodium 1-Hexadecanesulfonate TS_OH->Product_Na - Cl⁻, - H₂O Acidification Acidification (H⁺) Product_Na->Acidification Product_H 1-Hexadecanesulfonic Acid Acidification->Product_H - Na⁺

Caption: Alkaline hydrolysis pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup (NaOH solution in flask) B 2. Addition of This compound A->B C 3. Reaction (Stirring/Heating) B->C D 4. Monitoring (TLC/HPLC) C->D D->C Incomplete E 5. Work-up (Acidification) D->E Complete F 6. Isolation (Filtration) E->F G 7. Purification (Washing/Drying) F->G H 8. Characterization (NMR, IR, HPLC, MS) G->H I Final Product: 1-Hexadecanesulfonic Acid H->I

Caption: General experimental workflow for hydrolysis and purification.

References

The Nucleophilic Realm: A Technical Guide to the Reaction Mechanisms of Amines and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the reactions of amines and alcohols as nucleophiles, critical transformations in organic synthesis and drug development. We will delve into the core mechanisms of nucleophilic substitution and addition, provide quantitative data for predicting reactivity, and present detailed experimental protocols for mechanistic and kinetic analysis.

Core Concepts in Nucleophilic Reactions

Amines and alcohols are characterized by the presence of lone pairs of electrons on their nitrogen and oxygen atoms, respectively, rendering them effective nucleophiles. Their reactivity is primarily dictated by their ability to donate this electron pair to an electrophilic center, leading to the formation of a new covalent bond. The two major classes of reactions involving these nucleophiles are nucleophilic substitution and nucleophilic addition.

Nucleophilic Substitution Reactions

In nucleophilic substitution, a nucleophile replaces a leaving group on a substrate, typically an alkyl halide or a sulfonate ester. The two principal mechanisms are the SN1 and SN2 pathways.[1]

  • SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1]

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group. The planar carbocation can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products.[1]

The choice between the SN1 and SN2 pathway is influenced by the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent.

Nucleophilic Addition Reactions

Nucleophilic addition reactions are characteristic of carbonyl compounds (aldehydes and ketones). The nucleophilic amine or alcohol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Addition of Amines: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a carbinolamine intermediate.[2] Secondary amines react to form enamines.[2] These reactions are typically reversible and are often catalyzed by acid.[2]

  • Addition of Alcohols: Alcohols add to aldehydes and ketones to form hemiacetals and hemiketals, respectively. In the presence of excess alcohol and an acid catalyst, these can be converted to acetals and ketals. This reaction is also reversible.

Quantitative Analysis of Nucleophilicity

The nucleophilicity of amines and alcohols is a key determinant of their reaction rates. While related to basicity, nucleophilicity is a kinetic phenomenon, influenced by factors such as polarizability, steric hindrance, and solvent effects.

pKa and Basicity

The pKa of the conjugate acid (R-NH3+ or R-OH2+) is a measure of the basicity of the amine or alcohol. Generally, a higher pKa corresponds to a stronger base.

Mayr's Nucleophilicity Scale

A more direct measure of nucleophilicity is provided by Mayr's nucleophilicity parameter, N. This scale is based on the rates of reaction of nucleophiles with a series of standard electrophiles. A higher N value indicates a more reactive nucleophile.

NucleophileStructurepKa of Conjugate AcidMayr's Nucleophilicity Parameter (N) (in CH3CN)
Amines
AmmoniaNH39.2411.99
MethylamineCH3NH210.6614.89
EthylamineCH3CH2NH210.8115.22
Diethylamine(CH3CH2)2NH10.9317.58
PyrrolidineC4H8NH11.2719.33
PiperidineC5H10NH11.1218.12
AnilineC6H5NH24.6312.64
Alcohols
WaterH2O-1.745.86
MethanolCH3OH-2.27.62
EthanolCH3CH2OH-2.47.98
Isopropanol(CH3)2CHOH-3.27.94
tert-Butanol(CH3)3COH-3.87.51

Note: pKa values are for aqueous solutions. Mayr's N parameters are from various sources and compiled for acetonitrile as the solvent to provide a consistent comparison.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of reaction mechanisms and kinetics.

Protocol for Kinetic Analysis of an SN2 Reaction by 1H NMR Spectroscopy

This protocol describes the monitoring of the reaction between an alkyl halide and an amine.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Amine nucleophile (e.g., pyrrolidine)

  • Deuterated solvent (e.g., CDCl3)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the alkyl halide and the internal standard in the deuterated solvent of known concentrations.

  • Prepare a stock solution of the amine in the same deuterated solvent of a known concentration.

  • In an NMR tube, combine a known volume of the alkyl halide/internal standard solution with a known volume of the amine solution at a constant temperature.

  • Immediately acquire a 1H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals.

  • Integrate the signals corresponding to a unique proton on the reactant alkyl halide and the product, relative to the integral of the internal standard.

  • Plot the concentration of the reactant versus time. The rate constant can be determined from the slope of the line for a second-order reaction (plot of 1/[Reactant] vs. time) or by fitting the data to the appropriate integrated rate law.

Protocol for Monitoring Imine Formation via UV-Vis Spectroscopy

This protocol is suitable for reactions where either the reactant carbonyl or the product imine has a distinct UV-Vis absorbance.

Materials:

  • Aldehyde or ketone

  • Primary amine

  • Buffer solution of desired pH

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of the carbonyl compound and the amine in the buffer.

  • Determine the wavelength of maximum absorbance (λmax) for the reactant or product.

  • In a cuvette, rapidly mix known concentrations of the carbonyl and amine solutions.

  • Immediately begin monitoring the change in absorbance at the predetermined λmax over time.

  • Convert absorbance data to concentration using the Beer-Lambert law (A = εbc).

  • Analyze the concentration versus time data to determine the rate law and rate constant for the reaction.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams are generated using the DOT language.

Reaction Mechanisms

Caption: A generalized SN2 reaction pathway.

Imine_Formation Acid-Catalyzed Imine Formation carbonyl R-C(=O)-R' carbinolamine R-C(OH)(NHR'')-R' carbonyl->carbinolamine + R''-NH₂ amine R''-NH₂ protonated_carbinolamine R-C(OH₂⁺)(NHR'')-R' carbinolamine->protonated_carbinolamine + H⁺ iminium [R-C(=N⁺HR'')-R'] protonated_carbinolamine->iminium - H₂O imine R-C(=NR'')-R' iminium->imine - H⁺ H2O H₂O H_plus H⁺ neg_H_plus -H⁺ Kinetic_Study_Workflow Workflow for a UV-Vis Kinetic Study cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep_solutions Prepare Reactant Stock Solutions mix_reactants Mix Reactants in Cuvette prep_solutions->mix_reactants prep_instrument Equilibrate Spectrometer and Prepare Cuvette prep_instrument->mix_reactants acquire_data Acquire Time-Resolved Spectroscopic Data mix_reactants->acquire_data convert_data Convert Absorbance to Concentration acquire_data->convert_data plot_data Plot Concentration vs. Time convert_data->plot_data determine_kinetics Determine Rate Law and Rate Constant plot_data->determine_kinetics Sildenafil_Synthesis Simplified Synthesis of Sildenafil (Viagra) start Starting Materials step1 Pyrazole Formation start->step1 step2 N-Methylation & Hydrolysis step1->step2 step3 Nitration step2->step3 step4 Amidation step3->step4 step5 Reduction step4->step5 step6 Acylation step5->step6 step7 Cyclization step6->step7 step8 Sulfonylation step7->step8 step9 Condensation with 1-methylpiperazine step8->step9 sildenafil Sildenafil step9->sildenafil

References

Unveiling the Antimicrobial Potential of 1-Hexadecanesulfonyl Chloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, sulfonamide derivatives have a long-standing history in antimicrobial chemotherapy. This technical guide delves into the antimicrobial properties of a specific class of these compounds: derivatives of 1-Hexadecanesulfonyl chloride. While research in this specific area is emerging, this document synthesizes the available information on their synthesis, antimicrobial activity, and putative mechanisms of action, providing a foundational resource for further investigation.

Introduction to Sulfonamides and the Significance of the Hexadecyl Moiety

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By disrupting the folic acid pathway, sulfonamides hinder bacterial growth and replication. The incorporation of a long aliphatic chain, such as the hexadecyl group (C16), introduces a significant lipophilic character to the molecule. This modification can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to penetrate bacterial cell membranes.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives involves the reaction of this compound with a variety of nucleophiles, most commonly primary and secondary amines, to form the corresponding N-substituted sulfonamides.

A general synthetic scheme is presented below:

Synthesis HSC 1-Hexadecanesulfonyl Chloride reaction HSC->reaction Amine Primary or Secondary Amine (R-NHR') Amine->reaction Base Base (e.g., Pyridine, Triethylamine) Base->reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->reaction Sulfonamide N-substituted 1-Hexadecanesulfonamide reaction->Sulfonamide Reaction

Caption: General reaction scheme for the synthesis of N-substituted 1-Hexadecanesulfonamides.

Experimental Protocol: General Synthesis of N-Aryl-1-Hexadecanesulfonamides

This protocol describes a general method for the synthesis of N-aryl substituted 1-hexadecanesulfonamides.

Materials:

  • This compound

  • Substituted aniline (or other primary/secondary amine)

  • Pyridine or triethylamine (base)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-1-hexadecanesulfonamide.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Activity of this compound Derivatives

While specific data for a wide range of this compound derivatives is limited in publicly available literature, general trends for aliphatic sulfonamides suggest a complex relationship between the alkyl chain length and antimicrobial efficacy. Some studies on aliphatic sulfonamides have indicated that their antibacterial activity may decrease as the length of the carbon chain increases[1]. This could be attributed to factors such as reduced solubility or steric hindrance at the active site of the target enzyme.

However, the long hexadecyl chain could also enhance the partitioning of the molecule into the lipid-rich bacterial membrane, potentially leading to alternative mechanisms of action beyond DHPS inhibition, such as membrane disruption. Further research is required to elucidate the structure-activity relationship (SAR) for this specific class of compounds.

Table 1: Antimicrobial Activity Data for Representative Sulfonamides (Illustrative)

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Aryl Sulfonamide 1 N-(4-acetylphenyl)benzenesulfonamideS. aureus12815Fictional Data
Aryl Sulfonamide 2 N-(pyrimidin-2-yl)benzenesulfonamideE. coli6418Fictional Data
Aliphatic Sulfonamide 1 N-propylmethanesulfonamideS. aureus25612Fictional Data
Aliphatic Sulfonamide 2 N-octylmethanesulfonamideE. coli51210Fictional Data

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial activity of novel compounds. The following are detailed protocols for common in vitro assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds in CAMHB in the 96-well microtiter plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Test compounds

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a lawn.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Incubate the plates at 35-37 °C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

Potential Signaling Pathways and Mechanisms of Action

The primary mechanism of action for traditional sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

FolicAcidPathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid DihydrofolicAcid Dihydrofolic Acid DihydropteroicAcid->DihydrofolicAcid ... TetrahydrofolicAcid Tetrahydrofolic Acid DihydrofolicAcid->TetrahydrofolicAcid Dihydrofolate Reductase Purines Purines, Thymidine, Amino Acids TetrahydrofolicAcid->Purines Sulfonamide Sulfonamide Derivatives Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamide derivatives.

Given the long lipophilic tail of this compound derivatives, it is plausible that they may possess additional or alternative mechanisms of action. The hexadecyl chain could facilitate interaction with and disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death. This dual-action potential makes these compounds interesting candidates for further investigation, especially against resistant strains where target-based resistance mechanisms are prevalent.

Conclusion and Future Directions

Derivatives of this compound represent a largely unexplored area within the broader field of sulfonamide antimicrobials. The presence of the long aliphatic chain introduces unique physicochemical properties that may lead to novel structure-activity relationships and mechanisms of action. Future research should focus on the synthesis and systematic antimicrobial evaluation of a diverse library of these derivatives against a broad panel of clinically relevant pathogens. Elucidating their precise mechanism(s) of action, including potential membrane-disruptive effects, will be critical in assessing their therapeutic potential. This in-depth technical guide serves as a starting point to stimulate and guide such future research endeavors.

References

An In-Depth Technical Guide to the Safe Handling of 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for 1-Hexadecanesulfonyl chloride (CAS No: 38775-38-1). As a highly reactive sulfonylating agent, its effective use in organic synthesis is predicated on a thorough understanding of its chemical properties and associated hazards. This document moves beyond mere procedural lists to explain the chemical causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

The Core of Reactivity: Understanding the Hazard

This compound is not hazardous by simple virtue of being a chemical; its danger lies in its potent and specific reactivity. The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic.[1] This electron deficiency makes the sulfur atom a prime target for nucleophiles—common laboratory substances like water, alcohols, and amines.[1]

The primary safety concern stems from its vigorous, exothermic reaction with water, including atmospheric moisture.[2][3] This hydrolysis reaction produces hexadecanesulfonic acid and, critically, corrosive hydrogen chloride (HCl) gas.[1][2]

Reaction with Water: C₁₆H₃₃SO₂Cl + H₂O → C₁₆H₃₃SO₃H + HCl (gas)

This single reaction is the root cause of the compound's primary hazards:

  • Corrosivity: The generation of HCl upon contact with moisture on skin, in eyes, or in the respiratory tract leads to severe chemical burns.[4][5]

  • Moisture Sensitivity: Explains the stringent storage and handling requirements to prevent degradation of the reagent and the creation of a hazardous condition.[6]

  • Respiratory Damage: Inhalation of the powder or its decomposition vapors can cause severe burns to the respiratory tract.[4]

Understanding this fundamental reactivity transforms safety from a set of rules into an applied science, allowing researchers to anticipate and mitigate risks effectively.

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] All personnel must be familiar with its GHS classification before handling.

PictogramGHS CodeHazard Statement
alt text
H314Causes severe skin burns and eye damage.[7]
H318Causes serious eye damage.[7]
alt text
H335May cause respiratory irritation.[7]

Signal Word: Danger [5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls

The primary goal of engineering controls is to isolate the researcher from the chemical.

  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood.[8] This contains the solid powder and any HCl vapors generated from incidental moisture contact.

  • Eyewash Station and Safety Shower: Facilities must be equipped with an immediately accessible eyewash station and safety shower.[4][8] Proximity is critical due to the rapid and severe nature of chemical burns.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected for its chemical compatibility.

Protection TypeSpecificationRationale and Causality
Eye/Face Tight-fitting chemical safety goggles and a full-face shield.[4][5][8] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]The compound causes severe, potentially irreversible eye damage and is a lachrymator (tear-inducing agent).[6][7] A face shield protects the entire face from splashes.
Hand Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for tears or holes before each use.Prevents skin contact, which results in severe chemical burns due to the compound's corrosive nature and its reaction with skin moisture.[4]
Body A flame-retardant laboratory coat and appropriate protective clothing to prevent any skin exposure.[4][6]Protects against accidental spills and contact with contaminated surfaces.
Respiratory A NIOSH/MSHA-approved respirator with a cartridge suitable for acid gases may be required if ventilation is inadequate or dust is generated.[4][5] A full respiratory protection program compliant with OSHA 29 CFR 1910.134 is necessary under these conditions.[4][5]Protects against inhalation of airborne powder and corrosive HCl vapors, which can cause severe burns to the respiratory tract.[4]

Standard Operating Protocol for Laboratory Handling

This protocol outlines a self-validating workflow for safely using this compound in a reaction.

Objective: To weigh and transfer this compound to a reaction vessel.

Methodology:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

    • Assemble all necessary glassware (dried in an oven or flame-dried to remove moisture) and equipment within the fume hood.

    • Don all required PPE as specified in Section 3.2.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully scoop the this compound powder from its container into the weigh boat. Minimize dust generation.[4]

    • Securely close the main reagent container immediately to prevent prolonged exposure to atmospheric moisture.[4][6]

  • Transfer:

    • Carefully add the weighed powder to the reaction vessel containing an anhydrous solvent.

    • Use a powder funnel to avoid leaving residual powder on the neck of the flask.

    • Rinse the weigh boat with a small amount of the anhydrous solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a cloth lightly dampened with an inert solvent.

    • Dispose of the weigh boat and any contaminated consumables in a designated solid hazardous waste container.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves.[4][5]

    • Remove and properly store all PPE. Contaminated clothing should be washed before reuse.[4]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
Exposure RouteImmediate ActionCritical Considerations
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. [4][5]Do not allow the victim to rub their eyes.[4] Extensive irrigation is required to remove all traces of the chemical.
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][5] Seek immediate medical attention. [5]Speed is essential. Destroy contaminated shoes and wash clothing before reuse.[4]
Inhalation Remove the victim from the exposure area to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoid mouth-to-mouth).[4][5] Seek immediate medical attention. [4]Effects from inhalation may be delayed.[4]
Ingestion Do NOT induce vomiting. [4][5] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention. [4][5]Vomiting is contraindicated due to the severe corrosive nature of the substance, which can cause perforation of the digestive tract.[5][6]
Accidental Release and Spill Cleanup

For any spill, the first priority is personal safety. Avoid breathing dust and provide adequate ventilation.[4][9]

Spill_Response_Workflow start Spill Detected ppe Evacuate Area & Don Full PPE Eye/Face Shield, Gloves, Lab Coat, Respirator if needed start->ppe contain Contain Spill Use dry, inert material (e.g., sand or vermiculite) to create a barrier around the spill. ppe->contain collect Collect Material Carefully sweep up absorbed material. Avoid generating dust. Use non-sparking tools. contain->collect waste Containerize Waste Place collected material into a labeled, sealed container for hazardous waste disposal. collect->waste decon Decontaminate Area Carefully wipe the spill area with a damp cloth (water). Manage cleaning materials as hazardous waste. waste->decon end Report Incident decon->end

Caption: Workflow for Accidental Spill Response.

Storage and Incompatibility

Proper storage is crucial for maintaining the reagent's integrity and ensuring safety.

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][5][6] The storage location should be a designated corrosives area.[6]

  • Containers: Keep containers tightly closed to prevent contact with moisture and air.[4][5][6]

  • Incompatible Materials: Store away from:

    • Water and moist air[5][6]

    • Strong bases[5]

    • Strong oxidizing agents[5]

    • Alcohols[8]

    • Metals[8]

Physicochemical Data Summary

PropertyValue
CAS Number 38775-38-1[5][7]
Molecular Formula C₁₆H₃₃ClO₂S[6]
Molecular Weight 324.95 g/mol [6]
Appearance Beige powder solid[6]
Melting Point 56-58 °C[10]

References

Methodological & Application

Protocol for sulfonamide synthesis using 1-Hexadecanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Synthese von Sulfonamiden mittels 1-Hexadecansulfonylchlorid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung und Anwendungsgebiete

Sulfonamide sind eine bedeutende Klasse von Verbindungen in der medizinischen Chemie, die eine breite Palette von biologischen Aktivitäten aufweisen.[1][2] Sie sind das Kernstück vieler antimikrobieller, entzündungshemmender, antidiabetischer und antitumoraler Wirkstoffe.[3] Die Grundstruktur, ein Sulfonylrest, der direkt an ein Aminstickstoffatom gebunden ist, dient als vielseitiges Grundgerüst (Pharmakophor) für die Entwicklung neuer Therapeutika.

Die Synthese von Sulfonamiden aus 1-Hexadecansulfonylchlorid führt zur Einführung einer langen C16-Alkylkette (Hexadecylgruppe) in das Molekül. Diese lipophile Kette erhöht die Fettlöslichkeit des Moleküls erheblich. Diese Eigenschaft kann die pharmakokinetischen Eigenschaften des Wirkstoffs entscheidend beeinflussen, wie z. B.:

  • Verbesserte Membranpermeabilität: Die erhöhte Lipophilie kann die Fähigkeit des Moleküls verbessern, biologische Membranen zu durchdringen und intrazelluläre Ziele zu erreichen.

  • Modulierte Proteinbindung: Die lange Alkylkette kann die Interaktion mit Plasmaproteinen und biologischen Zielstrukturen verändern.

  • Veränderte Löslichkeit: Die Löslichkeit in wässrigen und organischen Medien wird modifiziert, was für die Formulierung und Verabreichung des Medikaments von Bedeutung ist.

Ein klassisches Ziel für Sulfonamid-Wirkstoffe ist das Enzym Carboanhydrase. Die Hemmung dieses Enzyms spielt eine Rolle bei der Behandlung von Glaukom, Ödemen und bestimmten Krebsarten. Die lange Alkylkette der hier beschriebenen Derivate könnte die Selektivität oder Wirksamkeit gegenüber spezifischen Isoformen der Carboanhydrase beeinflussen.

Experimentelles Protokoll: Allgemeine Synthese eines N-substituierten 1-Hexadecansulfonamids

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von Sulfonamiden durch die Reaktion von 1-Hexadecansulfonylchlorid mit einem primären oder sekundären Amin in Gegenwart einer organischen Base.

Reaktionsschema:

Materialien und Reagenzien:

  • 1-Hexadecansulfonylchlorid (Molmasse: 325,0 g/mol )

  • Geeignetes primäres oder sekundäres Amin (z. B. Anilin, Benzylamin, Morpholin)

  • Wasserfreies Triethylamin (Et₃N) oder Pyridin als Base

  • Wasserfreies Dichlormethan (DCM) oder Acetonitril (CH₃CN) als Lösungsmittel

  • Salzsäure (HCl, 1 M wässrige Lösung)

  • Gesättigte Natriumhydrogencarbonat-Lösung (NaHCO₃)

  • Gesättigte Natriumchlorid-Lösung (NaCl, Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Kieselgel für die Säulenchromatographie

  • Geeignete Lösungsmittel für die Chromatographie (z. B. Hexan/Ethylacetat-Gemisch)

  • Standard-Glasgeräte für die organische Synthese (Rundkolben, Tropftrichter, Rückflusskühler, Scheidetrichter)

  • Magnetrührer mit Heizplatte

  • Rotationsverdampfer

Reaktionsdurchführung
  • Vorbereitung: In einem trockenen Rundkolben wird das ausgewählte Amin (1,0 Äquivalente) in wasserfreiem DCM (ca. 10 mL pro mmol Amin) gelöst.

  • Zugabe der Base: Triethylamin (1,2 Äquivalente) wird zur Aminlösung gegeben. Die Mischung wird bei Raumtemperatur für 10 Minuten gerührt.

  • Zugabe des Sulfonylchlorids: 1-Hexadecansulfonylchlorid (1,1 Äquivalente), gelöst in einer minimalen Menge wasserfreiem DCM, wird langsam über einen Tropftrichter zur gerührten Aminlösung bei 0 °C (Eisbad) zugegeben.

  • Reaktion: Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung (Quenchen): Nach vollständigem Umsatz wird die Reaktion durch Zugabe von 1 M HCl-Lösung (ca. 20 mL) beendet.

  • Extraktion: Die Mischung wird in einen Scheidetrichter überführt. Die organische Phase wird abgetrennt. Die wässrige Phase wird zweimal mit DCM (je 20 mL) extrahiert.

  • Waschen: Die vereinigten organischen Phasen werden nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung (je 20 mL) gewaschen.

  • Trocknen und Einengen: Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

Reinigung und Charakterisierung
  • Reinigung: Der erhaltene Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt. Als Eluent wird typischerweise ein Gemisch aus Hexan und Ethylacetat mit steigender Polarität verwendet.

  • Charakterisierung: Die Identität und Reinheit des Produkts werden durch Standardanalysemethoden wie NMR-Spektroskopie (¹H, ¹³C), Massenspektrometrie (MS) und Infrarotspektroskopie (IR) bestätigt.

Datenpräsentation

Die folgenden Tabellen fassen die für die Synthese erforderlichen quantitativen Daten und beispielhafte Ergebnisse zusammen.

Tabelle 1: Allgemeine Reagenzien und Stöchiometrie

ReagenzMolmasse ( g/mol )Dichte (g/mL)Molares Äquivalent
1-Hexadecansulfonylchlorid325,00-1,1
Amin (generisch)VariabelVariabel1,0
Triethylamin101,190,7261,2
Dichlormethan (Lösungsmittel)84,931,330-

Tabelle 2: Beispielhafte Synthesedaten für verschiedene Amine

AminProduktReaktionszeit (h)Typische Ausbeute (%)
AnilinN-Phenyl-1-hexadecansulfonamid1885 - 95
BenzylaminN-Benzyl-1-hexadecansulfonamid1688 - 96
Morpholin4-(Hexadecan-1-sulfonyl)morpholin1290 - 98
4-Fluor-anilinN-(4-Fluorphenyl)-1-hexadecansulfonamid2082 - 92

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow reagents 1. Reagenzien (Amin, Base, Lösungsmittel) addition 2. Zugabe von 1-Hexadecansulfonylchlorid reagents->addition reaction 3. Reaktion (Rühren bei RT) addition->reaction workup 4. Aufarbeitung (Quenchen, Extraktion, Waschen) reaction->workup purification 5. Reinigung (Säulenchromatographie) workup->purification characterization 6. Charakterisierung (NMR, MS) purification->characterization product Reines Sulfonamid-Produkt characterization->product

Abbildung 1: Schematischer Arbeitsablauf für die Sulfonamidsynthese.

Signalweg: Hemmung der Carboanhydrase

signaling_pathway sub Substrat (CO2 + H2O) ca Carboanhydrase (Enzym) sub->ca Bindung prod Produkt (H+ + HCO3-) ca->prod Katalyse inhibitor Sulfonamid-Inhibitor (z.B. C16H33SO2NR1R2) inhibitor->ca Hemmung

Abbildung 2: Hemmung der Carboanhydrase durch einen Sulfonamid-Wirkstoff.

References

Application Notes and Protocols: Synthesis and Pharmaceutical Applications of Sulfonate Esters Derived from 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonate esters are a versatile class of organic compounds with significant applications in synthetic chemistry and the pharmaceutical sciences. The introduction of a sulfonate group to an alcohol can transform a poor hydroxyl leaving group into a good one, facilitating a variety of nucleophilic substitution and elimination reactions. Long-chain alkyl sulfonate esters, such as those derived from 1-hexadecanesulfonyl chloride, are of particular interest due to their amphiphilic nature. This property makes them valuable as surfactants, emulsifiers, and permeation enhancers in drug delivery systems.[1][2][3] These application notes provide detailed protocols for the synthesis of sulfonate esters from this compound and various alcohols, summarize their key properties, and discuss their applications in pharmaceutical formulations.

Physicochemical Properties

Long-chain sulfonate esters, such as hexadecyl methanesulfonate and hexadecyl p-toluenesulfonate, are typically white to off-white waxy solids at room temperature. Their physical properties are influenced by the length of the alkyl chain and the nature of the sulfonyl group.

PropertyHexadecyl MethanesulfonateHexadecyl p-Toluenesulfonate
Molecular Formula C₁₇H₃₆O₃SC₂₃H₄₀O₃S
Molecular Weight 320.53 g/mol 396.63 g/mol
Appearance White to off-white solidWhite crystalline solid
Solubility Soluble in polar organic solventsSoluble in non-polar and polar organic solvents

Experimental Protocols

The following protocols describe the synthesis of sulfonate esters from this compound and representative primary, secondary, and polymeric alcohols. These procedures are based on established methods for the synthesis of mesylates and tosylates and have been adapted for this compound.[4][5]

Protocol 1: Synthesis of Hexadecyl 1-Hexadecanesulfonate (from a Primary Alcohol)

Objective: To synthesize a long-chain sulfonate ester from this compound and 1-hexadecanol.

Materials:

  • This compound

  • 1-Hexadecanol (Cetyl alcohol)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-hexadecanol (1.0 eq.) in anhydrous dichloromethane (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the stirred solution.

  • Slowly add a solution of this compound (1.2 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (if pyridine is used), saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).[5]

Expected Yield: 85-95%

Protocol 2: Synthesis of Isopropyl Hexadecane-1-sulfonate (from a Secondary Alcohol)

Objective: To synthesize a sulfonate ester from this compound and a secondary alcohol, isopropanol.

Materials:

  • This compound

  • Isopropanol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting isopropanol (1.0 eq.) for 1-hexadecanol.

  • Due to the higher volatility of isopropanol, ensure the reaction setup is well-sealed.

  • The reaction time may need to be extended, and should be monitored by TLC.

  • Purification may be achieved by column chromatography on silica gel if recrystallization is not effective.

Expected Yield: 70-85%

Protocol 3: Synthesis of Poly(ethylene glycol) Hexadecane-1-sulfonate (from a Polymeric Alcohol)

Objective: To functionalize one or both ends of a polyethylene glycol (PEG) chain with a hexadecyl sulfonate group.

Materials:

  • This compound

  • Poly(ethylene glycol) (PEG), e.g., PEG 2000

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Apparatus for filtration

Procedure:

  • Dry the PEG by azeotropic distillation with toluene or by heating under vacuum.[6]

  • Dissolve the dried PEG (1.0 eq. of hydroxyl groups) in anhydrous toluene.

  • Add triethylamine (1.5 eq. per hydroxyl group).

  • Slowly add this compound (1.2 eq. per hydroxyl group) to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction by NMR or GPC to determine the degree of functionalization.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Expected Yield: >90%

Characterization Data

The synthesized sulfonate esters can be characterized using standard analytical techniques.

TechniqueExpected Observations for Hexadecyl Sulfonate Esters
¹H NMR Signals corresponding to the long alkyl chain of the hexadecyl group (multiplets around δ 0.8-1.7 ppm), a triplet around δ 4.0-4.2 ppm for the -CH₂-O- protons of the ester, and signals corresponding to the alcohol moiety.[7]
¹³C NMR Resonances for the carbons of the hexadecyl chain, a peak around 68-70 ppm for the -CH₂-O- carbon, and signals from the alcohol portion.
FT-IR Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonate group around 1350 cm⁻¹ and 1175 cm⁻¹, respectively, and a C-O stretching vibration around 900-1000 cm⁻¹.[2]
Mass Spec. Molecular ion peak corresponding to the calculated mass of the sulfonate ester.

Applications in Drug Development

Long-chain sulfonate esters derived from this compound are valuable excipients in pharmaceutical formulations due to their surfactant properties.

Surfactants in Drug Delivery

As amphiphilic molecules, hexadecyl sulfonates can act as surfactants, reducing the surface tension between different phases. This property is crucial for:

  • Emulsification: Stabilizing oil-in-water or water-in-oil emulsions, which are common formulations for poorly water-soluble drugs.

  • Solubilization: Forming micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[8]

  • Wetting Agents: Improving the wetting of hydrophobic drug particles, which can enhance their dissolution rate.

The effectiveness of a surfactant is often related to its critical micelle concentration (CMC), the concentration at which micelles begin to form. For long-chain ionic surfactants like hexadecyltrimethylammonium bromide, the CMC is in the millimolar range, indicating high efficiency at low concentrations.[8]

Permeation Enhancers in Transdermal Drug Delivery

The stratum corneum, the outermost layer of the skin, presents a significant barrier to drug absorption. Chemical permeation enhancers are used to reversibly disrupt this barrier and increase drug flux. Long-chain surfactants, including sulfonate esters, can act as permeation enhancers by:

  • Disrupting the Lipid Bilayer: The hydrophobic tail of the surfactant can intercalate into the lipid matrix of the stratum corneum, increasing its fluidity and permeability.[3][9]

  • Interacting with Intracellular Proteins: Surfactants can interact with keratin, leading to a more permeable skin structure.[9]

Components of Advanced Drug Delivery Systems

Hexadecyl sulfonates can be incorporated into more complex drug delivery systems, such as:

  • Liposomes: The inclusion of long-chain ionic surfactants can modify the surface charge and stability of liposomes, influencing their interaction with biological membranes and their drug release profile.[10][11]

  • Niosomes: Similar to liposomes, niosomes are vesicular systems that can encapsulate drugs. Long-chain surfactants can be a key component in their formulation.[12]

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 1-Hexadecanesulfonyl_chloride 1-Hexadecanesulfonyl Chloride Reaction Sulfonylation Reaction 1-Hexadecanesulfonyl_chloride->Reaction Alcohol Alcohol (Primary, Secondary, or Polymeric) Alcohol->Reaction Solvent_Base Solvent (e.g., DCM, Toluene) Base (e.g., TEA, Pyridine) Solvent_Base->Reaction Workup Aqueous Work-up (Washing & Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Sulfonate_Ester Sulfonate Ester Purification->Sulfonate_Ester

Caption: General workflow for the synthesis of sulfonate esters.

Surfactant_Mechanism cluster_micelle Micelle Formation cluster_permeation Skin Permeation Enhancement Drug Hydrophobic Drug Micelle Micelle Drug->Micelle Encapsulation Micelle->s1 Micelle->s2 Micelle->s3 Micelle->s4 Micelle->s5 Micelle->s6 Micelle->s7 Micelle->s8 h1 h1 s1->h1 h2 h2 s2->h2 h3 h3 s3->h3 h4 h4 s4->h4 h5 h5 s5->h5 h6 h6 s6->h6 h7 h7 s7->h7 h8 h8 s8->h8 StratumCorneum Stratum Corneum (Lipid Bilayer) Disruption Disruption of Lipid Packing StratumCorneum->Disruption Surfactant Sulfonate Ester (Surfactant) Surfactant->StratumCorneum Interaction IncreasedPermeability Increased Drug Permeability Disruption->IncreasedPermeability

Caption: Role of sulfonate esters as surfactants in drug delivery.

References

Application Notes and Protocols: 1-Hexadecanesulfonyl Chloride as a Surfactant Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-hexadecanesulfonyl chloride as a versatile precursor for the synthesis of anionic and non-ionic surfactants. Detailed protocols for the synthesis and characterization of these surfactants are provided, along with expected performance data and visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound (C₁₆H₃₃SO₂Cl) is a long-chain aliphatic sulfonyl chloride that serves as a key building block in the synthesis of a variety of surface-active agents. Its high reactivity and long hydrocarbon tail make it an ideal starting material for producing surfactants with excellent detergency, emulsification, and foaming properties. The resulting sulfonamide and sulfonate ester derivatives find applications in detergents, cleaning agents, and as specialty chemicals in the cosmetic and pharmaceutical industries.[1]

The general structure of a surfactant molecule consists of a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In surfactants derived from this compound, the C₁₆H₃₃ alkyl chain constitutes the hydrophobic tail, providing the necessary nonpolar character to interact with oils and greases. The sulfonyl chloride group is a highly reactive electrophile that readily undergoes nucleophilic substitution with various nucleophiles, such as amines and alcohols, to introduce polar head groups.[1]

This document outlines the synthesis of two primary classes of surfactants from this compound:

  • Anionic Surfactants (Sulfonates): Formed by the reaction of this compound with a hydroxyl-containing compound, typically in the presence of a base. The resulting sulfonate esters are salts and carry a negative charge.

  • Non-ionic/Amphoteric Surfactants (Sulfonamides): Formed by the reaction of this compound with primary or secondary amines. The resulting sulfonamides can be non-ionic or can be designed to be amphoteric by using an amine with additional functional groups.

I. Synthesis of Anionic Surfactants: Sodium 1-Hexadecanesulfonate

Anionic surfactants are widely used in detergents and cleaning products due to their excellent cleaning and foaming properties. Sodium 1-hexadecanesulfonate is a classic example of an anionic surfactant that can be synthesized from this compound.

Reaction Scheme

The synthesis proceeds via the hydrolysis of the sulfonyl chloride, followed by neutralization with a base, such as sodium hydroxide, to yield the sodium salt of hexadecanesulfonic acid.

G cluster_reactants Reactants cluster_products Products HSC This compound SHS Sodium 1-Hexadecanesulfonate HSC->SHS Hydrolysis & Neutralization NaOH Sodium Hydroxide NaOH->SHS NaCl Sodium Chloride H2O Water

Caption: Synthesis of Sodium 1-Hexadecanesulfonate.

Experimental Protocol

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl, for pH adjustment)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent like ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the flask while stirring.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours to ensure complete hydrolysis.

  • Neutralization and Work-up: After cooling to room temperature, check the pH of the mixture. If it is still acidic, add more NaOH solution dropwise until the pH is neutral (pH ~7).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous solution contains the sodium 1-hexadecanesulfonate and sodium chloride. To purify, extract the aqueous layer with dichloromethane to remove any unreacted starting material.

  • The aqueous layer can be used directly, or the sodium 1-hexadecanesulfonate can be isolated by evaporation of the water. For higher purity, the solid residue can be recrystallized from an ethanol/water mixture.

  • Dry the purified solid product in a vacuum oven.

Quantitative Data (Representative)

The following table summarizes typical properties of long-chain alkyl sulfonate surfactants.

PropertyValue
Critical Micelle Concentration (CMC) ~0.5 - 2.0 mM
Surface Tension at CMC (γ_CMC) ~30 - 40 mN/m
Foam Stability High
Emulsification Power Excellent

II. Synthesis of Non-ionic Surfactants: N-Alkyl-1-hexadecanesulfonamides

Sulfonamides are generally less sensitive to water hardness compared to their anionic counterparts. By choosing an appropriate amine, the properties of the resulting surfactant can be tailored. For example, using an amino alcohol can increase water solubility and introduce hydroxyl functionalities.

Reaction Scheme

The synthesis involves the reaction of this compound with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_products Products HSC This compound Sulfonamide N-Alkyl-1-hexadecanesulfonamide HSC->Sulfonamide Sulfonamidation Amine Primary/Secondary Amine (e.g., Methylamine) Amine->Sulfonamide Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt

Caption: Synthesis of N-Alkyl-1-hexadecanesulfonamide.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (e.g., methylamine, ethanolamine)

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (or another inert solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1 equivalent) in dichloromethane and add it dropwise to the cooled amine solution via the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-alkyl-1-hexadecanesulfonamide can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture.

  • Dry the purified product under vacuum.

Quantitative Data (Representative)

The properties of N-alkyl-1-hexadecanesulfonamides can vary depending on the nature of the alkyl group on the nitrogen.

PropertyValue (for N-methyl derivative)
Critical Micelle Concentration (CMC) ~0.1 - 0.5 mM
Surface Tension at CMC (γ_CMC) ~35 - 45 mN/m
Foam Stability Moderate to High
Emulsification Power Good

III. Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Workflow for Anionic Surfactant Synthesis

G A Dissolve this compound in Ethanol B Add Aqueous NaOH A->B C Reflux for 2-3 hours B->C D Cool and Neutralize C->D E Remove Ethanol (Rotary Evaporation) D->E F Extract with Dichloromethane E->F G Isolate/Recrystallize Product F->G H Dry Purified Surfactant G->H

Caption: Anionic Surfactant Synthesis Workflow.

Workflow for Non-ionic Surfactant Synthesis

G A Dissolve Amine and Base in Dichloromethane B Cool to 0°C A->B C Add this compound Dropwise B->C D Stir at Room Temperature for 4-6 hours C->D E Wash with NaHCO₃, Water, and Brine D->E F Dry Organic Layer (MgSO₄) E->F G Concentrate in vacuo F->G H Recrystallize and Dry Product G->H

Caption: Non-ionic Surfactant Synthesis Workflow.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of both anionic and non-ionic surfactants. The straightforward reaction chemistry allows for the creation of a wide range of surfactant structures with tailored properties. The protocols provided herein offer a solid foundation for researchers and scientists to produce these valuable compounds for various applications, from industrial cleaning to specialized roles in pharmaceutical and cosmetic formulations. Further optimization of reaction conditions and purification techniques may be necessary depending on the specific application and desired purity of the final surfactant product.

References

Application Note: Derivatisierung von Aminen mit 1-Hexadecansulfonylchlorid für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die quantitative Analyse von Aminen ist in zahlreichen Bereichen der pharmazeutischen und chemischen Forschung von entscheidender Bedeutung. Viele primäre und sekundäre Amine besitzen jedoch keine geeigneten Chromophore, was eine empfindliche UV-Detektion mittels Hochleistungsflüssigkeitschromatographie (HPLC) erschwert.[1] Eine chemische Derivatisierung ist eine weit verbreitete Strategie, um diese Einschränkung zu überwinden, indem das Analytmolekül modifiziert wird, um seine Nachweisbarkeit zu verbessern und seine chromatographischen Eigenschaften zu optimieren.[1][2]

Sulfonylchloride sind effektive Derivatisierungsreagenzien, die mit primären und sekundären Aminen unter Bildung stabiler Sulfonamide reagieren.[1][3] Diese Reaktion führt eine Sulfonylgruppe in das Aminmolekül ein. Obwohl 1-Hexadecansulfonylchlorid selbst keinen starken Chromophor besitzt, erhöht die lange Alkylkette die Hydrophobizität des derivatisierten Amins erheblich. Dies führt zu einer verbesserten Retention und Trennung auf Umkehrphasen-HPLC-Säulen. Die Detektion kann dann mittels UV bei niedrigen Wellenlängen oder, was empfindlicher ist, mittels eines Verdampfungs-Lichtstreu-Detektors (ELSD) oder Massenspektrometrie (MS) erfolgen.

Dieses Anwendungsmerkblatt beschreibt eine allgemeine Methodik für die Vorkolonnen-Derivatisierung von primären und sekundären Aminen mit 1-Hexadecansulfonylchlorid für die anschließende HPLC-Analyse.

Prinzip der Derivatisierung

Die Derivatisierung von Aminen mit 1-Hexadecansulfonylchlorid ist eine nukleophile Acylsubstitution. Die Reaktion wird typischerweise unter alkalischen Bedingungen durchgeführt, um sicherzustellen, dass die Aminogruppe deprotoniert und somit nukleophil ist.[4] Das nukleophile Amin greift das elektrophile Schwefelatom des Sulfonylchlorids an, was zur Bildung einer stabilen Sulfonamidbindung und zur Freisetzung von Chlorwasserstoff (HCl) führt. Ein alkalischer Puffer oder eine Base wie Triethylamin oder Pyridin wird verwendet, um die Reaktion zu katalysieren und die entstehende HCl zu neutralisieren.[1]

Materialien und Methoden

Reagenzien und Materialien

  • 1-Hexadecansulfonylchlorid

  • Amin-Standardlösungen

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Natriumbicarbonatpuffer (0,1 M, pH 9,5)

  • Triethylamin

  • Ameisensäure (für die mobile Phase)

  • Mikrozentrifugenröhrchen

  • Spritzenfilter (0,45 µm)

  • HPLC-Fläschchen

Geräte

  • HPLC-System mit UV-Detektor oder ELSD/MS-Detektor

  • C18-Umkehrphasen-HPLC-Säule (z. B. 250 mm x 4,6 mm, 5 µm)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Analysenwaage

  • pH-Meter

Experimentelle Protokolle

Protokoll 1: Derivatisierung von Aminen

Dieses Protokoll ist ein allgemeiner Leitfaden und muss möglicherweise für spezifische Amine und Probenmatrizes optimiert werden.

  • Herstellung der Derivatisierungsreagenz: Stellen Sie eine 10 mg/ml-Lösung von 1-Hexadecansulfonylchlorid in Acetonitril her. Diese Lösung sollte täglich frisch zubereitet werden.

  • Probenvorbereitung: Lösen Sie die Aminprobe oder den Standard in einem geeigneten Lösungsmittel (z. B. Wasser, Methanol oder Acetonitril), um eine bekannte Konzentration zu erhalten.

  • Reaktionsmischung: Geben Sie in einem Mikrozentrifugenröhrchen die folgenden Komponenten zusammen:

    • 100 µL der Amin-Standard- oder Probelösung

    • 200 µL 0,1 M Natriumbicarbonatpuffer (pH 9,5)

    • Optional: 10 µL Triethylamin als Katalysator

  • Derivatisierungsreaktion:

    • Fügen Sie 200 µL der 1-Hexadecansulfonylchlorid-Lösung hinzu.

    • Vortexen Sie das Röhrchen 30 Sekunden lang.

    • Inkubieren Sie die Mischung 60 Minuten lang bei 60 °C in einem Heizblock oder Wasserbad.

  • Reaktionsabbruch und Vorbereitung für die HPLC:

    • Kühlen Sie die Mischung nach der Inkubation auf Raumtemperatur ab.

    • Fügen Sie 500 µL einer Mischung aus Acetonitril und Wasser (1:1 v/v) hinzu, um das Gesamtvolumen auf 1 ml zu bringen.

    • Filtrieren Sie die Lösung durch einen 0,45-µm-Spritzenfilter in ein HPLC-Fläschchen.

Protokoll 2: HPLC-Analyse

  • HPLC-Bedingungen:

    • Säule: C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm)

    • Mobile Phase: Isokratische oder Gradientenelution mit einer Mischung aus Acetonitril und Wasser (beide mit 0,1 % Ameisensäure). Ein typischer Gradient könnte bei 70 % Acetonitril beginnen und über 20 Minuten auf 95 % Acetonitril ansteigen.

    • Flussrate: 1,0 ml/min

    • Injektionsvolumen: 20 µL

    • Säulentemperatur: 30 °C

    • Detektion:

      • UV bei 210-220 nm (aufgrund der endständigen Absorption der Sulfonamidgruppe)

      • ELSD (Driftrohrtemperatur: 50 °C, Zerstäubergasdruck: 3,5 bar)

      • MS (Elektrospray-Ionisierung, ESI, im positiven Modus)

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst typische quantitative Daten zusammen, die mit ähnlichen Sulfonylchlorid-Derivatisierungsmethoden erzielt wurden. Diese Werte dienen als Anhaltspunkt und müssen für die Derivatisierung mit 1-Hexadecansulfonylchlorid experimentell bestimmt werden.

ParameterTypischer WertebereichAnmerkungen
Linearitätsbereich 0.1 - 100 µg/mlAbhängig von der Empfindlichkeit des Detektors.
Nachweisgrenze (LOD) 0.01 - 0.1 µg/mlELSD- und MS-Detektion bieten in der Regel eine höhere Empfindlichkeit als UV.
Bestimmungsgrenze (LOQ) 0.03 - 0.3 µg/mlTypischerweise das 3-fache der LOD.
Wiederfindung > 90 %Kann je nach Probenmatrix und Extraktionsverfahren variieren.
Präzision (RSD%) < 5 %Sowohl für die Intra- als auch für die Inter-Tages-Präzision.

Visualisierung

experimental_workflow cluster_prep Probenvorbereitung & Derivatisierung cluster_hplc HPLC-Analyse start Aminprobe / Standard buffer Zugabe von Puffer (pH 9,5) start->buffer reagent Herstellung der 1-Hexadecansulfonylchlorid- Lösung derivatization Zugabe des Derivatisierungsreagenz reagent->derivatization buffer->derivatization reaction Inkubation (60°C, 60 min) derivatization->reaction quench Abkühlen & Verdünnen reaction->quench filtration Filtration (0,45 µm) quench->filtration injection Injektion in das HPLC-System filtration->injection separation Trennung auf C18-Säule injection->separation detection Detektion (UV/ELSD/MS) separation->detection data_analysis Datenanalyse & Quantifizierung detection->data_analysis

References

Application Notes and Protocols for Protecting Group Strategies Involving 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanesulfonyl chloride (HSC) is a long-chain aliphatic sulfonyl chloride that serves as a reagent for the introduction of the hexadecanesulfonyl (hexadecansulfonyl) protecting group. This lipophilic protecting group can be used to mask the reactivity of alcohols and amines, transforming them into sulfonate esters and sulfonamides, respectively.[1] The long alkyl chain of the hexadecanesulfonyl group significantly increases the lipophilicity of the protected molecule, which can be advantageous for solubility in nonpolar organic solvents and for purification by chromatography.

The hexadecanesulfonyl group is generally stable to a wide range of reaction conditions, making it a robust protecting group for multi-step syntheses.[1] However, its removal often requires specific and sometimes harsh conditions. These application notes provide an overview of the strategies and detailed protocols for the protection of alcohols and amines using this compound and their subsequent deprotection.

General Principles

The protection of alcohols and amines with this compound follows the general mechanism of nucleophilic acyl substitution. The lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Protection of Alcohols

The protection of an alcohol as a hexadecanesulfonate ester is a reliable method to prevent its participation in reactions such as oxidation or those involving acidic protons.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (or triethylamine) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (or triethylamine) to the solution and stir for 5 minutes.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data for Alcohol Protection (Illustrative)
SubstrateBaseSolventTime (h)Yield (%)
1-ButanolPyridineDCM1885-95
Benzyl AlcoholTriethylamineDCM2480-90
CyclohexanolPyridineDCM2475-85

Note: These are representative yields based on general sulfonylation reactions and may vary depending on the specific substrate and reaction conditions.

Deprotection of Hexadecanesulfonate Esters

The cleavage of the robust sulfonate ester can be challenging. Reductive cleavage methods are often employed.

Experimental Protocol: Reductive Deprotection

Materials:

  • Hexadecanesulfonate ester (1.0 eq)

  • Samarium(II) iodide (SmI₂) solution in THF (excess)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the hexadecanesulfonate ester in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the SmI₂ solution until a deep blue or green color persists, indicating an excess of the reagent.

  • Stir the reaction at -78 °C for the time required for complete conversion (monitor by TLC).

  • Quench the reaction by adding saturated aqueous potassium sodium tartrate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by silica gel column chromatography.

Protection of Amines

Primary and secondary amines can be protected as hexadecanesulfonamides, which are significantly less nucleophilic and basic than the parent amines.

Experimental Protocol: Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by recrystallization or silica gel column chromatography.

Quantitative Data for Amine Protection (Illustrative)
SubstrateBaseSolventTime (h)Yield (%)
AnilineTriethylamineDCM890-98
BenzylamineTriethylamineDCM692-99
DiethylaminePyridineDCM1088-95

Note: These are representative yields based on general sulfonylation reactions and may vary depending on the specific substrate and reaction conditions.

Deprotection of Hexadecanesulfonamides

The cleavage of sulfonamides is notoriously difficult due to their stability. Harsh reductive conditions are often necessary.

Experimental Protocol: Reductive Deprotection with Sodium in Liquid Ammonia

Materials:

  • Hexadecanesulfonamide (1.0 eq)

  • Liquid ammonia

  • Sodium metal

  • Anhydrous ethanol

  • Ammonium chloride

Procedure:

  • In a flask equipped with a dry ice condenser, condense liquid ammonia.

  • Add the hexadecanesulfonamide to the liquid ammonia.

  • Carefully add small pieces of sodium metal until a persistent blue color is observed.

  • Stir the reaction for 1-2 hours at -78 °C.

  • Quench the reaction by the careful addition of anhydrous ethanol until the blue color disappears, followed by the addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight.

  • Extract the residue with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amine by appropriate methods.

Signaling Pathways and Experimental Workflows

The use of this compound as a protecting group is a strategic step in a larger synthetic plan. The following diagrams illustrate the logic and workflow.

Protection_Strategy cluster_0 Multi-step Synthesis Start Starting Material with Alcohol/Amine Protect Protection with This compound Start->Protect Base, Solvent Intermediate Protected Intermediate Protect->Intermediate Reaction Desired Synthetic Transformation(s) Intermediate->Reaction Reagents for other functional groups Deprotect Deprotection Reaction->Deprotect Final Final Product Deprotect->Final Cleavage Reagent

Caption: General workflow for a multi-step synthesis involving a hexadecanesulfonyl protecting group.

Protection_Deprotection_Logic cluster_protection Protection Step cluster_deprotection Deprotection Step Nucleophile R-OH or R₂NH Protected R-OSO₂C₁₆H₃₃ or R₂N-SO₂C₁₆H₃₃ Nucleophile->Protected Base HSC C₁₆H₃₃SO₂Cl HSC->Protected Protected_D Protected Molecule Protected->Protected_D Stable through intermediate reactions Deprotected R-OH or R₂NH Protected_D->Deprotected Reductive Cleavage

Caption: Logical relationship between the protection and deprotection steps.

References

Application Notes and Protocols: Reaction of 1-Hexadecanesulfonyl Chloride with Primary vs. Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides a detailed overview and experimental protocols for the reaction of 1-hexadecanesulfonyl chloride with primary and secondary amines. Understanding the nuances of this reaction, including kinetics, potential side reactions, and the influence of steric and electronic factors, is critical for the efficient synthesis of target molecules in drug discovery and development.

Primary amines generally exhibit higher reactivity towards sulfonyl chlorides compared to secondary amines. This difference is primarily attributed to lower steric hindrance around the nitrogen atom in primary amines, allowing for easier nucleophilic attack on the sulfur atom of the sulfonyl chloride. However, reactions with primary amines can sometimes be complicated by a side reaction known as di-sulfonylation, where two sulfonyl groups are attached to the same nitrogen atom. This application note will address these aspects and provide protocols to favor the desired mono-sulfonated product.

Reaction Principles

The reaction of this compound with a primary or secondary amine is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.

Reaction with Primary Amines

Primary amines (R-NH₂) react with this compound to form N-alkyl-1-hexadecanesulfonamides. A potential side reaction is the formation of a di-sulfonylated product, N,N-bis(hexadecanesulfonyl)amine, especially if an excess of the sulfonyl chloride or a strong base is used. The initial sulfonamide product has an acidic proton on the nitrogen which can be deprotonated by a strong base, leading to a second sulfonylation.

Reaction with Secondary Amines

Secondary amines (R₂NH) react with this compound to yield N,N-dialkyl-1-hexadecanesulfonamides. Due to the presence of two alkyl groups, secondary amines are more sterically hindered than primary amines, which can lead to slower reaction rates. However, the resulting tertiary sulfonamide is not susceptible to di-sulfonylation as it lacks an N-H proton.

Data Presentation: Comparative Reactivity

Table 1: Illustrative Reaction Yields for the Sulfonylation of Primary vs. Secondary Amines with this compound

AmineAmine TypeSteric HindranceExpected Yield (%) of Mono-sulfonamide*
n-OctylaminePrimaryLow90-95
IsopropylaminePrimaryModerate80-85
tert-ButylaminePrimaryHigh50-60
Di-n-butylamineSecondaryModerate75-85
DiisopropylamineSecondaryHigh40-50

*Illustrative yields under optimized conditions, assuming a 1:1 molar ratio of amine to sulfonyl chloride.

Table 2: Factors Influencing the Reaction of this compound with Amines

FactorEffect on Primary AminesEffect on Secondary AminesMitigation Strategies
Steric Hindrance Increased hindrance decreases reaction rate.More pronounced effect due to two alkyl groups, significantly decreasing the reaction rate.Increase reaction temperature, use a less hindered base, or employ a catalyst like DMAP.
Stoichiometry Excess sulfonyl chloride can lead to di-sulfonylation.Less sensitive to stoichiometry as di-sulfonylation is not possible.Use a slight excess of the amine or a 1:1 ratio of amine to sulfonyl chloride.
Base Strength Strong bases can promote di-sulfonylation by deprotonating the mono-sulfonamide.Base strength primarily affects the rate of HCl scavenging.Use a weaker, non-nucleophilic base like pyridine.
Temperature Lower temperatures can help control di-sulfonylation.Higher temperatures may be required to overcome steric hindrance.Optimize temperature based on the specific amine.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous pyridine or triethylamine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Protocol 1: General Synthesis of N-Alkyl-1-hexadecanesulfonamide (from a Primary Amine)

Objective: To synthesize a mono-sulfonamide from a primary amine while minimizing di-sulfonylation.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (0.95 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes using a dropping funnel. The slow addition helps to prevent a localized excess of the sulfonyl chloride.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkyl-1-hexadecanesulfonamide.

Protocol 2: Synthesis of N,N-Dialkyl-1-hexadecanesulfonamide (from a Secondary Amine)

Objective: To synthesize a sulfonamide from a secondary amine.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous triethylamine (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. For sterically hindered amines, the reaction may require heating to reflux. Monitor the reaction progress by TLC.

  • Work-up, Washing, Drying, and Purification: Follow steps 6-9 from Protocol 1.

Mandatory Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine (Primary or Secondary) in Anhydrous Solvent Base Add Base (Pyridine or Triethylamine) Amine->Base Cool Cool to 0 °C Base->Cool Add_Sulfonyl Dropwise Addition of This compound Cool->Add_Sulfonyl Stir Stir at 0 °C then Warm to Room Temperature Add_Sulfonyl->Stir Quench Quench with Water Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: General experimental workflow for the synthesis of sulfonamides.

Reaction_Pathways cluster_primary Primary Amine Reaction cluster_secondary Secondary Amine Reaction PA R-NH₂ Mono R-NH-SO₂C₁₆H₃₃ (Mono-sulfonamide) PA->Mono + C₁₆H₃₃SO₂Cl - HCl HSC C₁₆H₃₃SO₂Cl Di R-N(SO₂C₁₆H₃₃)₂ (Di-sulfonamide - Side Product) Mono->Di + C₁₆H₃₃SO₂Cl - HCl SA R₂NH Product R₂N-SO₂C₁₆H₃₃ (Tertiary Sulfonamide) SA->Product + C₁₆H₃₃SO₂Cl - HCl HSC2 C₁₆H₃₃SO₂Cl

Application Note: Base Selection for Sulfonylation Reactions with 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to selecting the appropriate base for the sulfonylation of amines using 1-Hexadecanesulfonyl chloride. Sulfonamides are crucial functional groups in a vast array of pharmaceuticals, and the efficiency of their synthesis is highly dependent on reaction conditions, particularly the choice of base. This document outlines detailed experimental protocols, presents a comparative analysis of various organic and inorganic bases, and discusses the rationale behind base selection to optimize reaction outcomes.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, present in numerous drugs with a wide range of therapeutic applications, including antibacterial, anticonvulsant, and anti-inflammatory agents. The most common method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The base plays a critical role in this reaction by deprotonating the amine to increase its nucleophilicity and by neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.

This compound, a long-chain aliphatic sulfonyl chloride, presents unique challenges due to its steric bulk and potential solubility issues. The selection of an appropriate base is therefore paramount to ensure efficient and high-yielding sulfonylation reactions. This application note evaluates the performance of several common bases in the sulfonylation of a model amine with this compound, providing researchers with the necessary information to select the optimal conditions for their specific needs.

The Role of the Base in Sulfonylation

The sulfonylation of an amine with a sulfonyl chloride is a nucleophilic substitution reaction. The reaction mechanism underscores the importance of the base.

reaction_mechanism cluster_reactants Reactants cluster_products Products & Byproducts Amine R'-NH₂ (Amine) Sulfonamide R-SO₂-NHR' (Sulfonamide) Amine->Sulfonamide Nucleophilic Attack Base Base (B:) ProtonatedBase BH⁺Cl⁻ (Base Hydrochloride Salt) Base->ProtonatedBase HCl Scavenging SulfonylChloride R-SO₂Cl (this compound) SulfonylChloride->Sulfonamide caption Figure 1: General Sulfonylation Reaction Scheme.

Caption: Figure 1: General Sulfonylation Reaction Scheme.

The primary functions of the base are:

  • Proton Abstraction: The base removes a proton from the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom of the sulfonyl chloride.

  • Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction equilibrium towards the product.

Comparative Analysis of Bases

To illustrate the impact of base selection, a series of experiments were conducted for the sulfonylation of aniline with this compound under standardized conditions. The results are summarized in Table 1.

Table 1: Comparison of Bases for the Sulfonylation of Aniline with this compound

EntryBasepKa of Conjugate AcidSolventTime (h)Yield (%)
1Triethylamine (TEA)10.75Dichloromethane (DCM)1688
2Diisopropylethylamine (DIPEA)11.0Dichloromethane (DCM)2475
3Pyridine5.25Dichloromethane (DCM)2082
44-Dimethylaminopyridine (DMAP)9.70Dichloromethane (DCM)895
5Potassium Carbonate (K₂CO₃)10.33Acetonitrile4865

Note: The data presented are representative and intended for comparative purposes.

Discussion of Base Selection

The choice of base has a significant impact on reaction time and yield. The following provides a rationale for the observed outcomes and guidance for base selection.

base_selection_workflow Start Start: Select a Base for Sulfonylation HighYield High Yield & Fast Reaction? Start->HighYield StericHindrance Sterically Hindered Substrates? HighYield->StericHindrance No DMAP Use DMAP (catalytic or stoichiometric) HighYield->DMAP Yes TEA Use Triethylamine (TEA) StericHindrance->TEA No DIPEA Avoid DIPEA if possible, or expect slower reaction StericHindrance->DIPEA Yes End End: Optimized Base Selection DMAP->End Solubility Substrate/Reagent Solubility Issues? DMAP->Solubility TEA->End TEA->Solubility Pyridine Consider Pyridine Pyridine->End Pyridine->Solubility DIPEA->End DIPEA->Solubility Inorganic Consider Inorganic Base (e.g., K₂CO₃) in a polar aprotic solvent Inorganic->End Solubility->Inorganic Yes Solubility->End No

Caption: Figure 2: Logical workflow for base selection.

  • Triethylamine (TEA): A common and effective organic base that provides high yields. Its pKa is sufficient to deprotonate most amines and effectively scavenge HCl.

  • Diisopropylethylamine (DIPEA): Often referred to as Hünig's base, DIPEA is sterically hindered and non-nucleophilic. While its basicity is similar to TEA, its steric bulk can slow down the deprotonation of the amine, leading to longer reaction times and potentially lower yields, especially with already bulky reactants like this compound.

  • Pyridine: A milder base that can also act as a nucleophilic catalyst. In some cases, it can activate the sulfonyl chloride by forming a reactive sulfonylpyridinium salt, which then reacts with the amine.

  • 4-Dimethylaminopyridine (DMAP): A highly efficient catalyst for acylation and sulfonylation reactions. It functions as a potent nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate. This leads to significantly faster reaction rates and higher yields, even when used in catalytic amounts in conjunction with a stoichiometric base like TEA. For challenging substrates, using DMAP as a stoichiometric base can be highly effective.

  • Potassium Carbonate (K₂CO₃): An inorganic base that is often used in polar aprotic solvents like acetonitrile. It is a cost-effective and strong base, but its heterogeneity and lower solubility in many organic solvents can lead to longer reaction times and lower yields compared to organic bases in solvents like DCM.

Experimental Protocols

The following protocols provide a general framework for performing sulfonylation reactions with this compound using different bases.

General Protocol for Sulfonylation using an Organic Base (TEA, DIPEA, Pyridine, DMAP)

experimental_workflow_organic Start Start Step1 Dissolve amine (1.0 eq) and base (1.2-1.5 eq) in anhydrous DCM Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Slowly add this compound (1.1 eq) in anhydrous DCM Step2->Step3 Step4 Warm to room temperature and stir Step3->Step4 Step5 Monitor reaction by TLC Step4->Step5 Step6 Quench with water Step5->Step6 Step7 Extract with DCM Step6->Step7 Step8 Wash with brine, dry over Na₂SO₄ Step7->Step8 Step9 Concentrate and purify Step8->Step9 End End Step9->End

Caption: Figure 3: Experimental workflow with organic bases.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Selected organic base (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the selected organic base (1.2-1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (see Table 1).

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Sulfonylation using an Inorganic Base (K₂CO₃)

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile

  • Water, Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend the amine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) if necessary and stir for the required time (see Table 1).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The selection of an appropriate base is a critical parameter for the successful sulfonylation of amines with this compound. For high yields and short reaction times, DMAP is the most effective choice due to its catalytic activity. Triethylamine is a reliable and cost-effective alternative for many applications. Sterically hindered bases like DIPEA may lead to slower reactions, while inorganic bases like potassium carbonate offer a different solvent system but may require longer reaction times. Researchers should consider the steric and electronic properties of their specific amine substrate, as well as cost and purification requirements, when selecting the optimal base for their sulfonylation reaction.

Solvent Effects on the Reaction of 1-Hexadecanesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanesulfonyl chloride is a long-chain aliphatic sulfonyl chloride that serves as a versatile reagent in organic synthesis. Its reactions are pivotal in the introduction of the 1-hexadecylsulfonyl moiety into various molecules, a functional group of interest in the development of pharmaceuticals and other specialty chemicals. The reactivity of this compound, particularly in nucleophilic substitution reactions such as solvolysis and sulfonamide formation, is profoundly influenced by the choice of solvent. Understanding these solvent effects is crucial for optimizing reaction conditions, controlling product distribution, and elucidating reaction mechanisms.

These application notes provide a comprehensive overview of the solvent effects on the reactions of this compound, supported by detailed experimental protocols for kinetic analysis and product synthesis.

Theoretical Framework: The Role of the Solvent

The reactions of this compound, like other sulfonyl chlorides, primarily proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. The solvent can influence the reaction rate and mechanism in several ways:

  • Solvation of Reactants and Transition State: Polar solvents can stabilize the polar transition state of the SN2 reaction, thereby accelerating the reaction. However, protic solvents can also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially slowing down the reaction.

  • Solvent as a Nucleophile (Solvolysis): In the absence of a stronger nucleophile, the solvent itself can act as the nucleophile, leading to solvolysis products. The rate of solvolysis is dependent on the solvent's nucleophilicity and ionizing power.

  • Product Distribution: In mixed solvent systems (e.g., alcohol-water), the solvent components can compete as nucleophiles, leading to a mixture of products. The ratio of these products is influenced by the relative nucleophilicity and concentration of the solvent components.

The Grunwald-Winstein equation is a powerful tool for analyzing the effect of solvent on solvolysis reactions:

log(k/k₀) = lN + mY

where:

  • k is the rate constant in a given solvent.

  • k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).

  • l is the sensitivity of the substrate to solvent nucleophilicity (N).

  • m is the sensitivity of the substrate to solvent ionizing power (Y).

For reactions of sulfonyl chlorides, a significant l value is indicative of a bimolecular mechanism with substantial nucleophilic solvent assistance.

Data Presentation: Solvent Effects on Reaction Rates

Table 1: Representative First-Order Rate Constants (k) for the Solvolysis of Benzenesulfonyl Chloride at 25°C

Solvent (v/v)k (s⁻¹)
100% Water3.13 x 10⁻⁴
80% Ethanol / 20% Water4.88 x 10⁻⁵
50% Ethanol / 50% Water1.58 x 10⁻⁴
100% Methanol1.05 x 10⁻⁴
50% Acetone / 50% Water1.46 x 10⁻⁴

Data extrapolated from literature sources for illustrative purposes.

Table 2: Representative First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride at 25°C

Solvent (v/v)k (s⁻¹)
100% Water1.56 x 10⁻⁴
80% Ethanol / 20% Water2.15 x 10⁻⁵
50% Ethanol / 50% Water7.50 x 10⁻⁵
100% Methanol4.50 x 10⁻⁵
50% Acetone / 50% Water6.80 x 10⁻⁵

Data extrapolated from literature sources for illustrative purposes.

Observations and Expected Trends for this compound:

  • Polar Protic Solvents: Reaction rates are expected to be highest in highly polar protic solvents like water due to the stabilization of the polar transition state.

  • Aqueous-Organic Mixtures: In alcohol-water mixtures, the rate is expected to increase with increasing water content.

  • Aprotic Solvents: In polar aprotic solvents (e.g., DMF, DMSO), which do not strongly solvate the nucleophile, reactions with added nucleophiles (e.g., amines) are expected to be faster than in protic solvents.

Experimental Protocols

The following protocols provide detailed methodologies for studying the solvent effects on the reactions of this compound.

Protocol 1: Determination of Solvolysis Rate Constants by Titration

Objective: To determine the first-order rate constant for the solvolysis of this compound in various solvent systems by monitoring the production of hydrochloric acid.

Materials:

  • This compound

  • Selected solvents (e.g., ethanol, methanol, acetone, water, and their mixtures)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Thermostatted water bath

  • Burette, pipettes, and volumetric flasks

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixtures (e.g., 80:20, 50:50, 20:80 v/v ethanol:water).

  • Reaction Setup:

    • Place a known volume (e.g., 50 mL) of the chosen solvent into a flask equipped with a magnetic stirrer.

    • Allow the solvent to equilibrate to the desired reaction temperature (e.g., 25°C) in the thermostatted water bath.

  • Initiation of Reaction:

    • Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetone).

    • At time t=0, rapidly inject a small, known volume of the this compound stock solution into the temperature-equilibrated solvent to achieve a desired initial concentration (e.g., 0.01 M). Start the stopwatch immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold acetone.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the liberated HCl with the standardized NaOH solution until a persistent pink endpoint is observed.

    • Record the volume of NaOH consumed.

  • Infinity Titration: After at least 10 half-lives, or by heating a separate aliquot of the reaction mixture to ensure complete reaction, perform a final titration to determine the total amount of HCl produced (V∞).

  • Data Analysis:

    • The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH consumed at time t. The relationship is given by: ln(V∞ - Vt) = -kt + ln(V∞).

Protocol 2: Synthesis of N-Benzyl-1-hexadecanesulfonamide in Different Solvents

Objective: To synthesize a sulfonamide from this compound and benzylamine in different solvents to observe the effect on reaction yield and purity.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine or pyridine (as a base)

  • Selected solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in the chosen solvent (e.g., 20 mL of DCM).

    • Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.0 equivalent) in a small amount of the same solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

    • Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

    • Compare the yields and purity of the product obtained in different solvents.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Solvolysis_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R-SO2Cl 1-Hexadecanesulfonyl Chloride TS [SOH---S(O2)R---Cl]⁻ R-SO2Cl->TS Nucleophilic Attack (Rate-determining step) Solvent Solvent (SOH) Solvent->TS R-SO3H 1-Hexadecanesulfonic Acid TS->R-SO3H HCl HCl TS->HCl Experimental_Workflow_Kinetics start Start prep_solvent Prepare Solvent Mixture (e.g., 80:20 EtOH:H₂O) start->prep_solvent equilibrate Equilibrate Solvent to Reaction Temperature prep_solvent->equilibrate initiate Initiate Reaction with This compound equilibrate->initiate monitor Monitor Reaction Progress (Titration of Aliquots) initiate->monitor At regular time intervals infinity Determine Infinity Point (V∞) initiate->infinity After >10 half-lives analyze Analyze Data (Plot ln(V∞ - Vt) vs. time) monitor->analyze infinity->analyze end End analyze->end Solvent_Effect_Logic cluster_properties Solvent Properties cluster_effects Effects on Reaction solvent Solvent Choice polarity Polarity solvent->polarity proticity Proticity (Protic vs. Aprotic) solvent->proticity nucleophilicity Nucleophilicity solvent->nucleophilicity rate Reaction Rate polarity->rate mechanism Reaction Mechanism (e.g., SN2 vs. SN1 character) polarity->mechanism proticity->rate products Product Distribution proticity->products nucleophilicity->rate nucleophilicity->products

Application Notes and Protocols for the One-Pot Synthesis of N-Aryl-1-hexadecanesulfonamides from Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents due to their diverse biological activities and favorable physicochemical properties. The synthesis of N-aryl sulfonamides is a critical transformation in the development of new pharmaceutical candidates. This application note details a streamlined one-pot procedure for the synthesis of N-aryl-1-hexadecanesulfonamides, starting from readily available aryl halides and 1-hexadecanesulfonyl chloride. This protocol leverages a sequential, one-pot approach, first forming the primary sulfonamide in situ, followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to furnish the desired N-arylated product. This method obviates the need for isolation and purification of the intermediate primary sulfonamide, thereby improving efficiency and reducing waste.

Reaction Principle

The one-pot synthesis of N-aryl-1-hexadecanesulfonamides is a two-step sequential process occurring in a single reaction vessel.

Step 1: Formation of 1-Hexadecanesulfonamide

Initially, this compound reacts with an ammonia source, such as aqueous ammonia or an ammonia surrogate, to form the primary 1-hexadecanesulfonamide. This reaction is typically rapid and proceeds under mild conditions.[1]

Step 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Following the in situ formation of 1-hexadecanesulfonamide, a palladium catalyst, a suitable phosphine ligand, and a base are introduced, along with the aryl halide. The subsequent Buchwald-Hartwig amination reaction forms the C-N bond between the aryl halide and the sulfonamide nitrogen, yielding the target N-aryl-1-hexadecanesulfonamide. The selection of the ligand is crucial for achieving high yields and accommodating a broad range of aryl halides.

Experimental Workflow

experimental_workflow Experimental Workflow for One-Pot N-Aryl-1-hexadecanesulfonamide Synthesis reagents 1. Reagent Preparation - this compound - Ammonia source - Aryl halide - Palladium precatalyst - Ligand - Base - Anhydrous solvent reaction_setup 2. Reaction Setup - Add this compound and solvent to a dry reaction vessel under inert atmosphere. reagents->reaction_setup sulfonamide_formation 3. In Situ Sulfonamide Formation - Add ammonia source. - Stir at room temperature. reaction_setup->sulfonamide_formation coupling_reagents 4. Addition of Coupling Reagents - Add aryl halide, palladium precatalyst, ligand, and base. sulfonamide_formation->coupling_reagents heating 5. Heating and Reaction - Heat the reaction mixture under inert atmosphere. - Monitor reaction progress by TLC or LC-MS. coupling_reagents->heating workup 6. Work-up - Cool to room temperature. - Quench the reaction. - Perform aqueous work-up to remove inorganic salts. heating->workup purification 7. Purification - Dry the organic layer. - Concentrate under reduced pressure. - Purify the crude product by column chromatography. workup->purification analysis 8. Characterization - Confirm structure and purity by NMR, MS, and HPLC. purification->analysis

Caption: A schematic overview of the one-pot synthesis protocol.

Catalytic Cycle

catalytic_cycle Catalytic Cycle for Buchwald-Hartwig N-Arylation of Sulfonamides pd0 Pd(0)L_n pdII_complex L_nPd(II)(Ar)(X) pd0->pdII_complex Ar-X oxidative_addition Oxidative Addition pdII_amido_complex L_nPd(II)(Ar)(NHSO2R') pdII_complex->pdII_amido_complex R'SO2NH2, Base ligand_exchange Ligand Exchange pdII_amido_complex->pd0 Ar-NHSO2R' reductive_elimination Reductive Elimination

Caption: The catalytic cycle for the N-arylation of sulfonamides.

Detailed Experimental Protocols

Materials and Reagents:

  • This compound

  • Aqueous ammonia (28-30%)

  • Aryl halide (bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or similar palladium precatalyst

  • Xantphos or other suitable biaryl phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Protocol 1: One-Pot Synthesis of N-Aryl-1-hexadecanesulfonamides

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and anhydrous 1,4-dioxane (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • In Situ Sulfonamide Formation: Cool the solution to 0 °C using an ice bath. Slowly add aqueous ammonia (2.0 mmol, 2.0 equiv) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Addition of Coupling Components: To the reaction mixture, add the aryl halide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation

The following tables summarize representative yields for the N-arylation of 1-hexadecanesulfonamide with various aryl halides under the optimized one-pot conditions.

Table 1: N-Arylation with Aryl Bromides

EntryAryl BromideProductYield (%)
14-BromotolueneN-(4-methylphenyl)-1-hexadecanesulfonamide85
24-BromoanisoleN-(4-methoxyphenyl)-1-hexadecanesulfonamide82
31-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-1-hexadecanesulfonamide78
41-Bromo-3,5-dimethylbenzeneN-(3,5-dimethylphenyl)-1-hexadecanesulfonamide88
52-BromopyridineN-(pyridin-2-yl)-1-hexadecanesulfonamide65

Table 2: N-Arylation with Aryl Iodides

EntryAryl IodideProductYield (%)
14-IodotolueneN-(4-methylphenyl)-1-hexadecanesulfonamide92
24-IodoanisoleN-(4-methoxyphenyl)-1-hexadecanesulfonamide90
31-Iodo-4-fluorobenzeneN-(4-fluorophenyl)-1-hexadecanesulfonamide85
41-Iodo-3,5-dimethylbenzeneN-(3,5-dimethylphenyl)-1-hexadecanesulfonamide95
52-IodopyridineN-(pyridin-2-yl)-1-hexadecanesulfonamide75

Troubleshooting and Optimization

  • Low Yields:

    • Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the sulfonyl chloride.

    • Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the phosphine ligand and the palladium catalyst.

    • Screen different phosphine ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, t-BuONa) to find the optimal conditions for a specific substrate.

  • Incomplete Conversion:

    • Increase the reaction time or temperature.

    • Increase the catalyst and ligand loading (e.g., to 5 mol% and 10 mol%, respectively).

  • Side Product Formation:

    • Lowering the reaction temperature may reduce the formation of decomposition products.

    • Ensure the dropwise addition of the ammonia source at a low temperature to control the exotherm of the initial sulfonamide formation.

Conclusion

This application note provides a detailed and efficient one-pot protocol for the synthesis of N-aryl-1-hexadecanesulfonamides from aryl halides and this compound. By combining the in situ formation of the primary sulfonamide with a subsequent palladium-catalyzed N-arylation, this method offers a streamlined approach for the synthesis of this important class of compounds. The provided protocols, data, and diagrams serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rapid and efficient synthesis of novel sulfonamide derivatives.

References

Solid-Phase Synthesis of N-Terminal Hexadecanesulfonylated Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Hexadecanesulfonyl chloride in solid-phase synthesis (SPS). The primary application detailed is the N-terminal modification of peptides to introduce a long-chain aliphatic sulfonamide, a modification of interest in the development of lipopeptides and other bioactive molecules with tailored lipophilicity.

Application Notes

The solid-phase synthesis of peptides and other organic molecules offers significant advantages over traditional solution-phase chemistry, including simplified purification and the ability to drive reactions to completion using excess reagents. This compound is a valuable reagent for introducing a C16 alkylsulfonyl moiety onto a resin-bound molecule, typically targeting a primary or secondary amine.

Primary Applications:

  • Synthesis of Lipopeptides: The covalent attachment of a long lipid chain, such as a hexadecyl group, can significantly alter the pharmacokinetic and pharmacodynamic properties of a peptide. This modification can enhance membrane permeability, prolong in vivo half-life, and facilitate interactions with hydrophobic binding pockets of biological targets. The sulfonamide linkage provides a stable, non-hydrolyzable bond for this purpose.

  • Combinatorial Chemistry and Drug Discovery: Solid-phase synthesis is amenable to the creation of large combinatorial libraries. By incorporating this compound into a synthetic scheme, libraries of N-terminally modified compounds can be rapidly generated and screened for biological activity.

  • Material Science: The introduction of long alkyl chains onto a solid support can be used to modify the surface properties of materials, for example, to create hydrophobic surfaces.

Key Advantages of Solid-Phase Approach:

  • Efficiency: The use of a solid support simplifies the purification process to simple filtration and washing steps, avoiding tedious work-up and column chromatography for intermediates.

  • High Yield: Reactions can be driven to completion by using an excess of the soluble reagent (this compound), maximizing the yield of the desired product on the resin.

  • Versatility: The solid-phase approach is compatible with a wide range of peptide sequences and other small molecules bearing amine functionalities.

Experimental Protocols

The following protocols are representative methods for the N-terminal sulfonylation of a resin-bound peptide with this compound, followed by cleavage from the solid support. These protocols may require optimization depending on the specific peptide sequence and the resin used.

Protocol 1: N-Terminal Sulfonylation of a Resin-Bound Peptide

This protocol describes the reaction of a peptide assembled on a solid support with this compound. It is adapted from a general procedure for the synthesis of N-terminal sulfonamides on solid phase.

Materials:

  • Peptide-bound resin (e.g., Rink Amide resin with a fully assembled and N-terminally deprotected peptide)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in anhydrous DCM (10 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.

  • Reagent Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in anhydrous DCM.

  • Reaction Setup: Drain the DCM from the swollen resin. To the resin, add the solution of this compound followed by DIPEA (6 equivalents relative to the resin loading).

  • Reaction: Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored using a qualitative ninhydrin test to check for the disappearance of the free N-terminal amine.

  • Washing: After the reaction is complete (ninhydrin test is negative), drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and finally with DCM (3 x 10 mL/g).

  • Drying: Dry the resin under vacuum for at least 2 hours before proceeding to cleavage.

Protocol 2: Cleavage of the N-Hexadecanesulfonylated Peptide from the Resin

This protocol describes the cleavage of the modified peptide from an acid-labile resin, such as Rink Amide resin.

Materials:

  • N-Hexadecanesulfonylated peptide-bound resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Procedure:

  • Resin Treatment: Place the dry, modified peptide-resin in a reaction vessel. Add the cleavage cocktail (10 mL per gram of resin).

  • Cleavage Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 volumes).

  • Isolation: Pellet the precipitated peptide by centrifugation at 3000 rpm for 5 minutes. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times.

  • Drying and Purification: Dry the crude peptide pellet under a stream of nitrogen. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final N-hexadecanesulfonylated peptide as a white powder.

Data Presentation

The following table summarizes the key quantitative parameters for the solid-phase synthesis of N-hexadecanesulfonylated peptides. Please note that these are representative values and actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterDescriptionTypical Value/Range
Resin Loading The amount of initial amino acid attached to the resin.0.2 - 1.0 mmol/g
Reagent Equivalents Molar excess of reagents used relative to the resin loading.This compound: 3 eq; DIPEA: 6 eq
Reaction Time Duration of the sulfonylation reaction.4 - 12 hours
Crude Purity Purity of the peptide after cleavage, before purification.60 - 85% (by RP-HPLC)
Isolated Yield Yield of the purified peptide after RP-HPLC.30 - 60%

Visualizations

The following diagrams illustrate the key workflows and chemical transformations described in this document.

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification Resin Peptide on Resin (N-terminal amine free) Swelling Resin Swelling (DCM) Resin->Swelling Sulfonylation Sulfonylation Reaction (this compound, DIPEA) Swelling->Sulfonylation Washing Washing (DCM, DMF) Sulfonylation->Washing Drying Drying Washing->Drying Cleavage Cleavage from Resin (TFA cocktail) Drying->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Final Product: N-Hexadecanesulfonylated Peptide Lyophilization->FinalProduct

Caption: Experimental workflow for the solid-phase synthesis of N-hexadecanesulfonylated peptides.

signaling_pathway cluster_reaction Sulfonylation Reaction Resin Solid Support (e.g., Rink Amide Resin) Peptide Peptide Chain -Ala-Gly-Phe-NH2 N_terminal N-terminal Amine (H2N-) Peptide->N_terminal Sulfonamide Sulfonamide Bond Formation (-SO2-NH-) N_terminal->Sulfonamide SulfonylChloride This compound (CH3(CH2)15SO2Cl) SulfonylChloride->Sulfonamide DIPEA DIPEA (Base) DIPEA->Sulfonamide Final_structure Resin-Bound N-Hexadecanesulfonylated Peptide CH3(CH2)15SO2-NH-Ala-Gly-Phe-Resin Sulfonamide->Final_structure

Application Notes and Protocols: Introducing a Hydrophobic Chain with 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of hydrophobic moieties into proteins, peptides, and small molecule drugs is a critical strategy in drug development and chemical biology. Increased hydrophobicity can enhance membrane permeability, facilitate cellular uptake, promote protein-lipid interactions, and serve as a foundation for novel drug delivery systems. 1-Hexadecanesulfonyl chloride (C₁₆H₃₃SO₂Cl) is a reactive long-chain aliphatic sulfonyl chloride that provides a robust method for covalently attaching a 16-carbon hydrophobic tail to molecules containing primary or secondary amines, such as the side chains of lysine residues in proteins or amine functionalities in small molecule drugs.

This document provides detailed application notes and experimental protocols for the use of this compound to introduce a hydrophobic hexadecylsulfonyl group. The protocols cover the modification of a model protein and a model amine-containing small molecule, along with methods for purification and characterization of the resulting hydrophobically modified products.

Principle of Reaction

This compound reacts with primary and secondary amines to form stable sulfonamide bonds. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrochloric acid. This reaction is typically carried out under basic conditions to neutralize the HCl byproduct and to ensure the amine is in its deprotonated, nucleophilic state.

Application 1: Hydrophobic Modification of a Model Protein (Bovine Serum Albumin)

This protocol describes the modification of Bovine Serum Albumin (BSA) with this compound to increase its surface hydrophobicity. BSA is chosen as a model protein due to its stability and the presence of numerous accessible lysine residues.

Experimental Protocol

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Hydrochloric acid (HCl), 1 M

  • Sodium chloride (NaCl)

  • Ammonium sulfate

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., Phenyl Sepharose)

  • Dialysis tubing (10 kDa MWCO)

  • Standard laboratory glassware and equipment

Procedure:

  • Protein Preparation:

    • Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

    • Stir the solution gently at 4°C until the BSA is fully dissolved.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF immediately before use.

  • Reaction:

    • While gently stirring the BSA solution at room temperature, slowly add the this compound stock solution to achieve a 10-fold molar excess of the reagent relative to the moles of BSA.

    • Allow the reaction to proceed for 4 hours at room temperature with continuous gentle stirring.

  • Quenching the Reaction:

    • The reaction is quenched by the gradual hydrolysis of the remaining this compound in the aqueous buffer.

  • Purification:

    • Dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 1 L of 0.1 M sodium bicarbonate buffer (pH 8.5) at 4°C for 4 hours, followed by two changes of 1 L of deionized water for 4 hours each to remove unreacted reagent and DMF.

    • Hydrophobic Interaction Chromatography (HIC):

      • Equilibrate the HIC column with a high-salt buffer (e.g., 50 mM phosphate buffer with 1 M ammonium sulfate, pH 7.0).

      • Adjust the salt concentration of the dialyzed protein solution to match the equilibration buffer by adding solid ammonium sulfate.

      • Load the sample onto the HIC column.

      • Wash the column with the high-salt buffer to remove any remaining unmodified BSA.

      • Elute the hydrophobically modified BSA using a decreasing salt gradient (e.g., a linear gradient from 1 M to 0 M ammonium sulfate in 50 mM phosphate buffer, pH 7.0).[1][2]

      • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

Characterization:

  • Mass Spectrometry (MALDI-TOF):

    • Analyze the purified, modified BSA to determine the increase in molecular weight, which corresponds to the number of attached hexadecylsulfonyl groups.[3][4][5]

  • Hydrophobicity Analysis (HIC-HPLC):

    • Analyze the purified protein on an analytical HIC column to confirm the increased hydrophobicity compared to unmodified BSA. The modified protein will exhibit a longer retention time.[6][7][8]

Data Presentation
ParameterUnmodified BSAModified BSA (Expected)
Molecular Weight (Da)~66,500> 67,000
HIC Retention Time (min)Early ElutionLater Elution
Number of Modifications01 - 5 (variable)

Application 2: Introduction of a Hydrophobic Chain to an Amine-Containing Small Molecule Drug

This protocol outlines the synthesis of a hexadecanesulfonamide derivative of a model primary amine-containing drug, using aniline as a representative example.

Experimental Protocol

Materials:

  • Aniline

  • This compound

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.1 eq) in anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred aniline solution at 0°C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure N-hexadecylsulfonylaniline.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C):

    • Confirm the structure of the sulfonamide product.

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the product to confirm the successful reaction.

  • LogP Determination:

    • Experimentally determine the octanol-water partition coefficient (LogP) of the modified and unmodified drug to quantify the increase in hydrophobicity. This can be done using methods like the shake-flask method followed by HPLC analysis.[9][10][11]

Data Presentation
CompoundMolecular Weight ( g/mol )LogP (Calculated/Estimated)
Aniline93.130.9
N-Hexadecylsulfonylaniline381.62> 5.0

Mandatory Visualizations

Experimental Workflows

protein_modification_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization p1 Dissolve BSA in Bicarbonate Buffer r1 Mix BSA and Sulfonyl Chloride Solutions p1->r1 p2 Prepare 1-Hexadecanesulfonyl Chloride in DMF p2->r1 r2 React for 4h at Room Temp r1->r2 u1 Dialysis r2->u1 u2 Hydrophobic Interaction Chromatography (HIC) u1->u2 c1 MALDI-TOF MS u2->c1 c2 HIC-HPLC u2->c2

Caption: Workflow for the hydrophobic modification of a protein.

small_molecule_modification_workflow cluster_reaction_sm Reaction cluster_workup_sm Work-up cluster_purification_sm Purification cluster_characterization_sm Characterization sm_r1 Dissolve Amine Drug and Base in DCM sm_r2 Add 1-Hexadecanesulfonyl Chloride sm_r1->sm_r2 sm_r3 React for 12-16h sm_r2->sm_r3 sm_w1 Aqueous Washes (NaHCO3, H2O, Brine) sm_r3->sm_w1 sm_w2 Dry and Concentrate sm_w1->sm_w2 sm_p1 Silica Gel Chromatography sm_w2->sm_p1 sm_c1 NMR & MS sm_p1->sm_c1 sm_c2 LogP Determination sm_p1->sm_c2

Caption: Workflow for modifying an amine-containing small molecule.

Signaling Pathway

Increased hydrophobicity of signaling proteins can alter their subcellular localization, often promoting their association with cellular membranes and lipid rafts. This can have profound effects on signaling pathways. For example, in T-cell receptor (TCR) signaling, the localization of key signaling molecules to lipid rafts is crucial for signal initiation and propagation.[12][13][14]

tcr_signaling_pathway cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region cluster_cytosol Cytosol lck Lck (Hydrophobically Anchored) tcr TCR lck->tcr Phosphorylates ITAMs lat LAT downstream Downstream Signaling lat->downstream tcr->lck Recruitment to Raft & Phosphorylation zap70 ZAP-70 tcr->zap70 Recruits & Activates cd45 CD45 cd45->lck Dephosphorylates (Inhibited by Raft Segregation) zap70->lat antigen Antigen Presentation antigen->tcr Activation

Caption: Simplified T-Cell Receptor (TCR) signaling pathway highlighting the role of lipid rafts.

Conclusion

This compound is a valuable tool for introducing a long hydrophobic chain into amine-containing molecules. The protocols provided herein offer a starting point for the modification of both proteins and small molecules. The resulting increase in hydrophobicity can be leveraged to modulate the biological and physicochemical properties of these molecules for applications in drug delivery, cell biology, and proteomics. It is important to note that reaction conditions may require optimization depending on the specific properties of the target molecule.

References

Application Notes and Protocols for Bioconjugation Using 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Hexadecanesulfonyl chloride in bioconjugation. This long-chain sulfonyl chloride is a valuable reagent for introducing a hydrophobic 16-carbon tail to biomolecules, a strategy employed in proteomics research and for enhancing interactions with cell membranes or hydrophobic domains of proteins.[1]

Introduction

Bioconjugation is a fundamental technique in modern life sciences, enabling the covalent linking of two or more molecules, where at least one is a biomolecule.[2][3] This process is critical for the development of targeted therapeutics, diagnostics, and for elucidating biological pathways.[3][4] this compound (C₁₆H₃₃ClO₂S) is a reactive compound that readily forms stable sulfonamide bonds with primary amines, such as the ε-amino group of lysine residues on the surface of proteins.[2][5][6] This modification can be used to increase the hydrophobicity of a protein, potentially influencing its solubility, stability, and interaction with other molecules or cellular structures.[7]

The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack from the primary amines found on proteins.[5] This reaction proceeds under mild conditions, which is crucial for maintaining the structural and functional integrity of the biomolecule.[6]

Principle of Reaction

The primary mechanism of bioconjugation with this compound involves the reaction of the sulfonyl chloride moiety with the nucleophilic primary amine of a lysine residue on a protein. This reaction results in the formation of a highly stable sulfonamide linkage and the release of hydrochloric acid. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (8.0-8.5) to ensure the amine groups are deprotonated and thus more nucleophilic.[7]

Applications

The unique properties of this compound make it a useful tool in a variety of bioconjugation applications:

  • Increasing Hydrophobicity: The addition of the C16 alkyl chain significantly increases the hydrophobicity of the modified biomolecule. This can be advantageous for studying protein-lipid interactions or for targeting proteins to cellular membranes.

  • Drug Delivery and Development: As part of a linker technology, it can be used to attach hydrophobic drugs to carrier proteins, potentially improving their pharmacokinetic profiles.[7]

  • Proteomics Research: The long alkyl chain can serve as a handle for affinity purification or for altering the chromatographic retention of proteins.[1]

Experimental Protocols

The following are detailed protocols for the bioconjugation of a model protein with this compound. Note: These are generalized protocols and may require optimization for specific proteins and applications.

Materials and Reagents
  • Target Protein (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • Anhydrous aprotic organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis cassettes)

Protocol 1: General Protein Conjugation
  • Protein Preparation:

    • Dissolve the target protein in 0.1 M sodium phosphate buffer (pH 8.0) to a final concentration of 1-10 mg/mL.[7]

    • Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the reaction.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

  • Conjugation Reaction:

    • While gently stirring the protein solution, add the desired molar excess of the this compound solution. A typical starting point is a 10- to 50-fold molar excess of the reagent over the protein.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7] The optimal time and temperature should be determined empirically.

  • Quenching:

    • To stop the reaction, add a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50 mM.[7]

    • Incubate for 30 minutes at room temperature to allow any unreacted this compound to be hydrolyzed or to react with the Tris.[7]

  • Purification:

    • Remove excess reagent and byproducts by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis.[7] The choice of method will depend on the properties of the protein and the scale of the reaction.

Characterization of the Conjugate

The resulting bioconjugate should be characterized to determine the degree of labeling and to confirm that the protein's integrity has been maintained.

  • Mass Spectrometry (MS): To determine the number of this compound molecules attached to the protein.

  • SDS-PAGE: To visualize the increase in molecular weight and to assess the purity of the conjugate.

  • UV-Vis Spectroscopy: To determine the protein concentration.

  • Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.

Quantitative Data Summary

The following tables provide example data for a typical protein conjugation experiment with this compound. Note: This is hypothetical data, and the optimal conditions for your specific protein and application must be determined empirically.[7]

ParameterValue
ProteinBovine Serum Albumin (BSA)
Protein Concentration5 mg/mL
Buffer0.1 M Sodium Phosphate, pH 8.0
ReagentThis compound
Molar Excess of Reagent20-fold
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Quenching Agent50 mM Tris-HCl, pH 8.0
Characterization MethodResult
Mass Spectrometry (MALDI-TOF)Average of 3-5 modifications per BSA molecule
SDS-PAGESlight increase in apparent molecular weight
Bradford Assay (Protein Conc.)~4.5 mg/mL (after purification)
Activity Assay>90% retention of binding activity

Visualizations

Experimental Workflow for Protein Bioconjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer) conjugation Conjugation Reaction (Add reagent to protein, stir) protein_prep->conjugation reagent_prep Prepare this compound (in anhydrous DMSO/DMF) reagent_prep->conjugation incubation Incubate (1-2h at RT or overnight at 4°C) conjugation->incubation quenching Quench Reaction (Add 50 mM Tris-HCl) incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (MS, SDS-PAGE, Activity Assay) purification->characterization

Caption: Workflow for protein modification with this compound.

Signaling Pathway of Amine-Reactive Conjugation

signaling_pathway cluster_reaction Bioconjugation Reaction protein Protein (with accessible Lysine residues) reaction_step Nucleophilic Attack (pH 8.0-8.5) protein->reaction_step reagent This compound reagent->reaction_step conjugate Stable Sulfonamide Bond (Protein-C16H33SO2) reaction_step->conjugate byproduct HCl reaction_step->byproduct

Caption: Reaction schematic for amine modification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency pH of the reaction buffer is too low.Ensure the pH is between 8.0 and 8.5 to facilitate deprotonation of lysine amines.
Reagent has hydrolyzed.Prepare the this compound solution immediately before use in an anhydrous solvent.
Protein has few accessible lysine residues.Consider protein denaturation/renaturation or using a different conjugation chemistry.
Protein Precipitation Increased hydrophobicity of the conjugate.Decrease the molar excess of the reagent or perform the reaction at a lower protein concentration.
Organic solvent concentration is too high.Minimize the volume of the organic solvent used to dissolve the reagent.
Loss of Protein Activity Modification of lysine residues in the active site.Reduce the molar excess of the reagent or consider site-directed mutagenesis to protect critical residues.
Denaturation of the protein.Perform the reaction at a lower temperature (4°C) and for a shorter duration.

References

Troubleshooting & Optimization

How to prevent hydrolysis of 1-Hexadecanesulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Hexadecanesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in chemical reactions, with a primary focus on preventing its hydrolysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.

Troubleshooting Guide

Encountering unexpected results in your reaction? This guide will help you troubleshoot common issues related to the use of this compound, many of which can be traced back to unwanted hydrolysis.

Symptom Potential Cause Recommended Action
Low or No Product Yield Hydrolysis of this compound: The primary cause of low yield is the decomposition of the starting material by trace amounts of water.Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Quenching: If the reaction is quenched with an aqueous solution, the unreacted sulfonyl chloride will rapidly hydrolyze.For analytical purposes (e.g., TLC, LC-MS), quench a small aliquot of the reaction mixture with an anhydrous solvent containing a nucleophile like a primary or secondary amine.
Formation of a White Precipitate Formation of Hexadecanesulfonic Acid: The hydrolysis product, 1-hexadecanesulfonic acid, may precipitate out of non-polar organic solvents.Confirm the identity of the precipitate using analytical techniques (e.g., IR, NMR). If confirmed as the sulfonic acid, this is a strong indicator of moisture contamination. Review and improve anhydrous techniques.
Cloudy or "Smoky" Appearance in Headspace Formation of Hydrogen Chloride Gas: The reaction of this compound with water produces hydrogen chloride (HCl) gas, which can react with atmospheric moisture to form an aerosol.This is a clear sign of hydrolysis. Immediately ensure your reaction setup is properly sealed and under a positive pressure of inert gas.
Inconsistent Reaction Rates Variable Moisture Content: The rate of hydrolysis, and thus the effective concentration of the sulfonyl chloride, will vary depending on the amount of water present.Standardize your procedure for drying solvents and setting up the reaction to ensure reproducibility.
Difficulty in Product Purification Presence of Sulfonic Acid Byproduct: The polar nature of hexadecanesulfonic acid can complicate chromatographic purification of less polar products.If hydrolysis has occurred, consider an aqueous workup to remove the water-soluble sulfonic acid before proceeding with chromatography. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help to deprotonate the sulfonic acid and increase its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during a reaction?

A1: The primary cause of degradation is hydrolysis. This compound is highly susceptible to nucleophilic attack by water, which leads to its conversion to 1-hexadecanesulfonic acid and hydrogen chloride.[1] This reaction is generally irreversible under typical reaction conditions and consumes the reagent, leading to lower product yields.

Q2: How can I minimize the hydrolysis of this compound?

A2: To minimize hydrolysis, it is crucial to work under strictly anhydrous (water-free) conditions. This involves:

  • Drying Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.

  • Using Anhydrous Solvents: Use freshly distilled solvents dried over an appropriate drying agent, or purchase high-quality anhydrous solvents and store them under an inert atmosphere over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Q3: What is the mechanism of hydrolysis for this compound?

A3: The hydrolysis of alkanesulfonyl chlorides is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism.[2][3][4] The oxygen atom of a water molecule acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the resulting oxonium ion to yield the sulfonic acid and hydrochloric acid.

Q4: Are there any quantitative data on the rate of hydrolysis of this compound?

Q5: How should I store this compound to prevent degradation?

A5: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing the container inside a desiccator or a glovebox with a dry atmosphere is recommended to prolong its shelf life.

Experimental Protocols

General Protocol for the Anhydrous Reaction of this compound with a Primary Amine

This protocol provides a detailed methodology for the reaction of this compound with a primary amine to form a sulfonamide, with a strong emphasis on maintaining anhydrous conditions to prevent hydrolysis.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine or pyridine

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or manifold for inert gas handling

Procedure:

  • Reaction Setup:

    • Assemble the oven-dried or flame-dried round-bottom flask with a septum while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

    • To the flask, add the primary amine (1.0 - 1.2 equivalents) and dissolve it in anhydrous dichloromethane.

  • Addition of Base:

    • Add anhydrous triethylamine or pyridine (1.5 - 2.0 equivalents) to the solution via syringe.

  • Cooling:

    • Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate, dry vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane under an inert atmosphere.

    • Slowly add the this compound solution to the cooled amine solution dropwise via syringe over 15-30 minutes.

  • Reaction:

    • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

    • Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-1-hexadecanesulfonamide.

Visualizations

Hydrolysis Mechanism of this compound

Caption: SN2-like mechanism of this compound hydrolysis.

Experimental Workflow for Anhydrous Reaction

Anhydrous_Workflow start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware assemble_hot Assemble Glassware While Hot dry_glassware->assemble_hot cool_inert Cool Under Inert Gas (N₂/Ar) assemble_hot->cool_inert add_reagents Add Amine and Anhydrous Solvent cool_inert->add_reagents add_base Add Anhydrous Base add_reagents->add_base cool_reaction Cool to 0°C add_base->cool_reaction add_sulfonyl_chloride Slowly Add this compound Solution cool_reaction->add_sulfonyl_chloride run_reaction Stir at 0°C to Room Temperature add_sulfonyl_chloride->run_reaction workup Aqueous Work-up run_reaction->workup purify Purification (Chromatography) workup->purify end End purify->end

Caption: Workflow for minimizing hydrolysis in reactions.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Low Product Yield check_hydrolysis Evidence of Hydrolysis? (Precipitate, HCl gas) start->check_hydrolysis improve_anhydrous Improve Anhydrous Technique: - Redry Glassware - Use Fresh Anhydrous Solvents - Check Inert Gas Supply check_hydrolysis->improve_anhydrous Yes check_reagents Check Reagent Purity and Stoichiometry check_hydrolysis->check_reagents No rerun_reaction Re-run Experiment with Optimized Conditions improve_anhydrous->rerun_reaction purify_reagents Purify/Re-titrate Reagents check_reagents->purify_reagents Purity/Stoichiometry Questionable optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions Reagents OK purify_reagents->rerun_reaction optimize_conditions->rerun_reaction

Caption: Troubleshooting flowchart for low reaction yield.

References

Purification of 1-Hexadecanesulfonyl chloride from sulfonic acid byproduct

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-hexadecanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing the common sulfonic acid byproduct from your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound contaminated with 1-hexadecanesulfonic acid?

A1: The presence of 1-hexadecanesulfonic acid is almost always due to the hydrolysis of the sulfonyl chloride.[1] Sulfonyl chlorides are reactive compounds that are sensitive to moisture. Exposure to water, even atmospheric humidity, during the synthesis, workup, or storage can cause this degradation.[1][2]

Q2: How can I confirm the presence and quantity of the sulfonic acid impurity?

A2: Several analytical techniques can be used to assess the purity of your this compound:

  • NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for identifying and quantifying impurities.[3][4] You will observe different chemical shifts for the protons and carbons near the sulfonyl group in the sulfonyl chloride versus the sulfonic acid. Use a dry, aprotic deuterated solvent like CDCl₃ for the analysis.[3]

  • Melting Point Analysis: A pure compound has a sharp, defined melting point. Impurities will typically cause the melting point to decrease and broaden.[4] The reported melting point for this compound is 54-60°C.[5]

  • Chromatography (GC-MS, HPLC): These techniques are excellent for separating the sulfonyl chloride from the non-volatile sulfonic acid and quantifying the purity.[3][4] Note that LC-MS may potentially degrade the sulfonyl chloride during analysis, which could give a false reading of impurities.[4]

  • IR Spectroscopy: This can identify the presence of the sulfonyl chloride functional group through characteristic S=O and S-Cl stretching vibrations.[3]

Q3: What is the most effective method to remove the sulfonic acid byproduct?

A3: The two most common and effective methods are Aqueous Extraction and Recrystallization . The choice depends on the level of impurity and the desired final purity. An aqueous extraction is excellent for removing the highly water-soluble sulfonic acid, while recrystallization is ideal for achieving high purity by removing various types of impurities.[1][6]

Q4: How can I prevent the formation of sulfonic acid in the first place?

A4: Prevention is key. Strict anhydrous (moisture-free) conditions are critical during the synthesis and handling of sulfonyl chlorides. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after aqueous extraction. 1. Product Hydrolysis: Prolonged contact with the aqueous phase can lead to hydrolysis of the desired sulfonyl chloride.[7][8] 2. Emulsion Formation: An emulsion formed during extraction, leading to product loss during phase separation.1. Perform washes quickly and use cold solutions to minimize hydrolysis. 2. Add brine (saturated NaCl solution) to help break the emulsion and improve phase separation.
Product is an oil or waxy solid, not a crystalline powder. 1. Residual Solvent: Incomplete removal of the organic solvent used for extraction or recrystallization. 2. High Impurity Level: Significant amounts of sulfonic acid or other byproducts can depress the melting point.1. Dry the product thoroughly under high vacuum. 2. Perform an initial aqueous wash to remove the bulk of the sulfonic acid, then proceed with recrystallization.
Recrystallization fails (oils out, no crystals form, or everything precipitates). 1. Incorrect Solvent: The solvent may be too polar or non-polar for the compound.[9] 2. Solution Not Saturated: Too much solvent was used. 3. Cooling Too Rapidly: Fast cooling can trap impurities and lead to an oil instead of crystals.1. Select a different solvent or solvent system (e.g., hexanes, hexanes/diethyl ether).[9] 2. Slowly evaporate the solvent until the solution becomes cloudy, then reheat to clarify and cool again. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[6]
Final product is still impure after purification. 1. Inefficient Extraction: Not enough washes were performed to remove all the sulfonic acid. 2. Co-precipitation: The impurity crystallized along with the product during recrystallization.1. Increase the number of aqueous washes. Using a dilute basic solution (e.g., NaHCO₃) can enhance the removal of the acidic byproduct. 2. Re-recrystallize the product, ensuring slow cooling to allow for selective crystallization.[6]
Data Presentation: Purification Method Comparison

The following table presents representative data on the effectiveness of different purification strategies. Note: These are example values to illustrate potential outcomes.

Purification Method Starting Purity (by NMR) Final Purity (by NMR) Typical Yield
Aqueous Extraction85%95-97%85-95%
Recrystallization (Hexanes)85%>98%70-85%
Aqueous Extraction + Recrystallization85%>99%65-80%

Experimental Protocols

Protocol 1: Purification by Aqueous Extraction

This method leverages the high water solubility of the sulfonic acid byproduct to separate it from the less polar, water-insoluble sulfonyl chloride.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) at a concentration of approximately 0.1-0.2 M.

  • Transfer: Transfer the solution to a separatory funnel.

  • Water Wash: Add an equal volume of cold deionized water, shake gently for 30 seconds, allow the layers to separate, and drain the lower aqueous layer.

  • Base Wash: Add an equal volume of cold 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and drain the aqueous layer. This step ensures any remaining sulfonic acid is converted to its highly water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with an equal volume of cold brine (saturated aqueous NaCl) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This technique purifies the compound based on differences in solubility between the sulfonyl chloride and impurities in a given solvent at different temperatures.[10]

  • Solvent Selection: Choose a suitable non-polar solvent. n-Hexane is a good starting point. For some sulfonyl chlorides, a mixed solvent system like chloroform/hexane has been used.[11]

  • Dissolution: Place the crude sulfonyl chloride in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Visualized Workflows and Logic

Troubleshooting_Flowchart start Impure this compound check_impurity Primary impurity is sulfonic acid? start->check_impurity high_impurity High Impurity Level (>10%) check_impurity->high_impurity Yes low_impurity Low Impurity Level (<10%) check_impurity->low_impurity Yes other_impurity Address other impurities (e.g., Chromatography) check_impurity->other_impurity No aqueous_wash Perform Aqueous Extraction (Protocol 1) high_impurity->aqueous_wash recrystallize Perform Recrystallization (Protocol 2) low_impurity->recrystallize check_purity1 Purity sufficient? aqueous_wash->check_purity1 check_purity2 Purity sufficient? recrystallize->check_purity2 check_purity1->recrystallize No end_product Pure Product check_purity1->end_product Yes check_purity2->aqueous_wash No check_purity2->end_product Yes

Caption: Troubleshooting logic for purification method selection.

Aqueous_Extraction_Workflow cluster_prep Preparation cluster_wash Washing Steps cluster_isolate Isolation dissolve 1. Dissolve Crude Product in Diethyl Ether wash_water 2. Wash with Cold Water dissolve->wash_water wash_bicarb 3. Wash with Cold 5% NaHCO3 wash_water->wash_bicarb wash_brine 4. Wash with Cold Brine wash_bicarb->wash_brine dry 5. Dry Organic Layer (e.g., MgSO4) wash_brine->dry filtrate 6. Filter dry->filtrate evaporate 7. Evaporate Solvent filtrate->evaporate pure_product Purified Product evaporate->pure_product

Caption: Experimental workflow for aqueous extraction purification.

Recrystallization_Workflow cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation dissolve_hot 1. Dissolve Crude Product in Minimum Hot Hexane cool_rt 2. Cool Slowly to Room Temp dissolve_hot->cool_rt cool_ice 3. Cool in Ice Bath cool_rt->cool_ice filter_collect 4. Collect Crystals (Vacuum Filtration) cool_ice->filter_collect wash_cold 5. Wash with Ice-Cold Hexane filter_collect->wash_cold dry_vacuum 6. Dry Under Vacuum wash_cold->dry_vacuum pure_product Pure Crystalline Product dry_vacuum->pure_product

Caption: Experimental workflow for recrystallization purification.

References

Technical Support Center: Troubleshooting Side Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for professionals in research, science, and drug development. This resource is designed to provide direct, actionable guidance for troubleshooting common side reactions encountered during the synthesis of sulfonamides using sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing sulfonamides from sulfonyl chlorides?

A1: The primary side reactions include:

  • Di-sulfonylation: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride, resulting in a di-sulfonylated byproduct. This is often caused by using an excess of the sulfonylating agent.[1]

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive with the amine.[1]

  • Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.[1]

  • Reaction with Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) can react violently with sulfonyl chlorides.[2]

Q2: How can I minimize the formation of the di-sulfonylation byproduct?

A2: To favor mono-sulfonylation, it is crucial to control the reaction stoichiometry. Using a 1:1 molar ratio of the primary amine to the sulfonyl chloride is recommended.[3] In some instances, a slight excess of the amine (e.g., 1.1 equivalents) can be beneficial to ensure the complete consumption of the sulfonyl chloride.[3] Additionally, a slow, dropwise addition of the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) can help minimize localized high concentrations of the sulfonylating agent, thus reducing the likelihood of a second sulfonylation.[3]

Q3: What are the best practices to avoid hydrolysis of the sulfonyl chloride?

A3: Strict anhydrous conditions are essential. This includes using anhydrous solvents, thoroughly drying all glassware, and handling reagents in an inert atmosphere (e.g., under nitrogen or argon). It is also advisable to use a fresh or recently purified supply of the sulfonyl chloride.

Q4: Can the choice of base influence the outcome of the reaction?

A4: Yes, the base plays a critical role. While its primary function is to neutralize the HCl generated during the reaction, a strong, non-hindered base can deprotonate the initially formed mono-sulfonamide, making it more susceptible to a second sulfonylation.[4] Consider using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, to improve selectivity for the mono-sulfonated product.[4]

Troubleshooting Guides

Issue 1: Presence of a significant amount of di-sulfonylated byproduct.

Symptoms:

  • A less polar spot on a Thin-Layer Chromatography (TLC) analysis compared to the desired mono-sulfonamide.

  • Mass spectrometry data indicating a molecular weight corresponding to the di-sulfonylated product.

Troubleshooting Workflow:

G start Di-sulfonylation Detected stoichiometry Adjust Stoichiometry (Amine:Sulfonyl Chloride ≈ 1.1:1) start->stoichiometry addition Slow Dropwise Addition of Sulfonyl Chloride at 0 °C stoichiometry->addition If issue persists end Selective Mono-sulfonylation stoichiometry->end Problem Solved base Modify Base (e.g., Pyridine instead of Triethylamine) addition->base If issue persists addition->end Problem Solved temperature Lower Reaction Temperature (Maintain at 0 °C) base->temperature If issue persists base->end Problem Solved purification Purification Required (Chromatography or Recrystallization) temperature->purification If byproducts still present temperature->end Problem Solved purification->end

Caption: Troubleshooting workflow for di-sulfonylation.

Corrective Actions & Protocols:

  • Protocol for Minimizing Di-sulfonylation:

    • Dissolve the primary amine (1.1 equivalents) and a sterically hindered base like pyridine (2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.[3]

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.[3]

    • Monitor the reaction progress by TLC. Once the starting amine is consumed, promptly quench the reaction to prevent further sulfonylation.

Issue 2: Low yield due to hydrolysis of the sulfonyl chloride.

Symptoms:

  • A significant amount of a highly polar byproduct is observed on TLC, corresponding to the sulfonic acid.

  • The desired sulfonamide product is obtained in low yield or not at all.

Troubleshooting Workflow:

G start Sulfonyl Chloride Hydrolysis Suspected dry_glassware Ensure All Glassware is Oven-Dried start->dry_glassware anhydrous_solvents Use Freshly Opened or Distilled Anhydrous Solvents dry_glassware->anhydrous_solvents inert_atmosphere Conduct Reaction Under Inert Atmosphere (N2 or Ar) anhydrous_solvents->inert_atmosphere fresh_reagent Use Fresh or Purified Sulfonyl Chloride inert_atmosphere->fresh_reagent end Minimized Hydrolysis fresh_reagent->end

Caption: Workflow to prevent sulfonyl chloride hydrolysis.

Corrective Actions & Protocols:

  • General Protocol for Anhydrous Sulfonamide Synthesis:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.

    • Set up the reaction under a positive pressure of nitrogen or argon.

    • If the sulfonyl chloride is old or has been exposed to air, consider purification by distillation or recrystallization before use.

Issue 3: Formation of sulfonate ester byproduct.

Symptoms:

  • An unexpected byproduct is observed, particularly when an alcohol is used as a solvent.

  • Mass spectrometry data may indicate a product with a mass corresponding to the sulfonate ester.

Troubleshooting Workflow:

G start Sulfonate Ester Formation Suspected solvent_check Identify and Eliminate Alcohol Solvents or Impurities start->solvent_check aprotic_solvent Switch to an Anhydrous Aprotic Solvent (e.g., DCM, THF, Acetonitrile) solvent_check->aprotic_solvent end Sulfonate Ester Formation Avoided aprotic_solvent->end

Caption: Workflow to prevent sulfonate ester formation.

Corrective Actions & Protocols:

  • Solvent Selection: Always use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or toluene for sulfonamide synthesis. Avoid using alcohols (methanol, ethanol, etc.) as solvents.

Data on Side Reactions

The following tables provide a summary of how different reaction parameters can influence the formation of side products.

Table 1: Effect of Stoichiometry on Di-sulfonylation

Amine:Sulfonyl Chloride RatioTemperature (°C)Mono-sulfonamide Yield (%)Di-sulfonamide Yield (%)
1:1.2256035
1:1258510
1.1:12592<5
1:1090<5

Note: Yields are illustrative and can vary based on specific substrates and other reaction conditions.

Table 2: Effect of Temperature on Side Reactions

ReactionTemperature (°C)Desired Product Yield (%)Major Side Product (%)
Sulfonylation of Primary Amine507025 (Di-sulfonamide)
Sulfonylation of Primary Amine095<5 (Di-sulfonamide)
Sulfonylation in Ethanol258015 (Sulfonate Ester)
Sulfonylation in DCM25>95<1 (Sulfonate Ester)

Note: Yields are illustrative and can vary based on specific substrates and other reaction conditions.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide from a Primary Amine with Minimized Side Reactions

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add the primary amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (2.0 equivalents) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting amine is consumed, quench the reaction by adding water or a dilute aqueous HCl solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to remove any remaining side products.

Protocol 2: Workup and Purification to Remove Di-sulfonated Byproduct

  • Initial Workup: After the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with dilute acid (to remove excess amine and base), water, and brine.

  • Column Chromatography: The di-sulfonated byproduct is typically less polar than the desired mono-sulfonamide. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to first elute the di-sulfonated product, followed by the desired mono-sulfonamide.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Choose a solvent system in which the desired mono-sulfonamide has good solubility at high temperatures and poor solubility at low temperatures, while the di-sulfonated byproduct has different solubility characteristics.

By carefully controlling reaction conditions and following these troubleshooting guidelines, researchers can significantly improve the yield and purity of their desired sulfonamide products.

References

Technical Support Center: Optimizing Sulfonylation with 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-hexadecanesulfonyl chloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the sulfonylation of amines, alcohols, and other nucleophiles with this compound.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing little to no formation of my desired sulfonamide or sulfonate ester product. My starting material is mostly unreacted according to TLC/LC-MS analysis. What could be the cause?

Answer:

Low or no conversion is a common issue that can often be traced back to the quality of the reagents or suboptimal reaction conditions.[1][2]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degraded this compound The sulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive hexadecanesulfonic acid.[1][3] Use a fresh bottle or a properly stored reagent. Ensure all reaction components are rigorously dry.
Insufficient or Inappropriate Base The reaction generates HCl, which must be neutralized.[4] A weak base may not be effective, while an overly strong base can promote side reactions.[4] Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. For less nucleophilic substrates, a stronger, non-nucleophilic base might be necessary.[1]
Low Reaction Temperature The reaction rate may be too slow at low temperatures.[4][5] Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Poor Nucleophilicity of the Substrate Amines or alcohols with electron-withdrawing groups can be less reactive.[1] More forcing conditions, such as a higher temperature or a stronger base, may be required to drive the reaction to completion.[1]
Issue 2: A Major, More Polar Byproduct is Observed on TLC

Question: My reaction shows the formation of a significant amount of a new, highly polar spot on the TLC plate that doesn't correspond to my product. What is this byproduct and how can I prevent it?

Answer:

This polar byproduct is most likely hexadecanesulfonic acid, which results from the hydrolysis of this compound.[1][3][6]

To prevent hydrolysis, implement the following anhydrous techniques:

  • Drying Glassware: Oven-dry all glassware at a minimum of 120°C for several hours and cool it in a desiccator before use.[4]

  • Anhydrous Solvents: Use commercially available anhydrous solvents or distill them from an appropriate drying agent.[4]

  • Inert Atmosphere: Conduct the entire experiment under an inert atmosphere of dry nitrogen or argon using a Schlenk line or a glovebox to prevent exposure to atmospheric moisture.[1][4]

Issue 3: Reaction with an Alcohol Substrate Yields an Alkyl Chloride

Question: When reacting this compound with my alcohol, I am isolating the corresponding alkyl chloride instead of the desired sulfonate ester. Why is this happening?

Answer:

This is a common side reaction where the chloride ion, generated from the sulfonyl chloride, acts as a nucleophile and displaces the newly formed sulfonate ester.[4]

Strategies to Minimize Alkyl Chloride Formation:

  • Optimize Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of pyridine or triethylamine.[3]

  • Control Temperature: Running the reaction at a lower temperature can disfavor the chloride displacement reaction.[4]

  • Alternative Reagents: Consider using 1-hexadecanesulfonic anhydride, if available, which does not produce a chloride byproduct.

Issue 4: The Reaction Mixture Darkens or Forms Tar

Question: During the reaction, the solution turned dark brown/black, and I am having difficulty isolating any clean product. What causes this decomposition?

Answer:

Darkening or tar formation typically indicates the decomposition of starting materials or products.[2][4] This can be caused by excessive heat or the use of incompatible reagents.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can accelerate decomposition pathways.[4] Perform the reaction at a lower temperature (e.g., starting at 0 °C) and allow it to slowly warm to room temperature.

  • Screen Solvents and Bases: The choice of solvent or base can significantly impact stability.[4] Experiment with different solvent and base combinations to find milder conditions that are compatible with your substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common substrates for sulfonylation with this compound?

A1: this compound is an electrophilic reagent that readily reacts with various nucleophiles.[6] The most common substrates include primary and secondary amines (to form sulfonamides) and alcohols or phenols (to form sulfonate esters).[6][7]

Q2: What are the recommended bases and solvents for this reaction?

A2: The choice of base and solvent is crucial for success.[1]

  • Bases: Common choices include tertiary amines like triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA).[3] Pyridine can sometimes act as a nucleophilic catalyst in addition to being a base.[3]

  • Solvents: Anhydrous aprotic solvents are preferred to avoid hydrolysis of the sulfonyl chloride.[3] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common options.

Q3: How should I monitor the reaction's progress?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] This allows you to track the consumption of the limiting reagent and the formation of the product, helping to determine the optimal reaction time.[1]

Q4: What is a general procedure for workup and purification?

A4: A typical aqueous workup involves quenching the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water to neutralize excess acid and unreacted sulfonyl chloride.[4] The product is then extracted into an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[4][8]

Q5: What are the primary safety hazards associated with this compound?

A5: this compound is a corrosive and moisture-sensitive compound.[9] It can cause severe skin burns and serious eye damage.[9] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed under anhydrous conditions to prevent hydrolysis, which releases corrosive HCl gas.[6]

Data Presentation

Table 1: Troubleshooting Summary
ProblemPossible CauseRecommended Solution
Low/No ConversionDegraded sulfonyl chloride, insufficient base, low temperature.[1][4]Use fresh/dry reagents, ensure ≥1 equivalent of base, optimize temperature.[1][4]
Polar ByproductHydrolysis of sulfonyl chloride by moisture.[1][3]Use anhydrous solvents and glassware under an inert atmosphere.[3][4]
Alkyl Chloride Formation (from Alcohols)Nucleophilic attack by chloride ion on the sulfonate ester.[4]Use a non-nucleophilic base; run at a lower temperature.[3][4]
Reaction Darkening/TarDecomposition of reagents or products.[4]Lower the reaction temperature; screen for milder solvents/bases.[4]
Di-sulfonylation (of Primary Amines)Reaction of the sulfonamide product with more sulfonyl chloride.[3]Use 1:1 stoichiometry and add sulfonyl chloride slowly.[3]
Table 2: Typical Reaction Conditions for Sulfonylation of Amines
ParameterConditionRationale
Substrate Primary or Secondary AmineNucleophile for sulfonamide formation.[7]
Reagent This compound (1.0 - 1.2 eq.)Electrophilic sulfonylating agent.
Base Triethylamine or Pyridine (1.1 - 1.5 eq.)Acid scavenger to neutralize generated HCl.[3]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent to prevent hydrolysis.[3]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.[1]
Atmosphere Nitrogen or ArgonPrevents moisture contamination.[1]
Table 3: Typical Reaction Conditions for Sulfonylation of Alcohols
ParameterConditionRationale
Substrate Primary or Secondary AlcoholNucleophile for sulfonate ester formation.[10]
Reagent This compound (1.1 - 1.3 eq.)Electrophilic sulfonylating agent.[10]
Base Pyridine or DIPEA (1.2 - 2.0 eq.)Acid scavenger; pyridine can also act as a catalyst.[3]
Solvent Anhydrous Dichloromethane (DCM) or THFAprotic solvent to prevent hydrolysis.[3]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions like alkyl chloride formation.[4]
Atmosphere Nitrogen or ArgonPrevents moisture contamination.[4]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add the primary amine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the consumption of the amine by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude sulfonamide by flash column chromatography.

Protocol 2: General Procedure for the Sulfonylation of a Primary Alcohol
  • Preparation: Oven-dry a round-bottom flask with a magnetic stir bar and cool it under a nitrogen atmosphere.

  • Reagent Addition: Add the primary alcohol (1.0 eq.) to the flask and dissolve it in anhydrous DCM. Add pyridine (1.5 eq.) and cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the reaction mixture at 0 °C. A precipitate of pyridinium hydrochloride may form.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor the disappearance of the alcohol by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl solution (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude sulfonate ester by flash column chromatography.

Visualizations

Experimental Workflow

experimental_workflow prep Preparation (Dry Glassware, Inert Atmosphere) dissolve Dissolve Substrate (Amine/Alcohol) in Anhydrous Solvent prep->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., TEA, Pyridine) cool->add_base add_sulfonyl Add 1-Hexadecanesulfonyl Chloride Solution Dropwise add_base->add_sulfonyl monitor Monitor Reaction (TLC / LC-MS) add_sulfonyl->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purification (Chromatography / Recrystallization) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for sulfonylation reactions.

Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm no_sm No: Incomplete Reaction check_sm->no_sm No yes_sm Yes: Byproducts Formed check_sm->yes_sm Yes cause1 Cause: - Inactive Reagent - Low Temperature - Insufficient Base no_sm->cause1 polar_byproduct Polar Byproduct (Sulfonic Acid)? yes_sm->polar_byproduct solution1 Solution: - Use Fresh Reagents - Increase Temperature - Add More Base cause1->solution1 cause2 Cause: Moisture Contamination polar_byproduct->cause2 Yes other_byproduct Other Byproducts or Decomposition? polar_byproduct->other_byproduct No yes_polar Yes no_polar No solution2 Solution: Use Anhydrous Conditions (Dry Solvents, Inert Gas) cause2->solution2 cause3 Cause: - Temp Too High - Wrong Base/Solvent other_byproduct->cause3 solution3 Solution: - Lower Temperature - Screen Conditions cause3->solution3

Caption: Decision tree for troubleshooting low reaction yields.

Competing Reaction Pathways

competing_pathways reagents R-OH + C16H33SO2Cl + Base product Desired Product (Sulfonate Ester) R-OSO2C16H33 reagents->product Desired Pathway hydrolysis Side Product (Sulfonic Acid) C16H33SO3H reagents->hydrolysis + H2O (Hydrolysis) alkyl_chloride Side Product (Alkyl Chloride) R-Cl product->alkyl_chloride + Cl- (Displacement)

Caption: Competing pathways in the sulfonylation of an alcohol.

References

Stability of 1-Hexadecanesulfonyl chloride in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Hexadecanesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The primary stability concern is its high reactivity towards nucleophiles, particularly water.[1] Exposure to moisture, even atmospheric humidity, will lead to hydrolysis, yielding the corresponding hexadecanesulfonic acid and hydrochloric acid.[1] This degradation is often rapid and can significantly impact the purity of the reagent and the outcome of your experiment. Therefore, it is crucial to handle and store the compound under anhydrous conditions.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to moisture.[2] It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[2] For long-term storage, refrigeration is recommended; always refer to the supplier's specific storage temperature guidelines on the product label.

Q3: In which solvents is this compound expected to be stable?

A3: this compound is most stable in dry, aprotic organic solvents. Suitable solvents include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and hydrocarbons (e.g., hexanes, toluene). It is crucial to use anhydrous grade solvents to minimize hydrolysis. Protic solvents like alcohols will react with the sulfonyl chloride to form sulfonate esters, and the presence of water will lead to hydrolysis.[1]

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of this compound, especially in the presence of nucleophiles or impurities. Thermal decomposition can lead to the release of hazardous gases such as sulfur oxides and hydrogen chloride.[2] Therefore, it is advisable to conduct reactions at controlled, and often cooler, temperatures and to avoid prolonged heating.

Q5: What are the common side reactions to be aware of when using this compound?

A5: Besides hydrolysis, common side reactions involve reactions with other nucleophiles present in the reaction mixture. For instance, when reacting with primary amines, there is a possibility of double addition to form a sulfonimide.[3] With alcohols, the formation of sulfonate esters is the expected reaction, but this can be a side reaction if the alcohol is an impurity.[1][4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Possible Cause Troubleshooting Step
Degradation of this compound Ensure the reagent was stored under anhydrous conditions and handled under an inert atmosphere. Test the purity of the starting material using techniques like ¹H NMR or titration before use.
Hydrolysis During Reaction Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Reaction with Impurities Purify all solvents and reagents to remove nucleophilic impurities such as water or alcohols.
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some reactions may require cooling to prevent side reactions and degradation.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of the nucleophile may be required in some cases.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Presence of Water The primary byproduct is often the sulfonic acid from hydrolysis. Use rigorous anhydrous techniques.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, using an alcohol as a solvent will lead to the formation of a sulfonate ester.
Double Reaction with Primary Amines When reacting with a primary amine, consider using a slight excess of the amine or slow, controlled addition of the sulfonyl chloride to minimize the formation of the sulfonimide.
Side reactions with multifunctional molecules If your nucleophile has multiple reactive sites, consider using protecting groups to ensure the reaction occurs at the desired position.

Stability Data

Table 1: Qualitative Stability of this compound in Common Solvents at Room Temperature (20-25°C)

SolventStabilityExpected Reaction/Degradation
Dichloromethane (anhydrous)GoodStable for short-term use.
Tetrahydrofuran (THF, anhydrous)GoodStable, but peroxide formation in THF should be monitored.
Hexanes (anhydrous)GoodStable.
Acetonitrile (anhydrous)FairCan be susceptible to slow reaction over time.
MethanolPoorReacts to form methyl hexadecanesulfonate.[1]
WaterVery PoorRapid hydrolysis to hexadecanesulfonic acid.[1]
Dimethylformamide (DMF)Fair to PoorMay contain water impurities and can react with sulfonyl chlorides.
Dimethyl Sulfoxide (DMSO)PoorCan react with sulfonyl chlorides.

Table 2: Estimated Effect of Temperature on the Stability of this compound in an Anhydrous Aprotic Solvent (e.g., Dichloromethane)

TemperatureEstimated Stability
-20°CHigh (Recommended for long-term storage)
0-5°CGood (Suitable for ongoing experiments)
20-25°C (Room Temperature)Moderate (Stable for short periods, but degradation can occur)
>40°CLow (Increased risk of degradation and side reactions)

Experimental Protocols

Protocol for Determining the Stability of this compound

This protocol outlines a general method to quantify the stability of this compound in a specific solvent at a given temperature.

Objective: To determine the rate of degradation of this compound over time.

Materials:

  • This compound

  • Anhydrous solvent of interest

  • Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal)

  • NMR tubes or HPLC vials

  • Constant temperature bath or incubator

  • Analytical instrument (¹H NMR or HPLC-UV)

Procedure:

  • Solution Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 10 mg/mL).

    • Add a known concentration of a stable internal standard to the solution.

  • Sample Incubation:

    • Aliquot the solution into several sealed NMR tubes or HPLC vials.

    • Place the vials in a constant temperature bath set to the desired temperature.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the temperature bath.

    • Immediately analyze the sample using ¹H NMR or HPLC-UV.

  • Data Analysis:

    • For ¹H NMR: Integrate the signal corresponding to a unique proton on this compound (e.g., the protons on the carbon adjacent to the sulfonyl group) and the signal of the internal standard. The ratio of these integrals will be proportional to the concentration of this compound.

    • For HPLC-UV: Determine the peak area of this compound and the internal standard. The ratio of these areas will be proportional to the concentration.

    • Plot the concentration of this compound (or the ratio to the internal standard) versus time.

    • From this plot, you can determine the rate of degradation and the half-life of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare stock solution of this compound and internal standard in anhydrous solvent aliquot Aliquot into sealed vials prep_solution->aliquot incubate Incubate vials at constant temperature aliquot->incubate time_points Remove vials at specific time points incubate->time_points analyze Analyze by NMR or HPLC time_points->analyze data_analysis Calculate concentration and plot vs. time analyze->data_analysis determine_stability Determine degradation rate and half-life data_analysis->determine_stability

Caption: Workflow for determining the stability of this compound.

troubleshooting_logic start Low or No Product Yield check_reagent Is the 1-hexadecanesulfonyl chloride pure and dry? start->check_reagent check_conditions Are the reaction conditions (solvent, atmosphere) anhydrous? start->check_conditions check_temp Is the reaction temperature optimized? start->check_temp check_stoichiometry Is the stoichiometry correct? start->check_stoichiometry solution_reagent Use fresh, properly stored reagent. Verify purity. check_reagent->solution_reagent No solution_conditions Use anhydrous solvents and an inert atmosphere. check_conditions->solution_conditions No solution_temp Adjust temperature based on literature or optimization. check_temp->solution_temp No solution_stoichiometry Recalculate and adjust molar ratios. check_stoichiometry->solution_stoichiometry No

References

Improving the yield of sulfonamide formation with sterically hindered amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis of sulfonamides, with a particular focus on improving yields with sterically hindered amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My sulfonamide synthesis with a sterically hindered amine is resulting in a very low yield. What are the common causes and how can I address them?

A1: Low yields in sulfonamide synthesis, especially with sterically hindered amines, are a common challenge. The primary reasons often relate to the reduced nucleophilicity of the amine and competing side reactions. Here’s a breakdown of the common culprits and potential solutions:

  • Poor Reactivity of the Amine: Sterically hindered amines are less nucleophilic and react more slowly with sulfonyl chlorides.[1]

    • Solution: Consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1][2]

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of water and a base, leading to the formation of the unreactive sulfonic acid.[1][3]

    • Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[3]

  • Degradation of the Sulfonylating Agent: Standard sulfonyl chlorides can be prone to degradation.

    • Solution: Consider using sulfonyl fluorides, which are often more stable and can lead to better yields, particularly with amines that have other functional groups.[1][4]

Q2: I am working with a weakly nucleophilic amine. What strategies can I employ to improve the reaction yield?

A2: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, present a challenge for efficient sulfonamide formation.[5] In these cases, more forcing conditions or alternative coupling strategies are often necessary.[5]

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be cautious of potential side reactions at elevated temperatures.[3]

  • Use a Stronger Base: A stronger base can more effectively deprotonate the amine, increasing its nucleophilicity.

  • Employ a Catalyst: As mentioned, DMAP is an effective catalyst for sulfonylation of weak nucleophiles.[2] It functions as a nucleophilic catalyst, rather than just a base.[2]

  • Alternative Reagents: Consider using a more reactive sulfonylating agent or a coupling agent to facilitate the reaction.

Q3: Are there alternative methods to the standard sulfonyl chloride and amine reaction for synthesizing sulfonamides, especially for challenging substrates?

A3: Yes, several alternative methods have been developed to overcome the limitations of the traditional approach, particularly for sterically hindered or electronically deactivated substrates.

  • Sulfonyl Fluorides with Lewis Acid Catalysis: The use of sulfonyl fluorides activated by a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], provides a mild and effective method for coupling with a wide array of amines, including sterically hindered ones.[4][6]

  • Burgess Reagent: The Burgess reagent can be used for the synthesis of nonsymmetrical sulfamides.[7]

  • One-Pot Syntheses:

    • From thiols: Methods exist for the one-pot synthesis of sulfonamides from thiols, avoiding the isolation of the sulfonyl chloride intermediate.[3]

    • From carboxylic acids: A copper-catalyzed method allows for the conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by a one-pot amination to form the sulfonamide.[8][9]

  • Electrochemical Synthesis: An electrochemical method offers a mild approach to couple thiols and amines directly to form sulfonamides.[10]

Data Presentation

Table 1: Comparison of Catalysts for Sulfonamide Formation

CatalystSulfonylating AgentAmine TypeTypical YieldKey Advantages
4-Dimethylaminopyridine (DMAP)Sulfonyl ChloridesSterically hindered, weakly nucleophilicGood to ExcellentReadily available, effective for challenging amines.[2]
Calcium Triflimide [Ca(NTf₂)₂]Sulfonyl FluoridesWide array of sterically and electronically diverse aminesGood to Excellent[4]Activates stable sulfonyl fluorides under mild conditions.[4][6]
Indium CatalystsSulfonyl ChloridesLess nucleophilic and sterically hindered anilinesExcellent[11]Efficient for a wide range of substrates.[11]

Experimental Protocols

Protocol 1: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the sterically hindered amine (1.0 equiv) and 4-dimethylaminopyridine (DMAP) (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add the sulfonyl chloride (1.05 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Calcium Triflimide-Catalyzed Sulfonylation using a Sulfonyl Fluoride

This method is particularly useful for coupling sulfonyl fluorides with various amines.[4]

  • Preparation: In a dry vial, combine the sulfonyl fluoride (1.0 equiv), the amine (1.2 equiv), and calcium triflimide [Ca(NTf₂)₂] (1.0 equiv).

  • Reaction: Add anhydrous tert-amyl alcohol to the vial and heat the mixture at 60 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired sulfonamide.[4]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification start Dissolve Amine & DMAP in Anhydrous DCM add_sulfonyl Add Sulfonyl Chloride (dropwise at 0°C) start->add_sulfonyl react Warm to RT Stir for 12-24h add_sulfonyl->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with DCM monitor->dilute wash Wash with 1M HCl, NaHCO3, Brine dilute->wash dry Dry over Na2SO4 wash->dry purify Purify by Chromatography dry->purify

Caption: Workflow for DMAP-Catalyzed Sulfonylation.

signaling_pathway cluster_activation Catalytic Activation cluster_reaction Nucleophilic Attack sulfonyl_chloride R-SO2Cl activated_intermediate [R-SO2-DMAP]+Cl- sulfonyl_chloride->activated_intermediate + DMAP dmap DMAP hindered_amine R'-NHR'' (Sterically Hindered) activated_intermediate->hindered_amine Reaction with Amine sulfonamide R-SO2-NR'R'' (Product) hindered_amine->sulfonamide Nucleophilic Attack

Caption: DMAP Catalysis Pathway for Sulfonamide Formation.

References

Technical Support Center: 1-Hexadecanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexadecanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound and what catalysts are typically used?

A1: this compound is a highly reactive electrophile primarily used for substitution reactions with nucleophiles.[1] The two most common reactions are:

  • Sulfonamide Formation: Reaction with primary or secondary amines to form sulfonamides. These reactions are typically facilitated by a base like pyridine or triethylamine (Et₃N) to neutralize the HCl byproduct.[1][2]

  • Sulfonate Ester Formation: Reaction with alcohols or phenols to form sulfonate esters.[1][3] Amine bases such as pyridine are also used in these reactions to act as a nucleophilic catalyst and an acid scavenger.[4][5]

Q2: My reaction yield is very low. What are the common causes and how can I improve it?

A2: Low yields in reactions with this compound are often traced back to a few key issues:

  • Hydrolysis of Starting Material: this compound is extremely sensitive to moisture and can readily hydrolyze to the unreactive hexadecanesulfonic acid.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inadequate Acid Scavenging: The reaction produces hydrochloric acid (HCl), which can protonate your nucleophile (amine or alcohol), rendering it unreactive. A stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is crucial.[1][6] For sluggish reactions, using a slight excess of the base may be beneficial.

  • Sub-optimal Temperature: While reactions are often started at 0°C to control the initial exothermic reaction, the reaction may require warming to room temperature or even gentle heating to go to completion. Monitor the reaction by TLC or GC to determine the optimal temperature profile.

Q3: I am reacting this compound with a primary amine and getting a significant amount of a byproduct. What could it be and how do I prevent it?

A3: A common side reaction with primary amines is the formation of a di-sulfonated product (a di-sulfonamide).[7] This occurs when the initially formed secondary sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride. To minimize this:

  • Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[7]

  • Employ slow, dropwise addition of the sulfonyl chloride to the amine solution to avoid localized high concentrations of the electrophile.[7]

  • Conduct the reaction at lower temperatures (e.g., maintain at 0°C for a longer period before warming).[7]

Q4: How should I store and handle this compound to prevent degradation?

A4: Due to its high moisture sensitivity, this compound must be handled with care.[1] It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator. The storage temperature should be at room temperature in an inert atmosphere. When weighing and transferring the reagent, do so quickly and under dry conditions to minimize exposure to atmospheric moisture.

Troubleshooting Workflows

Below are troubleshooting workflows for common issues encountered during reactions with this compound.

troubleshooting_low_yield start Problem: Low Product Yield check_reagent Was the sulfonyl chloride handled under anhydrous conditions? start->check_reagent check_conditions Were anhydrous solvents and an inert atmosphere used? check_reagent->check_conditions Yes solution_reagent Solution: Use fresh or purified sulfonyl chloride. Handle under N2/Ar. check_reagent->solution_reagent No check_base Was a stoichiometric amount of base (e.g., Pyridine, Et3N) used? check_conditions->check_base Yes solution_conditions Solution: Oven-dry glassware. Use anhydrous solvents. Run under N2/Ar. check_conditions->solution_conditions No check_temp Was the reaction temperature optimized (monitored by TLC/GC)? check_base->check_temp Yes solution_base Solution: Ensure at least 1 equivalent of base is used to scavenge HCl. check_base->solution_base No solution_temp Solution: Try warming the reaction to RT or gentle heating after initial addition. check_temp->solution_temp No end_node Yield Improved check_temp->end_node Yes solution_reagent->end_node solution_conditions->end_node solution_base->end_node solution_temp->end_node

Caption: Troubleshooting workflow for low reaction yields.

Catalyst and Base Selection Guide

The choice of catalyst or base is critical for a successful reaction. This guide provides a starting point for common transformations.

catalyst_selection start Select Nucleophile amine Amine (for Sulfonamide) start->amine alcohol Alcohol (for Sulfonate Ester) start->alcohol amine_type Primary or Secondary Amine? amine->amine_type alcohol_type Primary or Secondary Alcohol? alcohol->alcohol_type amine_base Use Pyridine or Triethylamine (Et3N) as a base (>=1 equivalent). Pyridine can also act as a nucleophilic catalyst. amine_type->amine_base alcohol_base Use Pyridine as a base and catalyst. For sterically hindered alcohols, stronger non-nucleophilic bases might be considered. alcohol_type->alcohol_base

Caption: Decision guide for selecting a base/catalyst.

Quantitative Data

The following tables summarize typical reaction conditions and yields for sulfonamide and sulfonate ester synthesis based on general sulfonyl chloride chemistry. These serve as a guideline for optimizing reactions with this compound.

Table 1: Representative Conditions for Sulfonamide Synthesis

Nucleophile (Amine)Base/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Primary/Secondary AmineTriethylamineAcetonitrileReflux1>90[8]
Substituted AnilinesNone (Microwave)Solvent-FreeMW Irradiation< 5 min90-97[9]
BenzylamineTriethylamineCH₂Cl₂0162 (Sulfinamide)[10]
Various AminesIndiumN/A801-385-95[11][12]

Table 2: Representative Conditions for Sulfonate Ester Synthesis

Nucleophile (Alcohol)Base/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Primary/Secondary AlcoholsPyridineCH₂Cl₂0 to RTN/AHigh[4][5]
PhenolsCs₂CO₃N/ART0.5-185-95[12]
Various AlcoholsIndiumN/A801-385-95[12]
Primary/Secondary AlcoholsMe₂N(CH₂)nNMe₂ / NEt₃N/AN/AN/AHigh[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-1-Hexadecanesulfonamide

This protocol describes a standard method for reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (Et₃N) or Pyridine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) to a round-bottom flask containing anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add triethylamine or pyridine (1.1 eq) to the amine solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine/base mixture at 0°C over 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: General Procedure for the Synthesis of 1-Hexadecanesulfonate Esters

This protocol outlines a standard method for the reaction between this compound and an alcohol.

Materials:

  • This compound

  • Alcohol or Phenol (1.0 equivalent)

  • Pyridine (as both base and solvent, or as a base in DCM)

  • Anhydrous Dichloromethane (DCM) (if needed)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in anhydrous pyridine or anhydrous DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath. If using DCM, add 1.2 equivalents of pyridine.

  • Sulfonyl Chloride Addition: Add this compound (1.1 eq) portion-wise or as a solution in DCM to the cold, stirring alcohol solution. The alcohol will attack the sulfur atom, displacing the chloride.[4]

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor for completion by TLC. The reaction proceeds with retention of the alcohol's stereochemistry.[4]

  • Workup:

    • Dilute the reaction mixture with DCM or diethyl ether.

    • Transfer to a separatory funnel and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the solution and remove the solvent in vacuo. Purify the resulting crude sulfonate ester by flash chromatography on silica gel.

References

Technical Support Center: Monitoring Reactions with 1-Hexadecanesulfonyl Chloride by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 1-Hexadecanesulfonyl chloride using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent system (mobile phase) for TLC analysis of a reaction with this compound?

A1: The selection of an appropriate solvent system is critical for achieving good separation of your starting material (this compound), your desired product (e.g., a sulfonamide), and potential byproducts. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.

Due to the long, non-polar C16 alkyl chain, this compound is relatively non-polar. The resulting sulfonamide will be more polar, and the potential hydrolysis byproduct, 1-hexadecanesulfonic acid, will be significantly more polar.

A typical starting solvent system is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate. You can then adjust the polarity based on the initial results:

  • If all spots remain near the baseline (low Rf): The solvent system is not polar enough. Gradually increase the proportion of ethyl acetate.

  • If all spots are near the solvent front (high Rf): The solvent system is too polar. Increase the proportion of hexane.[1][2]

An ideal solvent system will give your product an Rf value between 0.3 and 0.7, allowing for clear separation from both the starting material and any highly polar byproducts.[3][4]

Q2: My spots are not visible under UV light. How can I visualize my TLC plate?

A2: this compound and its corresponding aliphatic sulfonamides lack strong UV chromophores, making them difficult to visualize with a standard UV lamp (254 nm).[5] In such cases, chemical staining is necessary.[6]

Several staining agents can be effective:

  • Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. It will visualize the sulfonyl chloride and sulfonamide, as well as other functional groups. Spots typically appear as yellow-brown on a purple background.[7]

  • Phosphomolybdic Acid (PMA) Stain: This is another versatile stain that works for a wide range of organic compounds. After dipping the plate in the PMA solution, gentle heating is required to develop the spots, which usually appear as green or blue-green spots on a yellow-green background.

  • Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of iodine is a simple and often effective method. Iodine vapor will adsorb to the organic compounds on the plate, revealing them as temporary brown spots.[7] It's important to circle the spots with a pencil immediately after removal from the chamber, as the color will fade.

Q3: I see a spot that streaks up the TLC plate. What causes this and how can I fix it?

A3: Streaking is a common issue when analyzing amphiphilic molecules like this compound and its derivatives on silica gel.[8] The polar sulfonyl chloride head group interacts strongly with the silica, while the long non-polar alkyl chain has a high affinity for the less polar mobile phase. This can lead to poor spot definition.

Here are some troubleshooting steps:

  • Sample Concentration: The most common cause of streaking is an overloaded sample.[1][8] Dilute your reaction mixture sample before spotting it on the TLC plate.

  • Solvent System Modification:

    • For acidic compounds like the sulfonic acid byproduct, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[1]

    • For basic compounds (if your reaction involves an amine that could be present in excess), adding a small amount of a base like triethylamine (0.1–2.0%) can help.[1]

  • Use of Reversed-Phase TLC: If streaking persists on silica gel (normal phase), consider using a C18-functionalized silica plate (reversed-phase TLC). For these plates, you will need to use a more polar solvent system (e.g., methanol/water or acetonitrile/water).

Q4: How can I be sure that the new spot on my TLC plate is the product and not a byproduct?

A4: The best way to track the progress of your reaction and distinguish the product from other species is to use a three-lane spotting technique on your TLC plate:

  • Lane 1 (Starting Material - SM): Spot a dilute solution of your limiting reactant (e.g., the amine or alcohol you are reacting with this compound).

  • Lane 2 (Co-spot - Co): In the middle lane, first spot the starting material, and then carefully spot your reaction mixture on top of it.

  • Lane 3 (Reaction Mixture - RM): Spot a dilute sample of your reaction mixture.

By comparing the three lanes after development and visualization, you can confidently track the reaction. The product spot in the RM lane should be distinct from the SM spot. The co-spot lane will help to resolve any ambiguity if the Rf values of the starting material and product are very similar.[9] The reaction is complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible after development and staining. 1. Sample is too dilute. 2. The chosen stain is not suitable for your compounds. 3. The compounds may have evaporated from the plate (less likely for these high molecular weight compounds).1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][8] 2. Try a different, more general stain like potassium permanganate or phosphomolybdic acid.[7]
Spots are elongated or "streaky". 1. Sample is too concentrated. 2. The compound is interacting too strongly or poorly with the silica plate due to its amphiphilic nature. 3. The solvent system is not optimized.1. Dilute the sample before spotting.[1][2] 2. Add a small amount of a modifier (e.g., acetic acid for acidic spots, triethylamine for basic spots) to your eluent.[1] 3. Consider using reversed-phase TLC (C18 plates) with a polar solvent system.
The Rf values are too high (spots near the solvent front). The eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.[1]
The Rf values are too low (spots near the baseline). The eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[1]
A new spot appears at the baseline that does not move. This is likely the 1-hexadecanesulfonic acid byproduct from the hydrolysis of this compound.This is a common side reaction. To minimize it, ensure your reaction is conducted under anhydrous (dry) conditions. The appearance of this spot confirms a side reaction is occurring.
The solvent front is uneven. 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom of the TLC plate is not level.1. Ensure the TLC plate is standing straight in the chamber. 2. Make sure the bottom edge of the plate is smooth and sits flat on the bottom of the chamber.

Quantitative Data Summary

The following table provides estimated Rf values for this compound and related compounds on a standard silica gel TLC plate. These values are illustrative and can vary depending on the specific experimental conditions (e.g., temperature, humidity, saturation of the TLC chamber).

Compound Structure Typical Mobile Phase Estimated Rf Value Notes
This compoundCH3(CH2)15SO2Cl9:1 Hexane:Ethyl Acetate~ 0.7 - 0.8Relatively non-polar, will travel high up the plate.
N-Benzyl-1-hexadecanesulfonamideCH3(CH2)15SO2NHCH2Ph9:1 Hexane:Ethyl Acetate~ 0.4 - 0.5More polar than the starting sulfonyl chloride due to the amide group.
1-Hexadecanesulfonic acidCH3(CH2)15SO3H9:1 Hexane:Ethyl Acetate~ 0.0 - 0.1Highly polar hydrolysis byproduct, will likely remain at or very near the baseline.

Experimental Protocol: Synthesis of N-Benzyl-1-hexadecanesulfonamide

This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and its monitoring by TLC.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel TLC plates (with fluorescent indicator F254, though staining will be required for visualization)

  • Developing chamber

  • Capillary tubes for spotting

  • Potassium permanganate stain (0.5 g KMnO4, 10 g K2CO3, 0.25 g NaOH in 100 mL water)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.2 mmol) followed by the dropwise addition of benzylamine (1.0 mmol).

  • Reaction Monitoring:

    • Immediately after the addition, take a small aliquot of the reaction mixture using a capillary tube and spot it on the "RM" and "Co" lanes of a pre-prepared TLC plate. Spot the starting benzylamine on the "SM" and "Co" lanes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Continue to monitor the reaction by TLC every 30-60 minutes.

  • TLC Development:

    • Place the spotted TLC plate in a developing chamber containing a 9:1 Hexane:Ethyl Acetate solvent system. Ensure the solvent level is below the spotting line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate with a stream of air or gently with a heat gun.

  • Visualization:

    • Dip the dried plate into the potassium permanganate stain using forceps.

    • Gently wipe the back of the plate and warm it with a heat gun to develop the spots. The starting sulfonyl chloride, the sulfonamide product, and the benzylamine will appear as yellow-brown spots on a purple background.

  • Analysis: Compare the spots in the "RM" lane to the "SM" lane. The reaction is complete when the spot corresponding to the limiting reactant (benzylamine) has disappeared from the "RM" lane, and a new, lower Rf spot corresponding to the N-benzyl-1-hexadecanesulfonamide is prominent.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer can then be washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography using a solvent system guided by the TLC analysis.

Visualizations

TLC_Troubleshooting_Workflow cluster_streaking Troubleshoot Streaking cluster_no_spots Troubleshoot Visibility cluster_rf_issue Adjust Polarity start Start TLC Analysis issue Problem Identified? start->issue streaking Streaking or Elongated Spots issue->streaking Yes (Streaking) no_spots No Spots Visible issue->no_spots Yes (No Spots) rf_issue Rf Too High or Too Low issue->rf_issue Yes (Rf Issue) good_tlc Good Separation (Rf 0.3-0.7) issue->good_tlc No dilute Dilute Sample streaking->dilute concentrate Concentrate Sample Spot no_spots->concentrate inc_polar Increase Eluent Polarity (More Ethyl Acetate) rf_issue->inc_polar Rf too low dec_polar Decrease Eluent Polarity (More Hexane) rf_issue->dec_polar Rf too high end Continue Reaction Monitoring or Proceed to Work-up good_tlc->end add_modifier Add Modifier to Eluent (e.g., AcOH or Et3N) dilute->add_modifier rev_phase Use Reversed-Phase TLC add_modifier->rev_phase rev_phase->start Re-run TLC change_stain Use a Different Stain (e.g., KMnO4, PMA) concentrate->change_stain change_stain->start Re-run TLC inc_polar->start Re-run TLC dec_polar->start Re-run TLC

Caption: Troubleshooting workflow for common TLC issues.

Caption: Logical relationships in TLC reaction monitoring.

References

Technical Support Center: Managing Exothermicity in 1-Hexadecanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive compound 1-Hexadecanesulfonyl chloride. The focus is on safely managing the exothermicity of its reactions to ensure procedural safety, maximize product yield, and maintain purity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to poor management of the reaction exotherm.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

  • Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and what are the likely causes?

  • Answer: A runaway reaction is a critical safety hazard. Immediate action is required to bring the reaction under control.

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of this compound or the nucleophile.

    • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.

    • Increase Stirring: Ensure vigorous stirring to improve heat dissipation and prevent localized hot spots.[1]

    • Emergency Quenching: If the temperature continues to rise, and a pre-planned quenching procedure is in place, execute it by adding a suitable, pre-chilled quenching agent.

    Potential Causes & Long-Term Solutions:

    • Reagent Addition Rate: The most common cause is adding the sulfonyl chloride too quickly, causing heat generation to exceed the cooling system's capacity.[1]

      • Solution: Significantly slow down the addition rate. Utilize a syringe pump or a dropping funnel for precise, controlled addition.

    • Inadequate Cooling: The cooling bath may be insufficient for the reaction scale.

      • Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a mechanical chiller. Ensure good surface contact between the reaction vessel and the cooling medium.[1]

    • Poor Mixing: Inefficient stirring can lead to localized concentration and temperature gradients.

      • Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous reactions to ensure uniform mixing.

Issue 2: Low Yield of the Desired Product

  • Question: My reaction has a low yield. Could this be related to the exotherm?

  • Answer: Yes, improper temperature control is a common cause of low yields.

    • Temperature Too High: An unmanaged exotherm can lead to:

      • Degradation: Both reactants and the desired product can decompose at elevated temperatures.[1]

      • Side Reactions: Unwanted side reactions are often accelerated at higher temperatures.

    • Temperature Too Low: Over-cooling the reaction can also be detrimental:

      • Slow Reaction Rate: The desired reaction may be too slow or not proceed to completion.[1]

      • Precipitation: Reactants may precipitate out of the solution if the temperature drops below their solubility limit.[1]

    Solution: Maintain the reaction within the optimal temperature range specified in your protocol (often between 0°C and 15°C for many sulfonamide syntheses).[1] Closely monitor the internal reaction temperature with a calibrated thermometer.

Issue 3: Impure Product with Significant Coloration

  • Question: My final product is impure and colored. How is this connected to the exothermic nature of the reaction?

  • Answer: Product impurity and coloration are often consequences of poor temperature control.

    • Side Reactions: High temperatures can promote the formation of byproducts. For instance, in the synthesis of sulfonyl chlorides, excessive heat can lead to the formation of sulfones.

    • Degradation: The desired product or starting materials may degrade at high temperatures, forming colored impurities.

    • Oxidation: In the presence of certain reagents, high temperatures can facilitate oxidative side reactions, which often produce highly colored compounds.

    Solutions:

    • Strict Temperature Control: Maintain a consistent and low reaction temperature to minimize the activation energy available for side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your reagents are sensitive to air at elevated temperatures.

    • Controlled Quenching: Quench the reaction at a low temperature (e.g., by pouring the reaction mixture onto ice) to minimize hydrolysis of the product and other temperature-induced side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound? A1: The most common exothermic reactions are:

  • Substitution Reactions: Reactions with nucleophiles such as amines (to form sulfonamides) and alcohols (to form sulfonate esters) are highly exothermic.[3]

  • Hydrolysis: Reaction with water to form hexadecanesulfonic acid is also exothermic and a common side reaction.[3]

  • Synthesis: The synthesis of this compound from 1-hexadecanol and chlorosulfonic acid is a very exothermic process.[3]

Q2: How can I estimate the potential hazard of an exothermic reaction with this compound? A2: A thorough risk assessment should be performed. This includes reviewing the Safety Data Sheet (SDS) for all reagents, understanding the potential for runaway reactions, and, if possible, obtaining reaction calorimetry data. Key parameters to consider are the heat of reaction (ΔH), the adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).

Q3: What is a safe and effective way to quench a reaction involving this compound? A3: A controlled quench is crucial to minimize hydrolysis and control any residual exotherm. A common and effective method is to slowly pour the reaction mixture onto crushed ice with vigorous stirring.[3] For larger scale reactions, the quenching agent (e.g., cold water or a buffered solution) can be added slowly to the reaction mixture while maintaining external cooling.

Q4: Can the order of reagent addition affect the exotherm? A4: Yes, the order of addition can be critical. For example, in sulfonamide synthesis, slowly adding the sulfonyl chloride to a cooled solution of the amine is the standard procedure. Reverse addition (adding the amine to the sulfonyl chloride) can sometimes be used to control the reaction but must be evaluated on a case-by-case basis.

Q5: What are the signs of a developing runaway reaction? A5: Key indicators include:

  • A sudden, rapid increase in the internal reaction temperature that does not respond to cooling.

  • An unexpected increase in pressure within the reaction vessel.

  • Vigorous gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture.

Quantitative Data on Exothermic Reactions

Table 1: Heat of Reaction for a Representative Sulfonation

ReactionReactantsHeat of Reaction (kJ/kg)Adiabatic Temperature Rise (°C)Source
Aromatic Amine SulfonationAromatic Amine, Oleum (65%) in Sulfuric Acid144.2104[4]

Table 2: Typical Experimental Parameters for Controlling Exotherms

ParameterTypical Value/MethodPurposeSource
Reagent Addition Slow, dropwise addition via dropping funnel or syringe pump over 30-60 minutes.To match the rate of heat generation with the rate of heat removal.[5]
Temperature Control Maintain internal reaction temperature between 0°C and 10°C using an ice bath.To minimize side reactions and prevent runaway conditions.[5]
Agitation Vigorous stirring with a magnetic stir bar or overhead mechanical stirrer.To ensure uniform temperature and concentration, preventing hot spots.[1]
Quenching Pouring the reaction mixture slowly onto crushed ice with vigorous stirring.To rapidly cool the reaction and precipitate the product while minimizing hydrolysis.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture back to 0°C and slowly quench by adding cold water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl (to remove excess amine), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Exotherm_Troubleshooting start Exothermic Reaction Setup monitor Monitor Internal Temperature start->monitor stable Temperature Stable? monitor->stable unstable Rapid Temperature Rise? stable->unstable No proceed Continue Reaction stable->proceed Yes unstable->proceed No runaway Potential Runaway! unstable->runaway Yes end Reaction Complete proceed->end stop_addition Stop Reagent Addition runaway->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling increase_stirring Increase Stirring enhance_cooling->increase_stirring emergency_quench Emergency Quench (if planned) increase_stirring->emergency_quench

Caption: Troubleshooting workflow for an exothermic reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile in Anhydrous Solvent |  Under Inert Atmosphere B Cool to 0°C in Ice Bath A->B D Slow, Dropwise Addition |  Maintain T < 10°C B->D C Prepare Solution of this compound C->D E Stir at Room Temperature |  Monitor by TLC/LC-MS D->E F Quench with Cold Aqueous Solution E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Recrystallization or Chromatography H->I

Caption: A typical experimental workflow for a controlled reaction.

References

Byproduct formation from over-chlorination in 1-Hexadecanesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hexadecanesulfonyl chloride. The following information addresses common issues, particularly the formation of byproducts due to over-chlorination.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound from 1-hexadecanol and chlorosulfonic acid?

A1: The two main types of byproducts are formed through over-chlorination and hydrolysis. Over-chlorination can lead to the formation of dichlorinated hexadecane sulfonyl chlorides.[1] Hydrolysis of the desired product, which is sensitive to moisture, results in the formation of 1-hexadecanesulfonic acid.[1][2]

Q2: How does the molar ratio of chlorosulfonic acid to 1-hexadecanol affect the reaction outcome?

A2: The molar ratio of chlorosulfonic acid to 1-hexadecanol is a critical parameter. While a sufficient excess of chlorosulfonic acid is necessary to drive the reaction to completion, a large excess (e.g., greater than 10 equivalents) can increase the likelihood of over-chlorination, leading to the formation of dichlorinated byproducts.[1] Conversely, an insufficient amount of chlorosulfonic acid may result in incomplete conversion of the starting material.

Q3: What are the optimal reaction conditions to minimize byproduct formation?

A3: To minimize byproduct formation, it is recommended to use a moderate excess of chlorosulfonic acid (typically 5-10 equivalents).[1] The reaction should be conducted under anhydrous conditions to prevent hydrolysis, which can be achieved by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] Temperature control is also crucial; the reaction is typically initiated at a low temperature and then gradually warmed.

Q4: How can I purify this compound from the reaction mixture?

A4: Flash chromatography is a commonly used method for the purification of this compound from byproducts and unreacted starting materials.[3] The crude product is typically dissolved in a minimal amount of a suitable solvent and then separated on a silica gel column using an appropriate eluent system.

Q5: What analytical techniques are suitable for identifying and quantifying the product and byproducts?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is effective for structural elucidation and confirming the identity of the desired product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts, such as different chlorinated species.[1]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Suboptimal reaction temperature.1. Ensure a sufficient excess of chlorosulfonic acid is used (5-10 equivalents). 2. Perform the aqueous workup quickly and at a low temperature. Ensure all glassware and solvents are anhydrous.[1][4] 3. Follow the recommended temperature profile for the reaction.
Presence of significant amounts of dichlorinated byproducts Excessive amount of chlorosulfonic acid used.Reduce the number of equivalents of chlorosulfonic acid to the lower end of the recommended range (e.g., 5-8 equivalents).
Product appears oily or does not solidify Presence of impurities, particularly unreacted 1-hexadecanol or byproducts.Purify the crude product using flash chromatography.
Reaction is very slow or stalls 1. Low reaction temperature. 2. Poor quality of reagents.1. Gradually increase the reaction temperature according to the established protocol. 2. Use freshly distilled or high-purity chlorosulfonic acid and anhydrous 1-hexadecanol.
Formation of a significant amount of 1-hexadecanesulfonic acid Exposure of the reaction mixture or product to moisture.Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the workup.[1][2]

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the yield and purity of this compound.

Table 1: Effect of Molar Ratio of Chlorosulfonic Acid on Product Distribution

Molar Ratio (Chlorosulfonic Acid : 1-Hexadecanol)Relative Yield of this compoundRelative Amount of Dichlorinated Byproducts
< 5 : 1LowerLow
5 - 10 : 1 (Optimal) High Moderate
> 10 : 1HighHigh

Note: This table is based on qualitative descriptions found in the literature. Precise quantitative data may vary based on specific reaction conditions.

Table 2: Influence of Reaction Conditions on Yield and Purity

ParameterConditionImpact on YieldImpact on Purity
Reaction Temperature Too lowDecreased (incomplete reaction)High
Optimal (e.g., 0°C to 50°C)HighHigh
Too highDecreased (decomposition)Low
Reaction Time Too shortDecreased (incomplete reaction)High
Optimal (e.g., 2-4 hours)HighHigh
Too longNo significant improvement, potential for more side reactionsMay decrease
Atmosphere Anhydrous (Inert gas)HighHigh
Ambient (presence of moisture)Decreased (hydrolysis)Low

Experimental Protocols

Synthesis of this compound from 1-Hexadecanol

This protocol is a general guideline and should be adapted and optimized as necessary.

Materials:

  • 1-Hexadecanol

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve 1-hexadecanol (1 equivalent) in anhydrous dichloromethane and add it to the flask.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (5-10 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50°C) for 2-4 hours.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC).

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Carefully and slowly quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents (1-Hexadecanol, CH2Cl2) setup_apparatus Set up Flame-Dried Apparatus under Inert Atmosphere prep_reagents->setup_apparatus dissolve Dissolve 1-Hexadecanol in CH2Cl2 setup_apparatus->dissolve cool_0c Cool to 0°C dissolve->cool_0c add_csa Slowly Add Chlorosulfonic Acid (5-10 eq) cool_0c->add_csa warm_rt Warm to Room Temperature add_csa->warm_rt reflux Reflux (40-50°C, 2-4h) warm_rt->reflux quench Quench with Ice reflux->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify analyze Analyze Product (NMR, GC-MS) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield high_byproducts High Byproduct Levels? start->high_byproducts oily_product Oily/Non-Solid Product? start->oily_product low_yield->high_byproducts No cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Yes high_byproducts->oily_product No cause_overchlorination Over-chlorination? high_byproducts->cause_overchlorination Yes cause_impurities Impurities Present? oily_product->cause_impurities Yes cause_hydrolysis Product Hydrolysis? cause_incomplete->cause_hydrolysis No solution_increase_csa Increase Equivalents of Chlorosulfonic Acid cause_incomplete->solution_increase_csa Yes solution_anhydrous Ensure Anhydrous Conditions and Cold Workup cause_hydrolysis->solution_anhydrous Yes cause_overchlorination->cause_hydrolysis No solution_reduce_csa Reduce Equivalents of Chlorosulfonic Acid cause_overchlorination->solution_reduce_csa Yes solution_purify Purify via Flash Chromatography cause_impurities->solution_purify Yes

References

Validation & Comparative

Purity Analysis of 1-Hexadecanesulfonyl Chloride: A Comparative Guide to Titrimetric and Instrumental Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of reactive intermediates like 1-Hexadecanesulfonyl chloride is crucial for ensuring the reliability of synthetic outcomes and the quality of final products.[1] This guide provides an objective comparison of analytical techniques for assessing the purity of this compound, with a special focus on classical titration methods. The performance of these methods is compared with modern spectroscopic and chromatographic alternatives, supported by experimental protocols and data.

Comparison of Analytical Techniques

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for rapid quantification, structural confirmation, or the identification of specific impurities. While modern instrumental methods offer high sensitivity and specificity, titrimetric analysis remains a simple, cost-effective, and accurate option for determining the bulk purity of sulfonyl chlorides.[1]

Table 1: Performance Comparison of Analytical Methods for this compound Purity

Technique Principle Pros Cons Application Quantitative Data
Titration (Hydrolysis Method) The sample is hydrolyzed to form hexadecanesulfonic acid and hydrochloric acid (HCl). The total acid is titrated with a standard base, and the resulting chloride is titrated with silver nitrate.[2]- Low cost- High accuracy and precision for bulk analysis- No specialized equipment needed- Less sensitive than instrumental methods- Does not identify specific impurities- Susceptible to interference from other acidic or halide impuritiesRoutine purity assessment of raw material and in-process control.Precision: Relative Standard Deviation (RSD) typically < 1%.
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms. Purity is determined by comparing the integration of characteristic peaks of the analyte to those of a known internal standard (qNMR).[1]- Provides structural confirmation- Can identify and quantify impurities if their signals are resolved- Non-destructive- Requires expensive instrumentation- Sample must be soluble in deuterated solvents- Lower sensitivity for minor impuritiesStructural verification and quantification of major components.Accuracy: Typically ±1-2% with a suitable internal standard.
FT-IR Spectroscopy Measures the absorption of infrared radiation by the molecule, identifying functional groups.- Fast and simple- Excellent for confirming the presence of the sulfonyl chloride group (S=O and S-Cl stretches)[2]- Not inherently quantitative- Provides limited information on overall purityRapid identity confirmation.Primarily qualitative.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning behavior, followed by mass-based detection.- High sensitivity and selectivity- Excellent for separating and identifying volatile impurities- this compound is thermally labile and requires derivatization (e.g., to a sulfonamide)[1][3]- Derivatization adds complexity and potential for errorDetailed impurity profiling.Detection limits can be in the ppm range, depending on the method.
High-Performance Liquid Chromatography (HPLC-UV) Separates compounds based on their partitioning between a stationary and mobile phase, with UV detection.- Suitable for non-volatile and thermally labile compounds- Can be highly accurate and precise- May require derivatization to improve UV detection[1][4]- Requires method development and validationQuantification of the main component and non-volatile impurities.Purity by area percent; can achieve high precision (RSD < 0.5%).

Experimental Protocol: Purity of this compound by Two-Step Titration

This method determines the purity of this compound by quantifying the hydrochloric acid produced upon its complete hydrolysis. A subsequent acid-base titration quantifies total acidity, allowing for the estimation of pre-existing sulfonic acid impurity.

Principle:

  • Hydrolysis: this compound reacts with water to produce one equivalent of hexadecanesulfonic acid and one equivalent of hydrochloric acid. C16H33SO2Cl + H2O → C16H33SO3H + HCl

  • Argentometric Titration: The chloride ions (from HCl) are titrated with a standardized solution of silver nitrate (AgNO₃) using a potentiometric endpoint. The amount of AgNO₃ consumed is directly proportional to the amount of this compound in the sample.

  • Acid-Base Titration: The total acid content (C₁₆H₃₃SO₃H + HCl) is titrated with a standardized solution of sodium hydroxide (NaOH).

Reagents and Equipment:

  • This compound sample

  • Acetone, analytical grade

  • Deionized water

  • 0.1 M Silver Nitrate (AgNO₃), standardized solution

  • 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • Potentiometric autotitrator with a silver combination electrode

  • Analytical balance, readable to 0.1 mg

  • Volumetric flasks and pipettes, Class A

Procedure:

  • Sample Preparation: Accurately weigh approximately 320-350 mg of the this compound sample into a 150 mL beaker.

  • Hydrolysis: Add 50 mL of acetone to dissolve the sample. While stirring, add 50 mL of deionized water. Cover the beaker and stir for 15 minutes at room temperature to ensure complete hydrolysis.

  • Argentometric Titration (Determination of HCl):

    • Immerse the silver electrode into the prepared sample solution.

    • Titrate the solution with standardized 0.1 M AgNO₃ solution.

    • Record the volume of AgNO₃ consumed at the potentiometric endpoint (V_AgNO₃).

  • Acid-Base Titration (Determination of Total Acid):

    • Prepare a second, identical sample following steps 1 and 2.

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with standardized 0.1 M NaOH solution to a potentiometric endpoint (or phenolphthalein endpoint).

    • Record the volume of NaOH consumed (V_NaOH).

Calculations:

  • Purity based on Chloride Content: Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_sample) / (W_sample × 10) Where:

    • V_AgNO₃ = Volume of AgNO₃ solution in mL

    • M_AgNO₃ = Molarity of AgNO₃ solution in mol/L

    • MW_sample = Molecular weight of this compound (324.95 g/mol )[5][6]

    • W_sample = Weight of the sample in mg

  • Calculation of Hexadecanesulfonic Acid Impurity:

    • Moles of total acid = V_NaOH × M_NaOH

    • Moles of HCl (from pure sulfonyl chloride) = V_AgNO₃ × M_AgNO₃

    • Moles of pre-existing sulfonic acid = (Moles of total acid) - (Moles of HCl)

    • % Sulfonic Acid Impurity = (Moles of pre-existing sulfonic acid × MW_sulfonic_acid) / (W_sample) × 100

Mandatory Visualizations

Experimental Workflow Diagram

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_titration Titration Procedures cluster_calc Data Analysis weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve hydrolyze Add Water for Hydrolysis dissolve->hydrolyze titrate_ag Potentiometric Titration with 0.1 M AgNO3 hydrolyze->titrate_ag titrate_naoh Potentiometric Titration with 0.1 M NaOH (on separate sample) hydrolyze->titrate_naoh calc_purity Calculate Purity from AgNO3 Volume titrate_ag->calc_purity calc_impurity Calculate Sulfonic Acid Impurity from Difference titrate_ag->calc_impurity titrate_naoh->calc_impurity final_result final_result calc_purity->final_result Purity % final_result2 final_result2 calc_impurity->final_result2 Impurity %

Caption: Workflow for purity analysis of this compound by two-step titration.

Conclusion

While advanced techniques like NMR and chromatography are indispensable for detailed structural elucidation and impurity profiling, titrimetric analysis remains a highly relevant, accurate, and cost-effective method for determining the bulk purity of this compound.[1] The dual hydrolysis-titration protocol detailed here not only provides a reliable purity value based on the sulfonyl chloride content but also allows for the quantification of the primary degradation product, hexadecanesulfonic acid. For routine quality control and applications where high-cost instrumentation is not required, titration is an excellent and robust analytical choice.

References

Comparative Guide to HPLC Methods for Purity Determination of 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reactive reagents like 1-Hexadecanesulfonyl chloride is critical for the synthesis of sulfonamides and sulfonate esters, which are key intermediates in pharmaceuticals and agrochemicals.[1] Due to its high reactivity, particularly its sensitivity to moisture which leads to hydrolysis into hexadecanesulfonic acid, direct analysis by standard reversed-phase High-Performance Liquid Chromatography (HPLC) is challenging.[1] This guide provides a comparative analysis of suitable analytical methodologies, focusing on derivatization-based HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) techniques to achieve stable and reliable purity assessments.

Challenges in Direct Analysis

This compound is a moisture-sensitive compound, readily hydrolyzing to hexadecanesulfonic acid.[1] This reactivity poses a significant challenge for typical reversed-phase HPLC methods that utilize aqueous mobile phases, as the analyte can degrade on-column, leading to inaccurate purity determinations. Furthermore, the lack of a strong chromophore in the molecule results in poor sensitivity with UV detection. To overcome these limitations, a pre-analysis derivatization step is the recommended strategy.[2][3] This involves reacting the sulfonyl chloride with a suitable agent to form a stable, less reactive, and more easily detectable derivative.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

This method involves converting the highly reactive this compound into a stable sulfonamide derivative prior to chromatographic analysis. The derivatization agent, such as 2-nitroaniline, not only stabilizes the molecule but also introduces a chromophore, significantly enhancing UV detectability.

Experimental Protocol: HPLC with Derivatization

1. Derivatization Reaction:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This is the stock solution.

  • Derivatizing Agent Solution: Prepare a 10 mg/mL solution of 2-nitroaniline in anhydrous acetonitrile.

  • Reaction Mixture: In a clean, dry vial, mix 1.0 mL of the sample stock solution with 1.0 mL of the 2-nitroaniline solution. Add 0.5 mL of anhydrous pyridine as a catalyst.

  • Reaction Conditions: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Quenching: After cooling to room temperature, add 0.1 mL of methanol to quench any unreacted sulfonyl chloride.

  • Final Sample Preparation: Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 1:10 dilution).

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength suitable for the derivative (e.g., 380 nm for the 2-nitroaniline derivative).

  • Injection Volume: 10 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

An alternative approach is the analysis by GC-MS, which also necessitates a derivatization step to improve the thermal stability and volatility of the analyte. Long-chain alkanesulfonyl chlorides can be prone to degradation at the high temperatures of the GC inlet.[4] Converting the sulfonyl chloride to a more stable derivative, such as a sulfonamide, is therefore recommended.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization Reaction:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous dichloromethane (e.g., 1 mg/mL).

  • Derivatizing Agent: Use a solution of N,N-diethylamine in anhydrous dichloromethane.

  • Reaction: In a vial, mix 1.0 mL of the sample stock solution with an excess of the N,N-diethylamine solution. The reaction to form the stable N,N-diethylhexadecanesulfonamide is typically rapid at room temperature.[4]

  • Work-up: Wash the reaction mixture with a small amount of dilute hydrochloric acid and then with water to remove excess amine. Dry the organic layer over anhydrous sodium sulfate.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Performance Comparison

The choice between HPLC and GC-MS with derivatization will depend on the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, and available instrumentation.

ParameterHPLC with DerivatizationGC-MS with Derivatization
Principle Separation based on polarity after conversion to a stable, UV-active sulfonamide.Separation based on boiling point and polarity after conversion to a thermally stable sulfonamide, with mass-based identification.
Selectivity Good selectivity for the main component and related impurities based on retention time.Excellent selectivity and specificity due to mass fragmentation patterns, allowing for positive impurity identification.
Sensitivity High sensitivity with UV detection due to the introduced chromophore.Very high sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Quantitation Excellent quantitative precision and accuracy with UV detection.Good for quantification, but may require an internal standard for best precision.
Instrumentation Widely available standard HPLC-UV systems.Requires more specialized GC-MS instrumentation.
Sample Throughput Relatively high, with typical run times of 15-30 minutes.Can be lower due to longer oven temperature programs.
Impurity Identification Limited to comparison with known standards. Co-eluting impurities can be an issue.Powerful for structural elucidation and identification of unknown impurities through mass spectral libraries.
Potential Issues Incomplete derivatization reaction; stability of the derivative.Thermal degradation of underivatized components; matrix effects in the MS source.

Visualization of Experimental Workflow and Logic

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh 1-Hexadecanesulfonyl Chloride dissolve Dissolve in Anhydrous Acetonitrile start->dissolve mix Mix with Derivatizing Agent (e.g., 2-nitroaniline) & Catalyst dissolve->mix react Heat at 60°C for 30 min mix->react quench Cool and Quench with Methanol react->quench dilute Dilute with Mobile Phase quench->dilute inject Inject Sample (10 µL) onto C18 Column dilute->inject separate Isocratic Elution (ACN/Water) inject->separate detect UV Detection (e.g., 380 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Analytical_Logic Analytical Strategy for a Reactive Analyte cluster_challenges Analytical Challenges cluster_solutions Solution: Derivatization cluster_methods Applicable Methods analyte This compound reactivity High Reactivity (Moisture Sensitive) analyte->reactivity detection Poor UV Chromophore analyte->detection stabilize Forms Stable Sulfonamide reactivity->stabilize addresses tag Introduces UV-active Tag detection->tag addresses hplc HPLC-UV stabilize->hplc gcms GC-MS stabilize->gcms tag->hplc

References

A Comparative Guide to Impurity Analysis of 1-Hexadecanesulfonyl Chloride: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the identification and quantification of impurities in 1-Hexadecanesulfonyl chloride. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents supporting experimental data and detailed methodologies to inform your analytical strategy.

Introduction to Impurity Profiling of this compound

This compound is a long-chain sulfonyl chloride that serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of this reagent is paramount, as impurities can lead to undesired side reactions, impact the stability of the final product, and pose potential safety risks. Therefore, robust analytical methods are required to identify and quantify any impurities present.

This guide focuses on GC-MS as a primary analytical tool and compares its performance with Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.

Potential Impurities in this compound

Impurities in this compound can originate from the starting materials, by-products of the synthesis process, or degradation. The two primary synthetic routes start from 1-hexadecanol or 1-hexadecanethiol.

Table 1: Potential Impurities in this compound

Potential ImpurityOrigin
1-HexadecanolUnreacted starting material
1-HexadecanethiolUnreacted starting material
HexadecaneBy-product
1-ChlorohexadecaneBy-product
Hexadecanesulfonic acidHydrolysis product
Di(hexadecyl) disulfideBy-product from thiol oxidation
Chlorosulfonic acidExcess reagent from synthesis
Phosphorus pentachlorideExcess reagent from synthesis

Comparison of Analytical Techniques

Each analytical technique offers distinct advantages and limitations for the analysis of this compound and its impurities. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or high-throughput screening.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation of volatile/semi-volatile compounds followed by mass-based detection.High resolution, excellent sensitivity, and structural information from mass spectra.[1]Requires derivatization for thermally labile sulfonyl chlorides; not suitable for non-volatile impurities.[2]
LC-MS Separation of non-volatile compounds followed by mass-based detection.Suitable for a wide range of compounds, including non-volatile and thermally labile ones; high sensitivity and selectivity.May have lower chromatographic resolution than GC for some compounds.
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and purity determination without the need for reference standards for all impurities.[3]Lower sensitivity compared to MS-based methods; may not detect trace-level impurities.
Titrimetry Quantitative chemical analysis to determine the concentration of a substance.Cost-effective, accurate for determining total sulfonyl chloride content.[1]Does not provide information on individual impurities; less sensitive than chromatographic methods.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal lability of sulfonyl chlorides, a derivatization step is typically required to convert them into more stable sulfonamides prior to GC-MS analysis.[1][2]

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add 1.2 equivalents of a primary or secondary amine (e.g., aniline or diethylamine) and a non-nucleophilic base (e.g., pyridine).

  • Heat the mixture at 60°C for 1 hour to form the corresponding sulfonamide.

  • Cool the reaction mixture to room temperature.

  • Dilute the sample to an appropriate concentration with the solvent for GC-MS analysis.

2. GC-MS Parameters:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 50-600.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative for the analysis of sulfonyl chlorides, especially for those that are thermally unstable or non-volatile. Derivatization can also be employed to improve chromatographic properties and ionization efficiency.

1. Sample Preparation (Derivatization):

  • Follow the same derivatization procedure as described for GC-MS to form the sulfonamide.

  • After cooling, evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-800.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used to determine the purity of this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).[1]

  • Gently shake the tube to ensure complete dissolution.

2. NMR Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the characteristic signals of this compound (e.g., the triplet of the alpha-methylene group) and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Titrimetry

This method determines the total sulfonyl chloride content.

1. Reagents:

  • Standardized solution of a nucleophile (e.g., 0.1 M sodium methoxide in methanol).

  • Indicator solution (e.g., thymol blue).

  • Anhydrous solvent (e.g., pyridine or a mixture of toluene and methanol).

2. Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a flask.

  • Dissolve the sample in the anhydrous solvent.

  • Add a few drops of the indicator solution.

  • Titrate the solution with the standardized sodium methoxide solution until a color change is observed (endpoint).

  • A blank titration should be performed in parallel.

3. Calculation: The percentage of this compound can be calculated based on the volume of titrant consumed.

Visualizing the Workflow and Comparisons

To better illustrate the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1-Hexadecanesulfonyl Chloride Sample Dissolve Dissolve in Aprotic Solvent Sample->Dissolve Derivatize Add Amine & Base (Derivatization) Dissolve->Derivatize Heat Heat at 60°C Derivatize->Heat Dilute Dilute for Analysis Heat->Dilute GC_Injection GC Injection Dilute->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectra Mass Spectra Analysis TIC->Mass_Spectra Impurity_ID Impurity Identification Mass_Spectra->Impurity_ID Quantification Quantification Impurity_ID->Quantification Technique_Comparison cluster_attributes Analytical Attributes GCMS GC-MS Sensitivity High Sensitivity GCMS->Sensitivity Selectivity High Selectivity GCMS->Selectivity Structural_Info Structural Info GCMS->Structural_Info Quantitation Quantitation GCMS->Quantitation LCMS LC-MS LCMS->Sensitivity LCMS->Selectivity LCMS->Structural_Info LCMS->Quantitation Non_Volatile Non-Volatile Analysis LCMS->Non_Volatile NMR NMR Spectroscopy NMR->Structural_Info NMR->Quantitation Titrimetry Titrimetry Titrimetry->Quantitation Cost Low Cost Titrimetry->Cost

References

A Comparative Guide to 1-Hexadecanesulfonyl Chloride and Other Long-Chain Sulfonyl Chlorides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and pharmaceutical development, long-chain sulfonyl chlorides are indispensable reagents for the introduction of sulfonyl moieties into molecules. This guide provides a comprehensive comparison of 1-hexadecanesulfonyl chloride with other long-chain analogs, focusing on their performance, supported by experimental data and detailed protocols.

Introduction

Long-chain sulfonyl chlorides, with the general formula CH₃(CH₂)ₙSO₂Cl, are highly reactive compounds utilized in the synthesis of sulfonamides and sulfonate esters.[1][2] The length of the alkyl chain (n) significantly influences the physicochemical properties of these reagents, such as their hydrophobicity and steric hindrance, which in turn affects their reactivity and the properties of the resulting products.[3][4] This guide will focus on a comparative analysis of this compound (C16), 1-dodecanesulfonyl chloride (C12), and 1-octanesulfonyl chloride (C8) to assist researchers in selecting the optimal reagent for their specific application.

Data Presentation: A Comparative Analysis

The performance of long-chain sulfonyl chlorides is critically dependent on their alkyl chain length. The following table summarizes the key comparative data based on typical experimental outcomes.

Parameter1-Octanesulfonyl Chloride (C8)1-Dodecanesulfonyl Chloride (C12)This compound (C16)
Molecular Weight ( g/mol ) 212.74[5]268.84[6]324.95[7]
Melting Point (°C) N/A (liquid at RT)41-42[8]56-58[9]
Reactivity in Sulfonamide Formation (with Benzylamine) HighModerateLower
Typical Reaction Time (h) at 25°C246
Typical Yield (%)92%88%85%
Hydrophobicity (LogP) ~3.8~5.8~7.8
Steric Hindrance LowModerateHigh
Solubility in Apolar Solvents (e.g., Hexane) HighModerateLower
Applications Pro-drugs, solubilizing agentsBioactive compounds, surface modifiersHydrophobic probes, enzyme inhibitors

Note: The reactivity data presented is a representative example to illustrate the general trend. Actual reaction times and yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are detailed methodologies for key experiments involving long-chain sulfonyl chlorides.

General Procedure for the Synthesis of N-Alkyl Sulfonamides

This protocol describes a general method for the synthesis of N-benzylalkanesulfonamides from long-chain sulfonyl chlorides and benzylamine.

Materials:

  • Long-chain sulfonyl chloride (this compound, 1-dodecanesulfonyl chloride, or 1-octanesulfonyl chloride)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the long-chain sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • To this solution, add triethylamine (1.5 mmol, 1.5 eq) followed by the dropwise addition of benzylamine (1.1 mmol, 1.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table for each sulfonyl chloride, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzylalkanesulfonamide.

Synthesis of a Fluorescently Labeled Sulfonate Ester

This protocol details the synthesis of a Dansyl-based fluorescent sulfonate ester, which can be used as a probe in biological systems.

Materials:

  • This compound

  • Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 1-hexadecanol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.

  • Add anhydrous pyridine (2.0 mmol, 2.0 eq) and a catalytic amount of DMAP (0.05 mmol, 0.05 eq).

  • Cool the mixture to 0 °C and add this compound (1.1 mmol, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash successively with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the desired hexadecyl sulfonate ester.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of long-chain sulfonyl chlorides.

experimental_workflow reagents Long-Chain Sulfonyl Chloride + Amine/Alcohol reaction Reaction in Anhydrous Solvent (e.g., DCM) with Base (e.g., Et3N) reagents->reaction 1. React workup Aqueous Workup (Wash with NaHCO3, Brine) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Dry & Concentrate product Pure Sulfonamide/ Sulfonate Ester purification->product 4. Isolate

Caption: A generalized experimental workflow for the synthesis of sulfonamides and sulfonate esters.

signaling_pathway_inhibition cluster_membrane Cell Membrane receptor Kinase Receptor p_substrate Phosphorylated Substrate receptor->p_substrate Phosphorylation atp ATP atp->receptor substrate Substrate Protein substrate->receptor downstream Downstream Signaling p_substrate->downstream inhibitor Long-Chain Sulfonamide Derivative inhibitor->receptor Inhibition (Hydrophobic Interaction in Binding Pocket)

Caption: Hypothetical inhibition of a kinase signaling pathway by a long-chain sulfonamide derivative.

reactivity_trend c8 1-Octanesulfonyl Chloride (C8) - Lower Steric Hindrance - Higher Reactivity c12 1-Dodecanesulfonyl Chloride (C12) - Intermediate Properties c8->c12 Increasing Alkyl Chain Length c16 This compound (C16) - Higher Steric Hindrance - Lower Reactivity c12->c16 Increasing Alkyl Chain Length

Caption: The inverse relationship between alkyl chain length and reactivity in long-chain sulfonyl chlorides.

References

A Comparative Guide to 1-Hexadecanesulfonyl Chloride and Tosyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry, with this functional group being a key component in a vast array of therapeutic agents. The most common method for their preparation involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] This guide provides a detailed comparison of two common sulfonylating agents: 1-hexadecanesulfonyl chloride, an aliphatic reagent, and p-toluenesulfonyl chloride (tosyl chloride), an aromatic reagent.

Introduction to the Reagents

This compound is a long-chain aliphatic sulfonyl chloride. Its chemical structure consists of a sixteen-carbon alkyl chain attached to the sulfonyl chloride group. This long alkyl chain imparts significant lipophilicity to the resulting sulfonamides. It is a useful reagent for synthesizing sulfonamide-based surfactants, lubricants, and specialized pharmaceutical intermediates where high lipophilicity is desired.

Tosyl Chloride (TsCl) , or p-toluenesulfonyl chloride, is a widely used aromatic sulfonyl chloride. It is a white, malodorous solid that is a derivative of toluene.[2] The tosyl group is a common protecting group for amines and alcohols in organic synthesis.[3] The resulting sulfonamides (tosylamides) are often crystalline solids, and their synthesis is well-documented in the scientific literature.[4][5]

Comparative Analysis: Performance and Reactivity

From a chemical reactivity standpoint, the electrophilicity of the sulfur atom in the sulfonyl chloride is the primary determinant of its reaction rate with amines. Aromatic sulfonyl chlorides are generally more reactive than aliphatic sulfonyl chlorides due to the electron-withdrawing nature of the aromatic ring, which increases the partial positive charge on the sulfur atom.[5] However, tosyl chloride contains an electron-donating methyl group on the benzene ring, which slightly attenuates this effect compared to unsubstituted benzenesulfonyl chloride.

Conversely, the long alkyl chain of this compound is electron-donating, which tends to decrease the electrophilicity of the sulfur atom, potentially leading to slower reaction rates compared to tosyl chloride under identical conditions.

The physical properties of the resulting sulfonamides are also significantly different. N-substituted hexadecane-1-sulfonamides are highly nonpolar, often waxy solids or oils, which can present challenges in purification by traditional silica gel chromatography. In contrast, N-substituted p-toluenesulfonamides are typically crystalline solids that are more amenable to standard purification techniques.

Quantitative Data Summary

The following table summarizes the key differences in sulfonamide synthesis using this compound and tosyl chloride with a representative primary amine, benzylamine. It is important to note that while there is extensive literature on the use of tosyl chloride, specific, reproducible yield data for this compound in this context is not widely reported. The data for this compound is therefore based on typical, generalized procedures.

ParameterThis compoundTosyl Chloride
Reagent Structure CH₃(CH₂)₁₅SO₂ClCH₃C₆H₄SO₂Cl
Reactivity ModerateHigh
Typical Amine Substrate BenzylamineBenzylamine
Typical Base Pyridine or TriethylaminePyridine or Triethylamine[6]
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)[6]
Reaction Temperature Room TemperatureRoom Temperature[6]
Reaction Time Several hours to overnight (estimated)24 hours[6]
Reported Yield Not reported in surveyed literature~42% (with 4-methylbenzylamine)[6]
Product Properties Waxy solid or oil, high lipophilicityCrystalline solid, moderate polarity
Purification Recrystallization from nonpolar solvents, specialized chromatographyStandard silica gel chromatography, recrystallization

Experimental Protocols

Synthesis of N-benzyl-4-methylbenzenesulfonamide using Tosyl Chloride

This protocol is adapted from a literature procedure for the synthesis of a similar compound.[6]

Materials:

  • 4-Methylbenzylamine (1.05 eq)

  • p-Toluenesulfonyl chloride (1.0 eq)

  • Pyridine (1.05 eq)

  • Dichloromethane (DCM), degassed

  • 5 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • To a stirring mixture of 4-methylbenzylamine and pyridine in degassed dichloromethane under a nitrogen atmosphere, add p-toluenesulfonyl chloride dropwise.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Acidify the mixture with 5 M HCl and dilute with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic phase with water.

  • Combine the aqueous layers and back-extract with dichloromethane.

  • Combine all organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.

  • Dissolve the residue in hot ethanol, filter, and allow the filtrate to stand for 24 hours to crystallize.

  • Filter the crystals to obtain the product. A yield of 42% has been reported for this procedure.[6]

Typical Synthesis of N-benzylhexadecane-1-sulfonamide using this compound

Materials:

  • Benzylamine (1.05 eq)

  • This compound (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes for recrystallization

Procedure:

  • Dissolve benzylamine and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add a solution of this compound in dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable nonpolar solvent such as hexanes.

Visualizing the Synthesis and Workflow

Reaction Mechanism

Sulfonamide Synthesis Mechanism General Reaction Mechanism for Sulfonamide Synthesis amine R'-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack sulfonyl_chloride R-SO₂Cl (Sulfonyl Chloride) sulfonyl_chloride->intermediate sulfonamide R-SO₂-NH-R' (Sulfonamide) intermediate->sulfonamide Elimination of Cl⁻ hcl HCl intermediate->hcl salt Base-H⁺Cl⁻ hcl->salt base Base (e.g., Pyridine) base->salt

Caption: General mechanism of sulfonamide formation.

Experimental Workflow

Experimental Workflow Generalized Experimental Workflow for Sulfonamide Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve Amine & Base Dissolve Amine & Base Cool Solution (0°C) Cool Solution (0°C) Dissolve Amine & Base->Cool Solution (0°C) Add Sulfonyl Chloride Add Sulfonyl Chloride Cool Solution (0°C)->Add Sulfonyl Chloride Stir at RT Stir at RT Add Sulfonyl Chloride->Stir at RT Quench Reaction Quench Reaction Stir at RT->Quench Reaction Extract with Organic Solvent Extract with Organic Solvent Quench Reaction->Extract with Organic Solvent Wash Organic Layer Wash Organic Layer Extract with Organic Solvent->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Crude Product Crude Product Dry and Concentrate->Crude Product Purification Method Purification Method Crude Product->Purification Method Pure Sulfonamide Pure Sulfonamide Purification Method->Pure Sulfonamide Tosyl-derived: Silica Gel Chromatography or Recrystallization Purification Method->Pure Sulfonamide Hexadecyl-derived: Recrystallization from nonpolar solvent

Caption: Generalized workflow for sulfonamide synthesis.

Conclusion

Both this compound and tosyl chloride are effective reagents for the synthesis of sulfonamides, but their suitability depends on the desired properties of the final product.

  • Tosyl chloride is a well-characterized, reactive agent that typically yields crystalline products that are relatively easy to purify. It is an excellent choice for general sulfonamide synthesis and for the introduction of a tosyl group for protective or other synthetic purposes.

  • This compound is the reagent of choice when a long, lipophilic alkyl chain is required in the target sulfonamide. While its reactivity may be slightly lower than that of tosyl chloride, it provides access to compounds with unique physicochemical properties. Researchers using this reagent should be prepared for potential differences in reaction kinetics and for purification challenges related to the nonpolar nature of the products.

The selection between these two reagents should, therefore, be guided by the specific synthetic goal and the desired characteristics of the final sulfonamide product.

References

Alternative reagents to 1-Hexadecanesulfonyl chloride for introducing a hexadecylsulfonyl group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the hexadecylsulfonyl group is a critical step in the synthesis of various molecules in drug discovery and materials science. The long alkyl chain imparts significant lipophilicity, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates, as well as the surface properties of materials. 1-Hexadecanesulfonyl chloride has traditionally been the reagent of choice for this transformation. However, alternative reagents are emerging, offering potential advantages in terms of stability, reactivity, and selectivity. This guide provides an objective comparison of this compound and its primary alternative, 1-Hexadecanesulfonyl fluoride, for the introduction of the hexadecylsulfonyl group, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. 1-Hexadecanesulfonyl Fluoride

The choice between a sulfonyl chloride and a sulfonyl fluoride for introducing a hexadecylsulfonyl group depends on several factors, including the nature of the substrate, desired reaction conditions, and tolerance of other functional groups. While sulfonyl chlorides are generally more reactive, sulfonyl fluorides offer enhanced stability and can provide greater chemoselectivity.[1]

FeatureThis compound1-Hexadecanesulfonyl Fluoride
Reactivity Higher reactivity, generally leading to faster reaction times.[1]More stable and less reactive, may require harsher conditions or longer reaction times.[2]
Stability Prone to hydrolysis and degradation, requiring careful handling and storage.[2]Significantly more stable to hydrolysis and thermolysis, allowing for easier handling and storage.[2]
Chemoselectivity Can sometimes lead to side reactions with sensitive functional groups.Generally offers higher chemoselectivity, reacting preferentially with the target nucleophile.
Substrate Scope Highly effective for reactions with sterically hindered amines.[1]Favorable for reactions with amines bearing additional functionalities that might be sensitive to the harsher conditions sometimes required for sulfonyl chlorides.[1]
Typical Nucleophiles Amines, Alcohols, Phenols, ThiolsAmines, Alcohols, Phenols, Thiols
Typical Reaction Conditions Room temperature or mild heating, often in the presence of a base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., DCM, THF).May require elevated temperatures, stronger bases, or catalytic activation (e.g., with a Lewis acid) to achieve comparable reaction rates to the chloride.

Experimental Protocols

The following protocols provide representative procedures for the sulfonylation of an amine (benzylamine) with this compound and 1-hexadecanesulfonyl fluoride.

Protocol 1: Synthesis of N-Benzyl-1-hexadecanesulfonamide using this compound

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of this compound to the cooled amine solution dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-1-hexadecanesulfonamide.

Protocol 2: Synthesis of N-Benzyl-1-hexadecanesulfonamide using 1-Hexadecanesulfonyl Fluoride

Materials:

  • 1-Hexadecanesulfonyl fluoride (1.0 eq)

  • Benzylamine (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-hexadecanesulfonyl fluoride (1.0 eq), benzylamine (1.2 eq), and DBU (1.5 eq) in anhydrous acetonitrile.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-1-hexadecanesulfonamide.

Mandatory Visualizations

Signaling Pathway: Protein Fatty Acylation

The introduction of a long alkyl chain, such as a hexadecyl group, is a key feature of protein lipidation, a post-translational modification that plays a crucial role in regulating the localization and function of signaling proteins.[1][3] Fatty acylation, including palmitoylation (a C16 modification), can target proteins to cellular membranes, facilitating their interaction with other components of signaling cascades.[4]

Protein_Fatty_Acylation_Signaling cluster_cytosol Cytosol cluster_membrane Cell Membrane Soluble Protein Soluble Protein Acyltransferase Acyltransferase Soluble Protein->Acyltransferase Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase Acyl-CoA Acyl-CoA Fatty Acyl-CoA Synthetase->Acyl-CoA Fatty Acid Fatty Acid Fatty Acid->Fatty Acyl-CoA Synthetase ATP -> AMP + PPi Acyl-CoA->Acyltransferase Acylated Protein (soluble) Acylated Protein (soluble) Acyltransferase->Acylated Protein (soluble) Membrane-Associated Acylated Protein Membrane-Associated Acylated Protein Acylated Protein (soluble)->Membrane-Associated Acylated Protein Membrane Targeting Signaling Complex Signaling Complex Membrane-Associated Acylated Protein->Signaling Complex Recruitment Downstream Signaling Downstream Signaling Signaling Complex->Downstream Signaling Activation Sulfonamide_Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Screening Reagent Selection Reagent Selection Sulfonylation Reaction Sulfonylation Reaction Reagent Selection->Sulfonylation Reaction Hexadecanesulfonyl Chloride or Fluoride + Amine/Alcohol Workup and Purification Workup and Purification Sulfonylation Reaction->Workup and Purification Crude Product Characterization Characterization Workup and Purification->Characterization Pure Sulfonamide Primary Screening Primary Screening Characterization->Primary Screening Compound Library Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Initial Hits Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization Confirmed Hits Lead Optimization->Reagent Selection Structure-Activity Relationship Studies

References

Alkyl vs. Aryl Sulfonyl Chlorides: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, pivotal for the formation of sulfonamides and sulfonate esters. The reactivity of these compounds is critically dictated by the nature of the organic substituent—alkyl or aryl—attached to the sulfonyl group. This guide provides an objective comparison of the reactivity of alkyl and aryl sulfonyl chlorides, supported by experimental data, to aid in reagent selection and reaction optimization.

Executive Summary

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. Aryl sulfonyl chlorides are generally less reactive than alkyl sulfonyl chlorides toward nucleophiles. This difference is attributed to the electronic effect of the aromatic ring, which can donate electron density to the sulfonyl group through resonance, thereby reducing the electrophilicity of the sulfur atom. Conversely, the electron-withdrawing inductive effect of the alkyl group in alkyl sulfonyl chlorides enhances the electrophilicity of the sulfur center. However, the reactivity of aryl sulfonyl chlorides can be significantly modulated by the presence of substituents on the aromatic ring.

Quantitative Reactivity Data

The following tables summarize kinetic data for the solvolysis of representative alkyl and aryl sulfonyl chlorides. Solvolysis, a reaction where the solvent acts as the nucleophile, is a common method for quantifying the reactivity of electrophiles. The data consistently show that methanesulfonyl chloride, a representative alkyl sulfonyl chloride, is more reactive than benzenesulfonyl chloride, a representative aryl sulfonyl chloride.

Table 1: Comparative Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride and Benzenesulfonyl Chloride in Water

Sulfonyl ChlorideΔH* (kcal/mol)ΔS* (cal/mol·K)Reference
Methanesulfonyl Chloride19.3-13.3[1]
Benzenesulfonyl Chloride20.2-10.1[1]

A lower activation enthalpy (ΔH) and a more negative activation entropy (ΔS) for methanesulfonyl chloride indicate a lower energy barrier and a more ordered transition state, respectively, consistent with its higher reactivity compared to benzenesulfonyl chloride.

Table 2: First-Order Rate Constants (k) for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water at 25°C

Substituent (para)k x 10⁵ (s⁻¹)Reference
OCH₃0.89[2]
CH₃1.67[2]
H2.48[3]
F3.55[2]
Cl5.25[2]
NO₂29.8[2]

This data illustrates the significant electronic influence on the reactivity of aryl sulfonyl chlorides. Electron-withdrawing groups (e.g., NO₂) substantially increase the rate of hydrolysis, while electron-donating groups (e.g., OCH₃) decrease it.

Reaction Mechanisms

Both alkyl and aryl sulfonyl chlorides typically react with nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] This involves the direct attack of the nucleophile on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state. There is no substantial evidence to support a unimolecular (Sₙ1) pathway for the solvolysis of most sulfonyl chlorides.

For alkyl sulfonyl chlorides possessing α-hydrogens, an alternative E1cb-like mechanism, leading to a highly reactive sulfene intermediate, can be operative under basic conditions. This pathway is not available to aryl sulfonyl chlorides.

Caption: Generalized Sₙ2 mechanism for the reaction of a sulfonyl chloride with a nucleophile.

Experimental Protocols

Protocol 1: Comparative Solvolysis Rate Determination by Conductimetry

This protocol describes a method for comparing the hydrolysis rates of an alkyl sulfonyl chloride (e.g., methanesulfonyl chloride) and an aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride).

Objective: To determine and compare the first-order rate constants for the hydrolysis of methanesulfonyl chloride and p-toluenesulfonyl chloride in water at a constant temperature.

Materials:

  • Methanesulfonyl chloride

  • p-Toluenesulfonyl chloride

  • High-purity deionized water

  • Acetone (for dissolving p-toluenesulfonyl chloride)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Temperature Equilibration: Equilibrate a sufficient volume of deionized water in the constant temperature bath (e.g., 25.0 ± 0.1 °C). Place the conductivity probe in the water to allow it to reach thermal equilibrium.

  • Sample Preparation:

    • Methanesulfonyl Chloride: Prepare a dilute stock solution in a dry, inert solvent if necessary, or use it neat.

    • p-Toluenesulfonyl Chloride: Due to its lower solubility in water, prepare a concentrated stock solution in a minimal amount of acetone.

  • Kinetic Run:

    • Place a known volume of the equilibrated deionized water into a reaction vessel equipped with a magnetic stirrer and the conductivity probe.

    • Initiate the reaction by injecting a small, accurately measured aliquot of the sulfonyl chloride (or its stock solution) into the water with vigorous stirring.

    • Immediately begin recording the conductivity of the solution at regular time intervals (e.g., every 10 seconds for methanesulfonyl chloride, every 30-60 seconds for p-toluenesulfonyl chloride).

    • Continue recording until the conductivity reading becomes stable, indicating the completion of the reaction (the "infinity" reading, G∞).

  • Data Analysis:

    • The first-order rate constant (k) is calculated from the Guggenheim or Kezdy-Swinbourne method, or by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t. The slope of this plot is -k.

    • Repeat the experiment for both sulfonyl chlorides under identical conditions to ensure reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis A Equilibrate Water and Probe at 25°C C Inject Sulfonyl Chloride into Equilibrated Water A->C B Prepare Stock Solutions of Sulfonyl Chlorides B->C D Record Conductivity vs. Time C->D E Plot ln(G∞ - Gt) vs. Time D->E F Calculate Rate Constant (k) from the Slope E->F G Compare k values for Alkyl vs. Aryl Sulfonyl Chloride F->G

Caption: Experimental workflow for comparative solvolysis kinetics.

Protocol 2: Synthesis of a Sulfonamide

This protocol provides a general method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride, which can be used to qualitatively assess reactivity.

Objective: To synthesize N-benzyl-p-toluenesulfonamide.

Materials:

  • p-Toluenesulfonyl chloride

  • Benzylamine

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and pyridine (1.2 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-benzyl-p-toluenesulfonamide by recrystallization or column chromatography.

Conclusion

The choice between an alkyl and an aryl sulfonyl chloride is a critical decision in synthetic planning. Alkyl sulfonyl chlorides are generally more reactive electrophiles than their aryl counterparts due to inductive effects. However, the reactivity of aryl sulfonyl chlorides can be fine-tuned through the introduction of electron-withdrawing or -donating substituents on the aromatic ring. For reactions requiring high reactivity, an alkyl sulfonyl chloride such as methanesulfonyl chloride is often a suitable choice. When more moderate reactivity or specific electronic properties are desired, a substituted or unsubstituted aryl sulfonyl chloride may be more appropriate. The experimental protocols provided herein offer a framework for quantitatively and qualitatively assessing these reactivity differences in a laboratory setting.

References

A Comparative Guide to the Structural Validation of Sulfonamides Derived from 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the structural validation of sulfonamides synthesized from 1-hexadecanesulfonyl chloride. It offers an objective look at various techniques, supported by representative experimental data, to aid in the selection of the most appropriate validation strategies.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry and drug discovery. The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. Therefore, rigorous structural validation is a cornerstone of the drug development process, ensuring the correct molecular entity is advanced through the pipeline. When dealing with long-chain aliphatic precursors like this compound, the resulting sulfonamides can present unique characterization challenges due to their lipophilicity and the conformational flexibility of the long alkyl chain. This guide compares the primary analytical techniques used to confirm the structure of these important molecules.

Comparison of Analytical Techniques for Structural Validation

The definitive confirmation of a sulfonamide's structure, particularly one derived from a long and flexible chain like 1-hexadecanesulfonyl, relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information.

TechniqueInformation ProvidedStrengthsWeaknesses
¹H & ¹³C NMR Spectroscopy Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Crucial for confirming the connectivity of the alkyl chain, the sulfonamide linkage, and the nature of the N-substituent.- High resolution provides unambiguous structural information. - 2D techniques (COSY, HSQC, HMBC) establish atom connectivity.- Can be complicated by overlapping signals from the long alkyl chain. - Sample solubility can be a challenge for highly lipophilic compounds.
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass of the molecule, allowing for the confirmation of the elemental composition. Fragmentation patterns (MS/MS) provide structural information about different parts of the molecule.- Extremely sensitive, requiring very little sample. - Provides definitive molecular formula confirmation.[1]- Isomers may not be distinguishable by mass alone. - Fragmentation of long alkyl chains can be complex and may not always provide clear structural insights.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.- Quick and non-destructive. - Excellent for confirming the presence of the sulfonamide SO₂ and N-H groups.- Provides limited information on the overall molecular structure. - The spectrum can be complex, with overlapping peaks.
X-Ray Crystallography Provides the absolute, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.- The "gold standard" for unambiguous structure determination.[2]- Requires a single, high-quality crystal, which can be difficult to grow for long-chain, flexible molecules.[2][3] - The solid-state conformation may not be representative of the structure in solution.

Experimental Protocols

Synthesis of N-Aryl-1-hexadecanesulfonamide (General Procedure)
  • Dissolution: Dissolve the desired aniline (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add this compound (1.05 eq.) to the cooled solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Alternative Synthetic Route: Using DABSO

As an alternative to the potentially harsh conditions of using a sulfonyl chloride, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used as a solid sulfur dioxide surrogate. This method often offers milder reaction conditions and greater functional group tolerance.[4][5][6][7]

  • Grignard Formation: Prepare a Grignard reagent from 1-bromohexadecane.

  • Sulfinate Formation: React the Grignard reagent with DABSO to form the corresponding magnesium sulfinate.

  • In situ Chlorination and Amination: Treat the sulfinate with a chlorinating agent (e.g., sulfuryl chloride) followed by the addition of the desired amine to yield the sulfonamide.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation 1-Hexadecanesulfonyl_chloride 1-Hexadecanesulfonyl Chloride Reaction Reaction (e.g., in Pyridine) 1-Hexadecanesulfonyl_chloride->Reaction Amine Amine Amine->Reaction Crude_Sulfonamide Crude Sulfonamide Reaction->Crude_Sulfonamide Purification Purification (e.g., Column Chromatography) Crude_Sulfonamide->Purification Pure_Sulfonamide Pure Sulfonamide Purification->Pure_Sulfonamide NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Sulfonamide->NMR MS Mass Spectrometry (HRMS) Pure_Sulfonamide->MS FTIR FT-IR Spectroscopy Pure_Sulfonamide->FTIR XRay X-Ray Crystallography (if crystalline) Pure_Sulfonamide->XRay

Caption: Experimental workflow for the synthesis and structural validation of sulfonamides.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8][9][10][11]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) to fully assign the structure.

High-Resolution Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sulfonamide (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12][13][14]

  • Chromatography: Inject the sample onto a liquid chromatography system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[13]

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive or negative ion mode.[15]

  • Data Analysis: Determine the accurate mass of the parent ion and analyze the fragmentation pattern to confirm the structure.

Data Presentation and Interpretation

Representative NMR Data

For a hypothetical N-phenyl-1-hexadecanesulfonamide:

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Alkyl Chain
-CH₃~0.88 (t)~14.1
-(CH₂)₁₃-~1.25 (m)~22.7 - 31.9
-CH₂-CH₂-SO₂-~1.6-1.8 (m)~29.4
-CH₂-SO₂-~3.0-3.2 (t)~52.0
Aromatic Ring
Ar-H (ortho, meta, para)~7.2-7.5 (m)~120-130
Ar-C (ipso)-~138.0
Sulfonamide
-NH-~7.5-8.5 (s, br)-

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific N-substituent.

Expected Mass Spectrometry Fragmentation

The fragmentation of long-chain sulfonamides in mass spectrometry can provide valuable structural information. Common fragmentation pathways include:

  • Cleavage of the S-N bond: This is a characteristic fragmentation for sulfonamides.[16][17][18]

  • Loss of SO₂: A common rearrangement can lead to the loss of a neutral SO₂ molecule.[16][17]

  • Fragmentation of the alkyl chain: The long hexadecyl chain can undergo fragmentation, typically resulting in a series of losses of CₙH₂ₙ₊₁.

fragmentation_pathway M [M+H]⁺ frag1 [M+H - C₁₆H₃₃]⁺ M->frag1 Loss of alkyl chain frag2 [M+H - SO₂]⁺ M->frag2 Loss of SO₂ frag3 [C₁₆H₃₃SO₂]⁺ M->frag3 S-N cleavage frag4 [Amine+H]⁺ M->frag4 S-N cleavage

Caption: General fragmentation pathways for a protonated N-substituted 1-hexadecanesulfonamide.

Characteristic FT-IR Absorptions
Functional GroupVibrational ModeWavenumber (cm⁻¹)
Sulfonamide (SO₂)Asymmetric stretch~1370 - 1330
Symmetric stretch~1180 - 1160
Sulfonamide (N-H)Stretch (secondary)~3300 - 3230
Alkyl (C-H)Stretch~2960 - 2850

Reference:[19][20]

Logical Relationships in Structural Validation

The process of validating the structure of a newly synthesized sulfonamide follows a logical progression, where each analytical technique provides a piece of the puzzle.

logical_flow synthesis Successful Synthesis (from this compound) ftir FT-IR: Functional Groups Present? (SO₂, N-H, Alkyl C-H) synthesis->ftir hrms HRMS: Correct Elemental Composition? ftir->hrms Yes revisit Revisit Synthesis/ Purification ftir->revisit No nmr NMR: Correct Connectivity? hrms->nmr Yes hrms->revisit No xray X-Ray: Absolute Structure (if crystalline) nmr->xray Yes nmr->revisit No validated Structure Validated xray->validated Yes xray->validated Not Possible/ Not Required

Caption: Logical flow for the comprehensive structural validation of a synthesized sulfonamide.

Conclusion

The structural validation of sulfonamides derived from this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed information regarding the molecular framework, high-resolution mass spectrometry is indispensable for confirming the elemental composition. FT-IR spectroscopy serves as a rapid and convenient method to verify the presence of key functional groups. For crystalline compounds, X-ray crystallography offers the ultimate and unambiguous proof of structure. By employing these techniques in a complementary fashion, researchers can confidently ascertain the structure of their synthesized long-chain sulfonamides, ensuring the integrity of their scientific findings and the quality of potential drug candidates.

References

A Comparative Guide to the Synthesis of 1-Hexadecanesulfonyl Chloride: Evaluating Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key reagents is paramount. 1-Hexadecanesulfonyl chloride is a critical building block in organic synthesis, primarily utilized for introducing the sulfonyl chloride functional group to create sulfonamides and sulfonate esters, which are vital intermediates in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on reaction yield and product purity, supported by experimental data.

Comparison of Synthetic Routes

Three primary methods for the synthesis of this compound are prevalent in the literature. These include the direct sulfonation of 1-hexadecanol, a two-step oxidation and chlorination of 1-hexadecanethiol, and the direct oxidative chlorination of 1-hexadecanethiol. Each method presents distinct advantages and disadvantages in terms of starting materials, reaction conditions, yield, and purity.

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Reported Purity (%)
Method 1: Direct Sulfonation1-HexadecanolChlorosulfonic Acid (ClSO₃H)40 - 68>95 (by ¹H NMR)
Method 2: Two-Step Thiol Oxidation & Chlorination1-HexadecanethiolStep 1: H₂O₂, ZrCl₄Step 2: PCl₅78 - 88 (Overall)Not explicitly stated
Method 3: Oxidative Chlorination of Thiol1-HexadecanethiolSodium Hypochlorite (NaOCl), HCl68 - 86Not explicitly stated

Experimental Protocols

Below are the detailed experimental methodologies for the three synthetic routes, as compiled from available literature.

Method 1: Direct Sulfonation of 1-Hexadecanol with Chlorosulfonic Acid

This widely reported method involves the direct reaction of 1-hexadecanol with an excess of chlorosulfonic acid.[1] The reaction proceeds through a sulfonation step followed by chlorination by the excess reagent.

Procedure:

  • 1-Hexadecanol (1 equivalent) is slowly added to an excess of chlorosulfonic acid (5–10 equivalents) at an initial temperature of -25°C.

  • The reaction mixture is then heated to 50–60°C and refluxed for a period of 3–6 hours.

  • Upon completion, the reaction mixture is carefully quenched by pouring it into ice water.

  • The product is extracted with dichloromethane (CH₂Cl₂).

  • The organic layer is dried over magnesium sulfate (MgSO₄) and the solvent is removed to yield this compound.

  • Purity is confirmed by ¹H NMR, with reported yields ranging from 40–68%.[1]

Method 2: Two-Step Synthesis via Thiol Oxidation and Chlorination

This two-step approach begins with the oxidation of 1-hexadecanethiol to its corresponding sulfonic acid, which is then chlorinated.[1]

Step 1: Oxidation to Sulfonic Acid

  • To a solution of 1-hexadecanethiol, hydrogen peroxide (H₂O₂, 2 equivalents) and zirconium tetrachloride (ZrCl₄, 0.1 equivalents) are added.

  • The reaction is stirred at room temperature for 2 hours.

  • This step typically results in a high yield of 92–98% for the sulfonic acid intermediate.[1]

Step 2: Chlorination

  • The sulfonic acid intermediate is then refluxed in toluene with phosphorus pentachloride (PCl₅, 1.2 equivalents) for 4 hours.

  • This chlorination step has a reported yield of 85–90%.[1]

Method 3: Oxidative Chlorination Using Sodium Hypochlorite and Hydrochloric Acid

This alternative method achieves the conversion of 1-hexadecanethiol to this compound in a single oxidative chlorination step.[1]

Procedure:

  • 1-Hexadecanethiol (1 equivalent) is reacted with sodium hypochlorite (NaOCl, 3.5 equivalents) in the presence of 2.5 M hydrochloric acid (HCl).

  • The reaction is maintained at a temperature of -5°C to 0°C for 30–60 minutes.

  • The product is extracted with pre-cooled dichloromethane (CH₂Cl₂).

  • The organic extract is washed with sodium bicarbonate (NaHCO₃) solution and then dried under a vacuum.

  • This method yields a moisture-sensitive product with reported yields between 68–86%.[1]

Logical Workflow for Method Selection

The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Workflow for Selecting a Synthetic Route to this compound start Start: Need to Synthesize This compound q1 Is 1-Hexadecanol the readily available starting material? start->q1 method1 Method 1: Direct Sulfonation of 1-Hexadecanol q1->method1 Yes q2 Is a high overall yield the primary consideration? q1->q2 No, 1-Hexadecanethiol is available end End: Synthesized This compound method1->end method2 Method 2: Two-Step Thiol Oxidation and Chlorination q2->method2 Yes method3 Method 3: Direct Oxidative Chlorination of Thiol q2->method3 No, a one-step procedure is preferred method2->end method3->end

Caption: Decision tree for selecting a synthetic route.

References

A Comparative Guide to Peptide Modification: 1-Hexadecanesulfonyl Chloride vs. Palmitoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug development and chemical biology, offering a pathway to enhance therapeutic efficacy by improving properties such as stability, membrane permeability, and bioavailability. Among the various modification strategies, the addition of long alkyl chains, or lipidation, has proven particularly effective. This guide provides a comparative analysis of two reagents for N-terminal peptide modification: 1-hexadecanesulfonyl chloride and the more commonly used palmitoyl chloride. While direct experimental data for this compound in peptide modification is limited in the available literature, this guide will draw upon established principles of sulfonyl chloride reactivity and compare them with the well-documented performance of palmitoyl chloride.

Introduction to Peptide Lipidation

Lipidation involves the covalent attachment of a lipid moiety, such as a long-chain fatty acid, to a peptide. This modification increases the hydrophobicity of the peptide, which can lead to several advantageous changes in its physicochemical and biological properties.[1][2][3][4] Palmitoylation, the attachment of a 16-carbon palmitoyl group, is a widely used lipidation strategy.[1][5] It can enhance a peptide's interaction with cell membranes, facilitate cellular uptake, and prolong its half-life by promoting binding to serum albumin.[4]

Reagent Overview

This compound belongs to the class of sulfonyl chlorides. It is expected to react with the primary amine at the N-terminus of a peptide to form a stable sulfonamide linkage. The resulting modification introduces a 16-carbon alkyl chain.

Palmitoyl Chloride , an acyl chloride, is the reagent of choice for N-terminal palmitoylation. It reacts with the N-terminal amine to form an amide bond, attaching a 16-carbon acyl chain.[6][7][8]

Comparative Performance: An Objective Analysis

Due to the scarcity of direct experimental data for this compound in peptide modification, the following comparison is based on the known reactivity of sulfonyl chlorides and a wealth of data available for palmitoyl chloride.

Reaction Efficiency and Conditions

The reaction of both sulfonyl chlorides and acyl chlorides with primary amines is typically efficient.[9][10] However, the reaction conditions and kinetics can differ.

FeatureThis compound (Inferred)Palmitoyl Chloride
Reaction Type SulfonylationAcylation
Bond Formed Sulfonamide (-SO₂-NH-)Amide (-CO-NH-)
Typical Solvent Aprotic solvents (e.g., DCM, DMF)Aprotic solvents (e.g., DCM, DMF)[6][8]
Base Required Yes (e.g., DIPEA, TEA, Pyridine)[10]Yes (e.g., DIPEA, TEA)[6][8]
Reaction Time Generally rapid, from minutes to a few hours.[11]Typically 1-4 hours at room temperature.[6]
Reaction Temperature 0°C to room temperature.[10]Room temperature.[6]
Expected Yield High, potentially >90% based on similar reactions.[9]Generally high, often reported as quantitative or with isolated yields of 75-80% after purification.[7]
Impact on Peptide Properties

The introduction of a C16 alkyl chain via either a sulfonamide or an amide linkage is expected to significantly increase the lipophilicity of the peptide.

PropertyEffect of this compound Modification (Inferred)Effect of Palmitoyl Chloride Modification
Hydrophobicity Significant increase due to the C16 alkyl chain.Significant increase, a well-established method to enhance lipophilicity.[1][4][6]
Membrane Permeability Expected to increase, facilitating cellular uptake.Known to enhance cell permeability.[4]
Stability The sulfonamide bond is generally stable to hydrolysis.The amide bond is stable under physiological conditions.
Bioavailability Likely to be enhanced due to increased lipophilicity and stability.Increased bioavailability is a key driver for palmitoylation.[2]
Solubility Aqueous solubility is expected to decrease significantly.Aqueous solubility is generally reduced.

Experimental Protocols

The following are detailed, generalized protocols for the N-terminal modification of a resin-bound peptide. Note: These protocols may require optimization for specific peptide sequences.

Protocol 1: N-Terminal Modification with this compound (Inferred Protocol)

This protocol is based on general procedures for the reaction of sulfonyl chlorides with amines.[10]

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Standard cleavage and deprotection reagents (e.g., Trifluoroacetic acid (TFA)-based cocktail)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in anhydrous DMF or DCM for 30-60 minutes. After swelling, drain the solvent.

  • Sulfonylation Reaction: a. Prepare a solution of this compound (3-5 equivalents relative to the peptide) in anhydrous DCM. b. In a separate vessel containing the swelled resin, add anhydrous DCM and DIPEA (5-10 equivalents). c. Slowly add the this compound solution to the resin suspension while gently agitating. d. Allow the reaction to proceed at room temperature for 1-3 hours.

  • Monitoring the Reaction: Monitor the reaction for completion using a Kaiser test or by analyzing a small, cleaved aliquot by LC-MS. A negative Kaiser test indicates the complete reaction of the primary amine.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DCM (3x), DMF (3x), and finally with methanol (2x) to remove excess reagents and byproducts. Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

  • Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, wash, and dry. Purify the crude peptide by RP-HPLC and confirm the identity and purity of the modified peptide by mass spectrometry.

Protocol 2: N-Terminal Modification with Palmitoyl Chloride

This protocol is based on established methods for peptide palmitoylation.[6][8]

Materials:

  • Resin-bound peptide with a free N-terminus

  • Palmitoyl chloride

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Standard cleavage and deprotection reagents (e.g., Trifluoroacetic acid (TFA)-based cocktail)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in anhydrous DMF for 30-60 minutes. After swelling, drain the DMF.

  • Acylation Reaction: a. Prepare a solution of palmitoyl chloride (3-5 equivalents relative to the peptide) in anhydrous DCM. b. In a separate vessel containing the swelled resin, add anhydrous DCM and DIPEA (5-10 equivalents). c. Slowly add the palmitoyl chloride solution to the resin suspension while gently agitating. d. Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitoring the Reaction: Monitor the reaction for completion using a Kaiser test. A negative test indicates the complete acylation of the N-terminal amine.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and finally with methanol (2x) to remove excess reagents and byproducts. Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA-based cleavage cocktail.

  • Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, wash, and dry. Purify the crude peptide by RP-HPLC and confirm the identity and purity of the palmitoylated peptide by mass spectrometry.

Visualizing the Workflow and Chemical Transformations

The following diagrams illustrate the experimental workflow and the chemical reactions involved in peptide modification with this compound and palmitoyl chloride.

experimental_workflow start Resin-Bound Peptide (Free N-terminus) swell Swell Resin start->swell reaction Modification Reaction (Sulfonylation or Acylation) swell->reaction wash Wash Resin reaction->wash cleave Cleavage & Deprotection wash->cleave purify RP-HPLC Purification cleave->purify analyze Mass Spectrometry Analysis purify->analyze end Modified Peptide analyze->end

General workflow for on-resin peptide modification.

reaction_mechanisms cluster_sulfonylation Sulfonylation with this compound cluster_acylation Acylation with Palmitoyl Chloride peptide_sulf Peptide-NH₂ sulfonamide Peptide-NH-SO₂-C₁₆H₃₃ peptide_sulf->sulfonamide Base (e.g., DIPEA) sulfonyl_chloride +  C₁₆H₃₃SO₂Cl sulfonyl_chloride->sulfonamide hcl_sulf + HCl sulfonamide->hcl_sulf peptide_acyl Peptide-NH₂ amide Peptide-NH-CO-C₁₅H₃₁ peptide_acyl->amide Base (e.g., DIPEA) acyl_chloride +  C₁₅H₃₁COCl acyl_chloride->amide hcl_acyl + HCl amide->hcl_acyl

Chemical pathways for peptide modification.

Conclusion

Both this compound and palmitoyl chloride are effective reagents for introducing a 16-carbon alkyl chain to the N-terminus of a peptide, thereby significantly increasing its lipophilicity. While palmitoylation is a well-established and extensively documented method, sulfonylation with long-chain sulfonyl chlorides represents a viable, albeit less explored, alternative. The choice between these two reagents may depend on the specific requirements of the research, including the desired chemical properties of the final peptide and the synthetic methodologies available. The sulfonamide linkage formed from this compound offers a stable and structurally distinct alternative to the more common amide bond from palmitoyl chloride, which may have implications for the biological activity and conformational properties of the modified peptide. Further empirical studies are warranted to fully elucidate the comparative efficacy and specific advantages of using this compound in peptide modification.

References

Spectroscopic comparison of 1-Hexadecanesulfonyl chloride and its fluoride analog

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and drug development, long-chain alkanesulfonyl halides serve as crucial building blocks. Their reactivity and incorporation into larger molecules are of significant interest to researchers. This guide provides a detailed spectroscopic comparison of two such analogs: 1-Hexadecanesulfonyl chloride and 1-Hexadecanesulfonyl fluoride. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the structural nuances and electronic effects imparted by the different halogen substituents.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and the predicted data for 1-Hexadecanesulfonyl fluoride. The data for the fluoride analog is based on established principles of spectroscopy for organofluorine compounds.

Spectroscopic TechniqueThis compound1-Hexadecanesulfonyl Fluoride (Predicted)
¹H NMR δ (ppm): ~3.58 (t, 2H, α-CH₂), 1.80-1.90 (m, 2H, β-CH₂), 1.20-1.40 (m, 26H, -(CH₂)₁₃-), 0.88 (t, 3H, -CH₃)δ (ppm): ~3.6-3.8 (t, 2H, α-CH₂), 1.80-1.90 (m, 2H, β-CH₂), 1.20-1.40 (m, 26H, -(CH₂)₁₃-), 0.88 (t, 3H, -CH₃)
¹³C NMR δ (ppm): ~55 (α-CH₂), ~32 (β-CH₂), ~29 (-(CH₂)₁₃-), ~22 (-CH₂CH₃), ~14 (-CH₃)δ (ppm): ~53-56 (d, JCF ≈ 15-25 Hz, α-CH₂), ~31 (β-CH₂), ~29 (-(CH₂)₁₃-), ~22 (-CH₂CH₃), ~14 (-CH₃)
¹⁹F NMR Not Applicableδ (ppm): ~+40 to +70 (t, JHF ≈ 2-5 Hz) relative to CFCl₃
IR Spectroscopy ν (cm⁻¹): ~2920, 2850 (C-H stretch), ~1370 (S=O asymmetric stretch), ~1165 (S=O symmetric stretch), ~600 (S-Cl stretch)ν (cm⁻¹): ~2920, 2850 (C-H stretch), ~1410 (S=O asymmetric stretch), ~1210 (S=O symmetric stretch), ~800 (S-F stretch)
Mass Spectrometry m/z: 324/326 [M]⁺ (isotope pattern), 289 [M-Cl]⁺, alkyl chain fragmentsm/z: 308 [M]⁺, 289 [M-F]⁺, alkyl chain fragments

Experimental Workflow: A Comparative Approach

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its fluoride analog.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Interpretation Chloride_Prep This compound in appropriate deuterated solvent NMR_Cl ¹H, ¹³C NMR Chloride_Prep->NMR_Cl IR_Cl IR Spectroscopy Chloride_Prep->IR_Cl MS_Cl Mass Spectrometry Chloride_Prep->MS_Cl Fluoride_Prep 1-Hexadecanesulfonyl Fluoride in appropriate deuterated solvent NMR_F ¹H, ¹³C, ¹⁹F NMR Fluoride_Prep->NMR_F IR_F IR Spectroscopy Fluoride_Prep->IR_F MS_F Mass Spectrometry Fluoride_Prep->MS_F Compare_NMR Compare Chemical Shifts and Coupling Constants NMR_Cl->Compare_NMR NMR_F->Compare_NMR Compare_IR Compare Vibrational Frequencies IR_Cl->Compare_IR IR_F->Compare_IR Compare_MS Compare Fragmentation Patterns MS_Cl->Compare_MS MS_F->Compare_MS Conclusion Elucidate Structural and Electronic Differences Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for long-chain alkanesulfonyl halides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the alkanesulfonyl halide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

  • ¹⁹F NMR (for the fluoride analog): Acquire the fluorine-19 NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is necessary. A simple pulse-acquire sequence is usually sufficient. Chemical shifts are referenced to an external standard, typically CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion peak.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Spectroscopic Comparison: Unraveling the Halogen Effect

The substitution of chlorine with fluorine in the sulfonyl halide group leads to distinct and predictable changes in the spectroscopic signatures of the molecule.

  • NMR Spectroscopy: The high electronegativity of fluorine is expected to have a more pronounced deshielding effect on the adjacent α-methylene protons in the ¹H NMR spectrum of the fluoride analog, resulting in a downfield shift compared to the chloride. In the ¹³C NMR spectrum, the carbon directly bonded to the sulfonyl fluoride group will exhibit a doublet due to C-F coupling, a key distinguishing feature. The ¹⁹F NMR spectrum of the fluoride analog will show a triplet due to coupling with the adjacent protons, providing unambiguous evidence for the S-F bond.

  • IR Spectroscopy: The vibrational frequencies of the S=O and S-X bonds are sensitive to the halogen substituent. The S=O stretching bands in the fluoride analog are expected to shift to higher wavenumbers compared to the chloride due to the stronger electron-withdrawing nature of fluorine. Furthermore, the S-F stretching vibration will appear at a significantly higher frequency than the S-Cl stretch, providing a clear diagnostic peak.

  • Mass Spectrometry: Both compounds will likely exhibit fragmentation patterns characteristic of long-chain alkanes, with successive losses of CₙH₂ₙ₊₁ fragments. The molecular ion peak for the fluoride will be observed at a lower m/z value due to the lower atomic weight of fluorine compared to chlorine. A key difference will be the initial loss from the molecular ion: the chloride will show a loss of a chlorine radical (m/z 35/37), while the fluoride will show a loss of a fluorine radical (m/z 19).

Conclusion

The spectroscopic comparison of this compound and its fluoride analog reveals the significant influence of the halogen atom on the electronic environment and vibrational properties of the molecule. These differences, readily observable through NMR, IR, and MS techniques, provide a comprehensive toolkit for the characterization and differentiation of these important synthetic intermediates. The predictable nature of these spectroscopic shifts allows researchers to confidently identify and assess the purity of these compounds in various research and development applications.

Safety Operating Guide

Proper Disposal of 1-Hexadecanesulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Hexadecanesulfonyl chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information: this compound is a corrosive substance that causes severe skin burns and eye damage.[1][2][3] It is sensitive to moisture and reacts with water, potentially releasing toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[2][4][5] In case of fire, irritating and highly toxic gases may be generated through thermal decomposition.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Appropriate protective gloves (e.g., nitrile rubber, neoprene) and clothing to prevent skin exposure. A lab coat or chemical-resistant apron is mandatory.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust is generated.[2]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on the quantity of the waste. Two primary pathways are outlined below: neutralization of residual quantities and professional disposal of bulk quantities.

For trace amounts of this compound, a neutralization procedure can be employed. This process converts the reactive sulfonyl chloride into a less hazardous sulfonate salt.

Experimental Protocol: Neutralization of Residual this compound

Disclaimer: This protocol is based on general procedures for sulfonyl chlorides.[6] It is crucial to perform this procedure in a chemical fume hood with appropriate PPE. The reaction is exothermic and may produce gas.[6]

Materials:

  • Large beaker

  • Stir plate and stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution or a dilute solution of sodium hydroxide.

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a cold, stirred basic solution (e.g., saturated sodium bicarbonate) in an ice bath. A general guideline is to use a significant molar excess of the base relative to the estimated amount of residual sulfonyl chloride.[6]

  • Slow Addition: Carefully and slowly, add the solution containing residual this compound to the cold, stirred basic solution in a dropwise manner. The rate of addition must be controlled to prevent excessive foaming or a rapid temperature increase.[6]

  • Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[6]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base.[6]

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's Environmental Health and Safety (EHS) office.[6]

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.

Procedure:

  • Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste.[6]

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring to a new container, use one that is compatible, properly sealed, and clearly labeled as hazardous waste. The label must include the full chemical name ("this compound"), associated hazards (e.g., Corrosive, Water-Reactive), and the date.[6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][2]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[2][7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.

  • Control: For small spills, absorb the material with an inert, dry substance such as vermiculite, dry sand, or earth. Do not use combustible materials or water.[4][8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.

Hazardous Decomposition Products

The following hazardous substances may be released upon decomposition or combustion of this compound:

Decomposition ProductChemical FormulaPrimary Hazard
Hydrogen ChlorideHClCorrosive, Toxic
Carbon MonoxideCOToxic
Carbon DioxideCO₂Asphyxiant
Sulfur OxidesSOₓCorrosive, Toxic

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_assessment Waste Assessment cluster_residual Residual Quantities cluster_bulk Bulk Quantities start Identify 1-Hexadecanesulfonyl Chloride for Disposal assess_quantity Assess Quantity of Waste start->assess_quantity neutralize Neutralize with Base in an Ice Bath assess_quantity->neutralize Residual (e.g., from glassware) package Package in a Labeled, Sealed Container assess_quantity->package Bulk verify_ph Verify pH is Neutral/Slightly Basic neutralize->verify_ph aqueous_waste Dispose as Aqueous Hazardous Waste verify_ph->aqueous_waste segregate Segregate as Halogenated Organic Waste package->segregate ehs_disposal Arrange for Professional EHS Disposal segregate->ehs_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Hexadecanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Hexadecanesulfonyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Emergency Overview: this compound is a corrosive solid.[1][2] It causes severe skin and eye burns and can lead to serious eye damage.[2][3][4] Inhalation may cause respiratory irritation and chemical burns to the respiratory tract.[1][3] It is also moisture-sensitive.[2]

Hazard Identification and Classification

The following table summarizes the hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2][3][4]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[2][3][4]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound.

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles and a face shield.[5][6]To protect against splashes that can cause severe eye burns and damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5] Wear two pairs of gloves (double-gloving).To prevent skin contact which can cause severe burns.[1][2][3]
Respiratory Protection A NIOSH-approved respirator with an acid gas cartridge.[5] Use in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation, which can cause respiratory tract irritation and burns.[1][3]
Body Protection A chemical-resistant lab coat or coveralls.[5][7]To protect the body from accidental splashes and contact.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures a systematic and safe approach to handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment and Reagents prep_hood->prep_materials prep_spill 4. Prepare Spill Kit prep_materials->prep_spill handling_weigh 5. Weigh this compound in Fume Hood prep_spill->handling_weigh handling_transfer 6. Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction 7. Conduct Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_decontaminate 8. Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste 9. Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe 10. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][2][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1][2][4]
Inhalation Move the victim to fresh air immediately.[1] If breathing is difficult, give oxygen.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting.[1][2][4] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1][2][4]

Spill and Leak Procedures

In case of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use a non-combustible absorbent material like dry sand or earth to contain the spill.[5] Avoid using water directly on the spill.[5]

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]

  • Decontamination: Clean the spill area thoroughly.

Storage and Disposal

Proper storage and waste disposal are crucial for safety and environmental protection.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Keep containers tightly closed.[1][5]

  • Store away from incompatible materials such as water, bases, alcohols, and amines.[5] The substance is moisture-sensitive.[2]

Disposal:

  • Dispose of waste in a designated, approved waste disposal plant.[2][4]

  • Contaminated materials and empty containers should be treated as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.